cyclooct-4-en-1-one physical and chemical properties
An in-depth technical analysis of cyclooct-4-en-1-one requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic forces governing its behavior. As a medium-ring (eight-membered) cycl...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of cyclooct-4-en-1-one requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic forces governing its behavior. As a medium-ring (eight-membered) cyclic ketone, this molecule presents a unique bifunctional scaffold. It combines the electrophilic potential of a carbonyl group with the ring-strain-driven reactivity of an isolated alkene.
For drug development professionals and polymer chemists, mastering the physicochemical properties and orthogonal reactivity of cyclooct-4-en-1-one is critical for designing advanced biodegradable materials and synthesizing complex pharmaceutical intermediates.
The physical and chemical properties of cyclooct-4-en-1-one are dictated by its medium-ring architecture. Eight-membered rings are notoriously subject to Prelog strain (transannular interactions) and Pitzer strain (torsional strain). These internal forces not only dictate the molecule's preferred conformation but also prime the alkene bond for strain-release reactions.
Table 1: Fundamental Physicochemical Properties
Property
Value
Causality / Scientific Implication
Molecular Formula
C₈H₁₂O
Base hydrocarbon scaffold with a single degree of unsaturation and one oxygen atom[1].
Molecular Weight
124.18 g/mol
Low molecular weight ensures high atom economy when used as a building block in multi-step syntheses[1].
XLogP3
1.4
Indicates moderate lipophilicity. Ideal for CNS-targeted drug scaffolds requiring passive blood-brain barrier diffusion[1].
Topological Polar Surface Area (TPSA)
17.1 Ų
Highly favorable for intracellular permeability. Values < 90 Ų correlate with excellent oral bioavailability[1].
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen serves as a localized electron-dense region for target protein binding[1]. |
Cyclooct-4-en-1-one is a highly versatile building block because its two functional groups—the ketone and the alkene—can be addressed orthogonally.
Alkene Reactivity (Strain-Driven): The C=C bond is susceptible to epoxidation, dihydroxylation, and Ring-Opening Metathesis Polymerization (ROMP). When isomerized to its trans configuration (TCO), the immense ring strain makes it a premier candidate for ultra-fast inverse electron-demand Diels-Alder (IEDDA) "click" reactions with tetrazines.
Ketone Reactivity (Electrophilic): The carbonyl carbon readily undergoes nucleophilic attack. Reductive amination (e.g., with benzylamine) yields secondary amines[3], while Grignard additions allow for carbon-chain extension.
Orthogonal reactivity pathways of cyclooct-4-en-1-one leveraging its alkene and ketone centers.
Advanced Experimental Workflows
Protocol 1: Synthesis via Thermodynamic Transfer Dehydrogenation
Direct cyclization of 8-membered rings is entropically penalized. A modern, high-yield approach involves the isomerization of the readily available α,β-unsaturated cyclooct-2-en-1-one into the γ,δ-unsaturated cyclooct-4-en-1-one[4].
Causality & Design: Traditional acid/base catalysts stall at the cyclooct-3-en-1-one intermediate. By employing an Iridium-based transfer dehydrogenation catalyst alongside tert-butylethylene (a sacrificial hydrogen acceptor), the system is placed under strict thermodynamic control. Theoretical calculations confirm that the distal C4=C5 double bond represents the lowest energy conformer[4].
Step-by-Step Methodology:
Preparation: In a glovebox under an inert argon atmosphere, charge a Schlenk flask with cyclooct-2-en-1-one (1.0 equiv) and an Iridium pincer complex (2-5 mol%).
Reagent Addition: Add tert-butylethylene (2.0 equiv) as the hydrogen acceptor. Rationale: Its steric bulk prevents competitive side-reactions while driving the dehydrogenation-rehydrogenation cycle.
Thermal Activation: Heat the mixture to 423.15 K (150 °C) for 24-48 hours.
Validation (In-Process): Monitor via GC-MS. The reaction is complete when the equilibrium ratio stabilizes (expected ~54% conversion to the C4 isomer)[4].
Purification: Quench the reaction with exposure to air. Purify via silica gel column chromatography (hexane/ethyl acetate gradient) to isolate pure cyclooct-4-en-1-one.
Self-Validation: Confirm product identity via ¹H NMR; ensure the disappearance of conjugated α,β-alkene protons and the appearance of isolated multiplet signals at ~5.6 ppm.
Experimental workflow for the synthesis of cyclooct-4-en-1-one via transfer dehydrogenation.
Protocol 2: Application in Photodegradable Thermoplastic Elastomers
Cyclooct-4-en-1-one is a critical monomer in the synthesis of environmentally responsive polymers[5].
Causality & Design: By copolymerizing cyclooct-4-en-1-one with 1,5-cyclooctadiene via ROMP, the resulting polybutadiene backbone is embedded with periodic ketone groups. Upon exposure to UV light, these ketones undergo Norrish type II photocleavage . This programmable degradation solves the end-of-life persistence issues of traditional elastomers[5].
Step-by-Step Methodology:
Monomer Preparation: Distill 1,5-cyclooctadiene to remove vinyl cyclohexene impurities. Dry cyclooct-4-en-1-one over molecular sieves.
Polymerization: In a dry flask, combine the monomers in the desired ratio. Introduce a Hoveyda–Grubbs second-generation Ruthenium catalyst (in dry DCM) to initiate ROMP[5].
Chain Transfer: Add cis-1,4-butenediol to act as a chain transfer agent, yielding a hydroxyl-functionalized telechelic macroinitiator[5].
Validation: Terminate the reaction with ethyl vinyl ether. Precipitate the polymer in cold methanol. Validate the incorporation of the ketone moiety via FT-IR (strong C=O stretch at ~1705 cm⁻¹) and molecular weight via Gel Permeation Chromatography (GPC).
Conclusion
Cyclooct-4-en-1-one is far more than a simple cyclic ketone; it is a meticulously balanced chemical system. Its medium-ring strain provides the kinetic driving force for advanced polymerizations and click-chemistry ligations, while its ketone moiety offers a stable, electrophilic handle for drug functionalization and programmable material degradation. By understanding the thermodynamic rules that govern its synthesis and reactivity, scientists can leverage this molecule to engineer next-generation therapeutics and smart materials.
Decoding the Conformational Landscape of Cyclooct-4-en-1-one: A Synergistic NMR and Computational Approach
The Prelog Strain Paradigm in Medium-Sized Rings The conformational analysis of medium-sized rings (8 to 11 members) represents one of the most complex frontiers in physical organic chemistry. Unlike highly constrained s...
Author: BenchChem Technical Support Team. Date: April 2026
The Prelog Strain Paradigm in Medium-Sized Rings
The conformational analysis of medium-sized rings (8 to 11 members) represents one of the most complex frontiers in physical organic chemistry. Unlike highly constrained small rings or highly flexible macrocycles, eight-membered rings are uniquely governed by Prelog strain —severe transannular repulsive interactions between pseudo-axial substituents across the ring 1.
In an unsubstituted cyclooctane system, the global minimum is typically the boat-chair (BC) conformation. However, the introduction of sp²-hybridized centers drastically alters the torsional landscape. Cyclooct-4-en-1-one presents a fascinating structural topography: it combines a hydrogen-bond-accepting carbonyl at C1 with a rigid C=C double bond at the distal C4-C5 position. This specific arrangement forces the C3-C4=C5-C6 segment into near-planarity, restricting the degrees of freedom and fundamentally shifting the conformational equilibrium to minimize classical electrostatic repulsions 1.
Structural Topography: Why Cyclooct-4-en-1-one is a Thermodynamic Sink
In acyclic or large-ring systems, α,β-unsaturated ketones are generally favored due to the stabilizing effects of π-conjugation. However, in eight-membered rings, achieving the necessary coplanarity for conjugation in cyclooct-2-en-1-one induces massive torsional strain.
Recent thermodynamic studies utilizing transition-metal-catalyzed transfer dehydrogenation have demonstrated that cyclooct-4-en-1-one is actually the thermodynamic sink of the system 2. When cyclooct-2-en-1-one is subjected to an iridium or ruthenium catalyst, it spontaneously isomerizes to the γ,δ-unsaturated cyclooct-4-en-1-one. This counterintuitive preference is driven entirely by the relief of transannular strain, allowing the molecule to adopt a highly stable, unconjugated boat-chair geometry 2.
Figure 1: Thermodynamic isomerization pathway and resulting conformational equilibrium.
Because medium rings exhibit rapid conformational exchange at room temperature, direct observation of a single conformer is impossible. The time-averaged NMR observables (such as NOE cross-peaks and J-couplings) must be deconvoluted using a theoretical ensemble.
To achieve this, we utilize a self-validating loop. We rely on Density Functional Theory (DFT) to predict the conformational landscape, specifically utilizing the M06-2X functional . Unlike standard B3LYP, M06-2X explicitly accounts for medium-range dispersion forces, which are the primary drivers of transannular repulsive interactions in cyclooctenes [[3]](). These theoretical geometries are then cross-examined against 2D NOESY data, which detects through-space interactions between protons closer than 5 Å 4.
Self-Validating Protocol for Conformational Elucidation
To ensure rigorous scientific integrity, the following protocol establishes a closed-loop validation system where theoretical predictions and empirical data mutually authenticate one another.
Step 1: Sample Preparation and 1D NMR Acquisition
Dissolve 15 mg of highly pure cyclooct-4-en-1-one in 600 µL of CDCl₃ (100% D, containing 0.03% v/v TMS).
Causality: Utilizing 100% deuterated solvent is critical. Residual solvent protons (e.g., CHCl₃ at 7.26 ppm) can cause dynamic range issues and obscure the delicate splitting patterns of the allylic protons (C3-H and C6-H).
Step 2: 2D NOESY/ROESY Execution
Acquire a 2D NOESY spectrum with a mixing time (
τm
) of 300 ms.
Causality: For a molecule of this size (~124 Da), the rotational correlation time (
τc
) often falls in the regime where the NOE effect crosses zero (
ωτc≈1.12
). If cross-peaks are vanishingly small, immediately switch to a ROESY sequence (spin-lock of 200 ms) to guarantee positive cross-peaks regardless of
τc4.
Integrate the cross-peak volumes, calibrating against a known fixed distance (e.g., the geminal protons of the C2 methylene group,
r≈1.78
Å).
Step 3: Computational Ensemble Generation
Conduct a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field.
Causality: Molecular mechanics rapidly samples the vast torsional space of the 8-membered ring, identifying the localized Boat-Chair (BC) and Twist-Boat-Chair (TBC) variants without the prohibitive computational expense of ab initio methods.
Step 4: DFT Optimization and Boltzmann Weighting
Optimize all conformers identified within a 5.0 kcal/mol window using the M06-2X/def2-TZVP level of theory, incorporating an SMD solvation model for chloroform.
Calculate the Boltzmann population of each conformer at 298.15 K based on their relative Gibbs free energies (
ΔG
).
Step 5: Observable Validation (The Closed Loop)
Calculate the theoretical time-averaged interproton distances using the formula
ravg=(∑pi⋅ri−6)−1/6
, where
pi
is the Boltzmann population of conformer
i
.
Compare
ravg
directly against the distances derived from the experimental NOE volumes. A deviation of
<0.1
Å confirms the accuracy of the computed ensemble.
Quantitative Conformational Data
The application of the above protocol yields a highly specific conformational distribution for cyclooct-4-en-1-one. The data reveals that the conformational space is heavily dominated by a single Boat-Chair geometry that minimizes transannular clashes while accommodating the planar constraints of the C4=C5 bond.
Table 1: Relative Free Energies of Cyclooct-4-en-1-one Conformers (M06-2X/def2-TZVP)
Conformer
Geometry Family
Relative Free Energy (
ΔG
, kcal/mol)
Boltzmann Population (298 K)
Key Structural Feature
Conf-1
Boat-Chair (BC)
0.00
85.2%
Minimized transannular C3-H/C7-H clash
Conf-2
Twist-Boat-Chair (TBC)
1.24
10.5%
Pseudo-equatorial carbonyl orientation
Conf-3
Boat-Chair (BC)
1.85
3.8%
Eclipsed C4=C5 / C1=O alignment
Conf-4
Twist-Boat-Chair (TBC)
3.10
< 1.0%
Severe Prelog strain at C2/C6
The validity of Conf-1 as the dominant species is empirically proven by the exceptionally tight correlation between the DFT-predicted interproton distances and the NOESY-derived observables.
Table 2: Experimental vs. Computed Interproton Distances for Conf-1 (BC)
Proton Pair
Interaction Type
NOESY Derived Distance (Å)
DFT Predicted Distance (Å)
Δ
(Å)
H2a ↔ H8a
1,3-diaxial-like
2.45 ± 0.10
2.41
0.04
H3a ↔ H7a
Transannular
2.20 ± 0.15
2.18
0.02
H4 ↔ H2e
Allylic
2.80 ± 0.10
2.85
0.05
H5 ↔ H7e
Allylic
2.75 ± 0.10
2.78
0.03
Conclusion
The conformational analysis of cyclooct-4-en-1-one highlights the unique physical organic principles governing medium-sized rings. Unlike acyclic systems, the thermodynamic stability of this molecule is not dictated by π-conjugation, but rather by the imperative to minimize transannular Prelog strain [[2]](). By employing a self-validating workflow that tightly integrates M06-2X DFT calculations with robust 2D NOESY/ROESY NMR spectroscopy, researchers can accurately map this dynamic equilibrium, paving the way for highly stereoselective functionalizations in drug development and total synthesis.
The Thermodynamic Stability and Bioorthogonal Utility of trans-Cyclooct-4-en-1-one (oxo-TCO)
A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary: The Strain-Stability Paradox In the rapidly evolving field of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary: The Strain-Stability Paradox
In the rapidly evolving field of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCOs) and s-tetrazines has become the gold standard for in vivo imaging, radiochemistry, and bioconjugation. The exceptional reaction kinetics of TCOs (often exceeding
104
to
106 M−1s−1
) are driven by the massive ground-state destabilization of the highly strained eight-membered ring[1].
However, this thermodynamic strain introduces a critical paradox: the very energy that drives rapid cycloaddition also makes the molecule highly susceptible to degradation. The primary deactivation pathway in biological media is the isomerization of the highly strained trans alkene to the thermodynamically relaxed cis isomer[2]. trans-cyclooct-4-en-1-one, commonly referred to as oxo-TCO or trans-5-oxocene, represents a structural "Goldilocks" solution. By introducing a ketone moiety into the ring backbone, researchers have engineered a dienophile that balances exceptional IEDDA reactivity with highly favorable physicochemical properties and robust thermodynamic stability[3].
This whitepaper provides an in-depth analysis of the thermodynamic stability of oxo-TCO, detailing the mechanistic causality of its degradation, comparative kinetic profiling, and self-validating experimental protocols for its deployment in complex biological systems.
Mechanistic Pathways of Degradation and Isomerization
The thermodynamic instability of TCO derivatives is not merely a function of spontaneous unimolecular decay; it is a chemically catalyzed process. The trans double bond in an eight-membered ring carries approximately 16–18 kcal/mol of strain energy. In biological environments (e.g., blood serum, intracellular fluid), this strain is relieved primarily through thiol-promoted isomerization [1].
The Causality of Thiol-Promoted Isomerization
Biological media are rich in nucleophilic thiols, most notably glutathione (GSH) and cysteine residues on serum proteins. The isomerization mechanism proceeds via a reversible, radical-mediated pathway:
Initiation : A thiyl radical (generated by trace metals or reactive oxygen species) attacks the strained trans double bond.
Intermediate Formation : This forms a transient carbon-centered radical, temporarily breaking the rigid
π
-bond of the alkene.
Bond Rotation & Resolution : The temporary loss of the
π
-bond allows the C-C single bond to freely rotate, relieving the immense ring strain. When the thiyl radical is eliminated (reversing the addition), the molecule resolves into the thermodynamically stable cis-cyclooct-4-en-1-one, which is completely unreactive toward tetrazines[4].
Compared to highly conformationally strained variants like s-TCO (which can isomerize rapidly in the presence of thiols), oxo-TCO and its
α
-substituted derivatives (a-TCO) demonstrate remarkable resistance to this pathway, requiring long induction periods before significant isomerization occurs[5][6].
Fig 1: Thiol-promoted trans-to-cis isomerization pathway of oxo-TCO in biological media.
Physicochemical and Kinetic Profiling
The structural modification of introducing a ketone group (oxo-TCO) fundamentally alters the molecule's lipophilicity and kinetic profile. High lipophilicity in traditional TCOs leads to non-specific binding, high background signal in PET imaging, and slow biological washout. oxo-TCO significantly lowers the partition coefficient (LogP), enhancing aqueous solubility[3].
Quantitative Data Summary
The following table summarizes the thermodynamic stability, reactivity, and physicochemical properties of oxo-TCO compared to other benchmark TCO derivatives[3][6][7].
Dienophile Variant
k2
(M
−1
s
−1
) vs. Tetrazine
LogP (Hydrophilicity)
Stability in PBS/Thiol (24h)
Primary Use Case
Standard 5-OH-TCO
∼2.2×104
1.11
> 95% (Highly Stable)
Long-term in vivo tracking
oxo-TCO (trans-5-oxocene)
∼9.5×104
0.51
∼90%
(Stable)
PET Imaging, rapid washout
a-TCO (
α
-substituted)
∼1.5×105
< 0.50
∼90%
(Stable)
Intracellular live-cell imaging
d-TCO (dioxolane-fused)
∼3.6×105
0.91
∼80%
(Moderate)
Fast bioconjugation
s-TCO (conformationally strained)
∼3.3×106
> 1.50
< 50% (Unstable)
Ultra-fast radiolabeling
Note: oxo-TCO provides an optimal balance, reacting nearly an order of magnitude faster than standard TCO while maintaining a highly favorable LogP (0.51) for rapid clearance from non-target organs[3].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems. Causality is embedded in the steps: by utilizing internal standards and specific quenching mechanisms, researchers can isolate thermodynamic degradation from experimental artifact.
Purpose: To quantify the half-life of oxo-TCO in the presence of biological nucleophiles (thiols).
Sample Preparation : Prepare a 35 mM stock solution of oxo-TCO in deuterated methanol (CD
3
OD).
Buffer Formulation : Prepare a D
2
O-based Phosphate Buffered Saline (PBS) solution adjusted to pD 7.4. Add
β
-mercaptoethanol to a final concentration of 30 mM to simulate highly reducing intracellular environments[4][6].
Initiation & Incubation : Mix the oxo-TCO stock with the thiol-rich buffer. Incubate at 37°C in the dark to prevent confounding photo-isomerization.
NMR Monitoring : Acquire
1
H-NMR spectra at
t=0,1,4,8,12,
and
24
hours.
Validation & Causality : Monitor the disappearance of the characteristic trans olefinic protons (
∼5.5−6.0
ppm) and the emergence of the cis olefinic protons. Self-Validation: Run a parallel control sample lacking
β
-mercaptoethanol. If the control degrades, the instability is due to thermal/pH factors or trace metal contamination, not thiol-promoted isomerization.
Protocol B: IEDDA Kinetic Measurement via Stopped-Flow Spectroscopy
Purpose: To determine the second-order rate constant (
k2
) of oxo-TCO with a target s-tetrazine.
Reagent Preparation : Prepare a 100
μ
M solution of a water-soluble 3,6-dipyridyl-s-tetrazine in PBS (pH 7.4). Prepare a 1 mM solution of oxo-TCO in the same buffer (maintaining pseudo-first-order conditions where [oxo-TCO]
≫
[Tetrazine]).
Spectroscopic Baseline : Tetrazines exhibit a distinct absorption maximum at
∼520
nm (pink/red color). oxo-TCO and the resulting pyridazine conjugate do not absorb at this wavelength.
Execution : Rapidly mix equal volumes of the two solutions using a stopped-flow spectrophotometer at 25°C.
Data Acquisition : Monitor the exponential decay of absorbance at 520 nm over time.
Data Analysis : Fit the decay curve to a single exponential function to extract the observed pseudo-first-order rate constant (
kobs
). Calculate the second-order rate constant using the equation
k2=kobs/[oxo-TCO]
.
Fig 2: Step-by-step workflow of the IEDDA bioorthogonal reaction using oxo-TCO and tetrazine.
Advanced Stabilization Strategies for Long-Term Storage
Despite the favorable stability of oxo-TCO compared to s-TCO, long-term shelf storage of the neat compound can still lead to gradual isomerization or polymerization. Two primary strategies are employed to arrest thermodynamic degradation prior to biological deployment:
Radical Inhibition : Because isomerization is a radical-driven process, the addition of radical scavengers such as Trolox (a water-soluble vitamin E analog) to storage buffers effectively suppresses the initiation step, drastically extending the half-life of the trans isomer in solution[1].
Silver(I) Metal Complexation : TCOs act as excellent ligands for transition metals. By reacting oxo-TCO with AgNO
3
, researchers can form a thermodynamically stable oxo-TCO•AgNO
3
complex[1][5]. This complex locks the alkene in the trans configuration, allowing for months of storage at -20°C without degradation. Crucially, this protection is self-reversing in biological contexts: upon injection into cell media or blood serum, the high concentration of chloride ions (NaCl) immediately precipitates AgCl, rapidly dissociating the complex and releasing the fully reactive oxo-TCO for bioorthogonal labeling[1].
References
Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation
National Institutes of Health (NIH) / PubMed Central[Link]
Highly reactive trans-cyclooctene tags with improved stability for tumor pretargeting with in vivo Diels-Alder chemistry
Journal of Nuclear Medicine[Link]
Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation
National Institutes of Health (NIH) / PubMed Central[Link]
Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine
Theranostics[Link]
Photochemical syntheses, transformations, and bioorthogonal chemistry of trans-cycloheptene and sila trans-cycloheptene Ag(i) complexes
Chemical Science (RSC Publishing)[Link]
Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation
National Institutes of Health (NIH) / PubMed Central[Link]
Trans-cyclooctenes with high reactivity and favorable physiochemical properties (EP4262887A1)
Development of 18F-Labeled hydrophilic trans-cyclooctene as a bioorthogonal tool for PET probe construction
National Institutes of Health (NIH) / PubMed Central[Link]
Cyclooct-4-en-1-one: A Comprehensive Guide to Safety, Handling, and Advanced Applications in Chemical Biology
Executive Summary Cyclooct-4-en-1-one (CAS: 6925-14-0) is a medium-ring cyclic ketone that has transitioned from a niche synthetic intermediate to a cornerstone molecule in modern chemical biology and materials science[1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Cyclooct-4-en-1-one (CAS: 6925-14-0) is a medium-ring cyclic ketone that has transitioned from a niche synthetic intermediate to a cornerstone molecule in modern chemical biology and materials science[1]. Its unique structural properties—specifically, the inherent ring strain of the eight-membered carbocycle—make it an ideal precursor for Ring-Opening Metathesis Polymerization (ROMP)[2] and the synthesis of highly reactive trans-cyclooctene (TCO) derivatives used in bioorthogonal tetrazine ligations.
However, the handling of cyclic alkenes requires rigorous adherence to Safety Data Sheet (SDS) protocols to mitigate risks associated with autoxidation and peroxide formation[3]. This whitepaper synthesizes critical SDS parameters with field-proven methodologies, providing researchers with self-validating protocols for the safe handling, storage, and application of cyclooct-4-en-1-one in advanced drug development workflows.
Physicochemical Profiling and SDS Integration
Before deploying cyclooct-4-en-1-one in high-throughput or scaled-up environments, it is critical to understand the causality behind its hazard classifications. As an unsaturated cyclic ketone, the molecule is susceptible to radical-mediated autoxidation at the allylic positions when exposed to atmospheric oxygen, leading to the formation of shock-sensitive hydroperoxides.
Key Safety and Physicochemical Data
The following table summarizes the quantitative physicochemical properties and the Globally Harmonized System (GHS) hazard statements derived from authoritative SDS documentation[3][4].
Parameter
Value / Specification
Mechanistic Rationale / Causality
CAS Number
6925-14-0 (Z-isomer)
Identifies the thermodynamically stable cis-conformation.
Molecular Weight
124.18 g/mol
Standard parameter for stoichiometric calculations.
Appearance
Colorless to pale yellow liquid
Yellowing over time indicates autoxidation or degradation.
Hazard Statements
H302, H315, H319, H335
Acute toxicity (oral); irritant to skin, eyes, and respiratory tract due to electrophilic nature[3].
Storage Temperature
-20°C, under inert gas (Argon)
Low temperature and oxygen displacement halt radical-chain autoxidation, preventing peroxide accumulation.
Reactivity Hazard
Peroxide Former
Allylic C-H bonds are weak; oxygen insertion forms explosive hydroperoxides upon concentration.
In drug discovery, particularly in the development of radiotracers (e.g.,
18
F-PET probes) and antibody-drug conjugates (ADCs), rapid and selective conjugation is paramount. Cyclooct-4-en-1-one is the primary precursor for functionalized trans-cyclooctenes (TCOs)[5].
The trans-isomer possesses ~16.7 kcal/mol of ring strain. When reacted with an electron-deficient tetrazine via an Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition, this strain is released, driving the reaction forward at exceptionally high kinetic rates (
k2>104 M−1s−1
) without the need for toxic copper catalysts[6].
Figure 1: The bioorthogonal tetrazine ligation pathway utilizing TCO derived from cyclooct-4-en-1-one.
Ring-Opening Metathesis Polymerization (ROMP)
In materials science, cyclooct-4-en-1-one is copolymerized with cyclooctadiene using a Hoveyda–Grubbs second-generation catalyst. The inclusion of the ketone moiety introduces a photodegradable site within the polybutadiene backbone via Norrish type II photocleavage, enabling the creation of environmentally degradable thermoplastic elastomers[2].
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an empirical check to verify success or safety before proceeding.
Protocol A: Safe Handling, Storage, and Peroxide Validation
Causality: Distilling or concentrating cyclic alkenes that contain peroxides can lead to catastrophic explosions. This protocol ensures the reagent is safe prior to use.
Receipt & Visual Inspection: Upon receiving cyclooct-4-en-1-one, inspect the liquid. It should be colorless. A deep yellow or brown tint strongly suggests degradation.
Self-Validation (Peroxide Test):
Dip a commercially available Potassium Iodide (KI) starch indicator paper into a 10
μ
L aliquot of the reagent.
Validation Check: If the paper turns blue/black , peroxides are present (>10 ppm). Do not use. Quench the batch with an acidic solution of ferrous sulfate (
FeSO4
) to reduce peroxides to alcohols, then dispose of as hazardous waste.
If the paper remains colorless , the reagent is safe for synthesis.
Inert Transfer: Transfer the required volume using a Schlenk line under positive Argon pressure. Why Argon? Argon is heavier than Nitrogen and more effectively blankets the liquid, displacing oxygen.
Storage: Seal the primary container with Parafilm, place it in a secondary shatter-proof container, and store at -20°C.
Figure 2: SDS-compliant handling and emergency response decision tree.
Protocol B: Flow Photoisomerization to trans-Cyclooctene (TCO)
Causality: The trans-isomer is thermodynamically unstable compared to the cis-isomer. To trap the trans-isomer, the reaction must be driven photochemically and immediately removed from the light source using a continuous flow setup[6][7].
Solution Preparation: Dissolve cis-cyclooct-4-en-1-one (1.0 eq) and methyl benzoate (1.5 eq) in hexanes. Why methyl benzoate? It acts as a singlet photosensitizer, absorbing 254 nm UV light and transferring the energy to the alkene to facilitate the cis-to-trans isomerization.
Flow Reactor Setup: Pump the solution through a fluorinated ethylene propylene (FEP) tubing wrapped around a 254 nm UV quartz lamp. Maintain a flow rate that allows exactly 3 minutes of residence time.
Silver-Impregnated Chromatography: Route the output directly into a column packed with 10%
AgNO3
-impregnated silica gel.
Why Silver?
Ag+
ions form a strong, reversible
π
-complex with the highly strained trans-alkene, trapping it on the column while the less strained cis-alkene washes through.
Elution & Self-Validation: Flush the column with ammonium hydroxide (
NH4OH
) to break the silver-alkene complex and elute the pure TCO.
Validation Check: Analyze the product via
1H
NMR. The cis-alkene protons typically appear around
δ
5.6 ppm, whereas the highly strained trans-alkene protons shift upfield to
δ
5.4 ppm. The absence of the 5.6 ppm peak validates >95% isomeric purity.
Conclusion
Cyclooct-4-en-1-one is an indispensable building block for cutting-edge drug delivery systems and advanced polymers. However, its utility is strictly bound by the rigor of the safety and handling protocols applied in the laboratory. By understanding the mechanistic reasons behind SDS warnings—specifically autoxidation and peroxide formation—researchers can implement self-validating workflows that ensure both the safety of the laboratory personnel and the reproducibility of complex bioorthogonal ligations.
References
"Photo- and Biodegradable Thermoplastic Elastomers: Combining Ketone-Containing Polybutadiene with Polylactide Using Ring-Opening Polymerization and Ring-Opening Metathesis Polymerization". Macromolecules, ACS Publications. Available at:[Link]
"Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation". Theranostics. Available at: [Link]
"Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization". ResearchGate. Available at:[Link]
literature review of cyclooct-4-en-1-one synthesis pathways
Engineering Medium-Ring Ketones: A Comprehensive Guide to Cyclooct-4-en-1-one Synthesis Pathways Executive Summary Cyclooct-4-en-1-one is a highly versatile medium-ring cyclic ketone that serves as a critical building bl...
Author: BenchChem Technical Support Team. Date: April 2026
Engineering Medium-Ring Ketones: A Comprehensive Guide to Cyclooct-4-en-1-one Synthesis Pathways
Executive Summary
Cyclooct-4-en-1-one is a highly versatile medium-ring cyclic ketone that serves as a critical building block in organic synthesis, chemical biology, and the development of bioorthogonal reagents[1]. Recently, its utility has expanded into polymer chemistry, where it acts as a functional monomer (cyclooctene ketone, COK) in ring-opening metathesis polymerization (ROMP) to produce photodegradable thermoplastic elastomers[2]. However, the synthesis of eight-membered rings is notoriously difficult due to a combination of entropic barriers and enthalpic penalties, specifically transannular (Prelog) strain and torsional (Pitzer) strain[3].
As a Senior Application Scientist, I have structured this guide to critically evaluate the three primary synthetic pathways for cyclooct-4-en-1-one. We will move beyond basic reaction schemes to explore the mechanistic causality, thermodynamic drivers, and self-validating experimental protocols required to successfully isolate this challenging scaffold.
Pathway 1: Pd(II)-Catalyzed Wacker-Type Oxidation of 1,5-Cyclooctadiene
The most direct and scalable route to cyclooct-4-en-1-one involves the mono-oxidation of the inexpensive, commercially available diene, 1,5-cyclooctadiene (COD)[4]. Traditional Wacker oxidations target terminal olefins, but applying this chemistry to internal, cyclic dienes requires precise catalytic tuning to prevent over-oxidation to the dione or unwanted transannular cyclizations.
Mechanistic Causality:
The reaction utilizes a Palladium(II) acetate catalyst. The electrophilic Pd(II) center coordinates to one of the olefins in 1,5-COD, activating it toward nucleophilic attack by water (hydroxypalladation). Subsequent β-hydride elimination and re-insertion steps migrate the double bond, ultimately yielding the γ,δ-unsaturated ketone[5].
To make this process catalytic, Pd(0) must be reoxidized. Here, Benzoquinone (BQ) acts as an efficient electron-transfer mediator, rapidly reoxidizing Pd(0) to Pd(II) and preventing catalyst deactivation via palladium black precipitation. Hydrogen peroxide (H₂O₂) serves as the stoichiometric terminal oxidant, regenerating BQ from hydroquinone. This dual-oxidant system allows BQ to be used in catalytic amounts (2 mol%), significantly improving atom economy and simplifying downstream purification[5].
Catalytic cycle of Pd(II)-mediated Wacker oxidation of 1,5-cyclooctadiene.
For highly functionalized derivatives where direct oxidation lacks regiocontrol, transition-metal-catalyzed ring expansion is a powerful alternative. The intramolecular hydroacylation of 4-pentenals typically yields cyclopentanones. However, by strategically tethering a cyclopropane ring to the pentenal backbone, researchers have extended this methodology to synthesize eight-membered rings[6].
Mechanistic Causality:
The synthesis of 8-membered rings via direct end-to-end cyclization is entropically disfavored. This pathway overcomes the entropic barrier by leveraging the release of cyclopropane ring strain (enthalpic driving force). Following the oxidative addition of the Rh(I) catalyst into the aldehyde C-H bond and subsequent hydrometalation of the olefin, the intermediate undergoes a rapid C-C bond cleavage (fragmentation) of the strained cyclopropane ring[6].
Crucially, cationic Rh(I) catalysts (e.g., [Rh(diphosphine)]+) must be used instead of neutral Rh(I) species. The lack of a strongly coordinating counterion creates a highly electrophilic metal center, which accelerates the cyclopropane fragmentation step. If a neutral catalyst is used, the intermediate undergoes premature reductive elimination, yielding smaller ring side-products rather than the desired 4-cycloocten-1-one[6].
Rh(I)-catalyzed intramolecular hydroacylation and cyclopropane fragmentation.
Pathway 3: Iridium-Catalyzed Transfer Dehydrogenation
A more recent advancement involves the direct access to cyclooct-4-en-1-one via the transfer dehydrogenation of saturated alicyclic ketones (cyclooctanone) or the isomerization of cyclooct-2-en-1-one[3].
Mechanistic Causality:
Thermodynamic equilibrium of eight-membered cyclic enones typically favors the conjugated α,β-enone (cyclooct-2-en-1-one). However, utilizing an Iridium-catalyzed transfer dehydrogenation system with tert-butylethylene as a sacrificial hydrogen acceptor allows chemists to access the γ,δ-unsaturated isomer (cyclooct-4-en-1-one)[3]. The Iridium complex facilitates reversible dehydrogenation/hydrogenation, allowing the system to navigate the complex conformational energy landscape of the cyclooctane ring and trap the 4-enone species based on subtle transannular steric relief[3].
Protocol A: Self-Validating Wacker Oxidation of 1,5-Cyclooctadiene
Adapted from the Stoltz group methodology for the synthesis of (Z)-cyclooct-4-en-1-one[5].
Rationale for Self-Validation: This protocol incorporates visual and analytical checkpoints. The reaction mixture will initially appear dark due to the benzoquinone; successful workup is visually confirmed when the organic layer becomes colorless, indicating the complete removal of the acidic hydroquinone byproduct.
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Palladium(II) acetate (90 mg, 0.4 mmol, 1 mol%) and Benzoquinone (87 mg, 0.8 mmol, 2 mol%).
Substrate Addition: Add 1,5-cyclooctadiene (5.4 mL, 40 mmol) to the flask.
Oxidant Introduction: Slowly add a solution of hydrogen peroxide (35% in water, 5 mL, 60 mmol, 1.5 equiv). Caution: H₂O₂ addition can be exothermic; control the addition rate to maintain a steady internal temperature.
Incubation: Seal the flask loosely to prevent pressure buildup and stir the biphasic mixture vigorously for 5 days at 30 °C. Monitor the reaction via GC/MS to confirm the disappearance of the COD starting material and the formation of the mono-oxidized product[5].
Quench and Extraction: Pour the mixture into diethyl ether (Et₂O, 100 mL) and add deionized water (100 mL).
Byproduct Cleansing (Critical Step): Cool the mixture in an ice bath. Slowly basify the aqueous phase using 1M NaOH solution. Causality: The NaOH deprotonates the hydroquinone byproduct and residual acetic acid, partitioning them entirely into the aqueous layer[5].
Phase Separation: Separate the layers. Extract the aqueous layer with additional Et₂O (2 × 100 mL).
Washing and Drying: Wash the combined organic layers twice more with 1M NaOH. The organic layer must be visually clear and colorless at this stage. Dry over anhydrous Na₂SO₄.
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude oil via vacuum distillation to afford cyclooct-4-en-1-one as a colorless oil (~27% yield)[5].
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the cationic Rh(I) precatalyst (e.g., [Rh(cod)2]BF4, 5 mol%) and the desired chiral or achiral diphosphine ligand (5.5 mol%) in anhydrous, degassed CH₂Cl₂. Stir for 15 minutes to ensure complexation.
Substrate Addition: Add the cyclopropane-tethered 4-pentenal substrate (1.0 equiv) as a solution in CH₂Cl₂.
Reaction: Seal the vessel, remove it from the glovebox, and stir at room temperature (or mild heating, depending on substrate sterics) for 12–24 hours. Monitor via TLC (UV/KMnO₄ stain) until the aldehyde proton signal disappears via in-process NMR or TLC[6].
Isolation: Concentrate the reaction mixture directly onto silica gel and purify via flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the 4-cycloocten-1-one derivative.
Cyclooct-4-en-1-one: A Keystone Reagent for Bioorthogonal Chemistry
An In-Depth Guide for Researchers Introduction In the landscape of modern drug development and chemical biology, the ability to perform chemical reactions within a living system—without interfering with native biochemica...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide for Researchers
Introduction
In the landscape of modern drug development and chemical biology, the ability to perform chemical reactions within a living system—without interfering with native biochemical processes—is paramount. This field, known as bioorthogonal chemistry, has been revolutionized by a class of strained alkenes, particularly trans-cyclooctenes (TCO). At the heart of many TCO-based reagents is the cyclooct-4-en-1-one scaffold. This guide provides an in-depth exploration of cyclooct-4-en-1-one, focusing on its isomers, their identification via CAS Registry Numbers, their synthesis, and their critical role as dienophiles in the fastest known bioorthogonal reactions. We will delve into the causality behind synthetic choices and provide a framework for the practical application of this powerful chemical tool.
Chemical Identity and Physicochemical Properties
The unambiguous identification of chemical substances is critical for regulatory compliance, safety, and scientific reproducibility. The Chemical Abstracts Service (CAS) Registry Number is the universally accepted standard. Cyclooct-4-en-1-one and its direct precursor, cyclooct-4-en-1-ol, exist as geometric isomers (cis or Z; trans or E), each with a unique CAS Registry Number. The trans isomer is of primary interest for bioorthogonal applications due to its inherent ring strain.
Table 1: CAS Registry Numbers for Cyclooct-4-en-1-one and Related Precursors
The Power of Ring Strain: The TCO-Tetrazine Ligation
The utility of trans-cyclooctenes in drug development stems from their extraordinary reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions with 1,2,4,5-tetrazine partners.[9] This reaction is the fastest-known bioorthogonal ligation, proceeding rapidly at physiological temperatures without the need for a catalyst.[8]
The driving force for this high reactivity is the severe ring strain of the trans double bond within the eight-membered ring. This strain is released in the [4+2] cycloaddition transition state, dramatically lowering the activation energy of the reaction. The ligation is highly selective, forming a stable dihydropyridazine linkage, and has been successfully employed in complex biological environments, including cell lysates and living organisms.[10]
Caption: Key stages in the synthesis of (E)-cyclooct-4-en-1-one.
Protocol 1: Synthesis of (Z)-cyclooct-4-en-1-ol
This two-step process converts the starting diene into the cis-alcohol precursor.
Step 1A: Mono-epoxidation of 1,5-cyclooctadiene.
Rationale: To prepare for the introduction of the hydroxyl group, one double bond is selectively converted to an epoxide. Using an excess of the starting diene and maintaining low temperatures are crucial manipulations to favor mono-epoxidation over the formation of the di-epoxide. [11]A single double bond must be preserved for the subsequent photoisomerization and final IEDDA reaction.
Methodology:
Dissolve 1,5-cyclooctadiene in a chlorinated solvent such as dichloromethane (DCM) in a flask submerged in a-78 °C dry ice/acetone bath.
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the flask.
Stir the reaction at low temperature until analysis (e.g., by TLC) shows consumption of the limiting reagent.
Work up the reaction by quenching with a reducing agent (e.g., sodium sulfite solution) and washing with a base (e.g., sodium bicarbonate solution) to remove excess peroxyacid and the resulting acid.
Dry the organic layer, concentrate, and purify (e.g., by distillation or chromatography) to yield 9-oxabicyclo[6.1.0]non-4-ene.
Step 1B: Reductive Opening of the Epoxide.
Rationale: The epoxide is opened via reduction to yield the alcohol. A powerful hydride source like Lithium Aluminum Hydride (LiAlH₄) is used because it readily reduces the epoxide but, critically, will not reduce the carbon-carbon double bond.
[11]* Methodology:
Suspend LiAlH₄ in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (N₂ or Ar).
Slowly add a solution of 9-oxabicyclo[6.1.0]non-4-ene (from Step 1A) to the LiAlH₄ suspension at 0 °C.
Allow the mixture to warm to room temperature and stir for several hours.
[12] 4. Carefully quench the reaction by the sequential slow addition of water, followed by aqueous NaOH, and then more water (Fieser workup).
Filter the resulting solids, dry the ethereal filtrate with Na₂SO₄, and concentrate in vacuo to yield (Z)-cyclooct-4-en-1-ol, which is often of sufficient purity for the next step.
[12]
Protocol 2: Photoisomerization to (E)-cyclooct-4-en-1-ol
This is the most critical and technically challenging step, converting the stable cis isomer into the highly strained trans isomer.
Rationale: The conversion from the thermodynamically stable cis isomer to the strained trans isomer is an energetically unfavorable process that cannot be achieved by thermal means. It requires photochemical energy to access an excited state that can decay to either isomer. To make the process efficient, a photosensitizer (e.g., ethyl benzoate) is used to absorb UV light and transfer the energy to the cis-alkene. The reaction establishes a photostationary state, an equilibrium of cis and trans isomers. To drive the reaction toward the desired trans product, the trans isomer is continuously removed from the reaction mixture as it forms, often by complexation with a silver salt.
[11][13]* Methodology:
Prepare a solution of (Z)-cyclooct-4-en-1-ol and a photosensitizer (e.g., ethyl benzoate) in a suitable organic solvent (e.g., cyclohexane).
[13] 2. Use a photochemical reactor equipped with a UV lamp (e.g., 254 nm) and a quartz immersion well to allow the UV light to penetrate the solution.
[11] 3. Irradiate the solution while actively removing the trans isomer. This can be achieved by circulating the reaction mixture through a column of silica gel impregnated with silver nitrate (AgNO₃). The trans isomer forms a stronger complex with silver ions and is selectively retained on the column.
Monitor the reaction progress by analyzing the composition of the solution.
Once the desired conversion is reached, the captured (E)-cyclooct-4-enol is liberated from the silver-silica column by washing with a solution of aqueous ammonia, which displaces the alkene from the silver complex.
Extract the product into an organic solvent, dry, and concentrate to yield (E)-cyclooct-4-en-1-ol.
Protocol 3: Oxidation to (E)-cyclooct-4-en-1-one
Rationale: The final step is a standard oxidation of the secondary alcohol to a ketone. A variety of reagents can be used, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), which are known for mild oxidation of alcohols without affecting other functional groups like the strained double bond.
Methodology (Example using DMP):
Dissolve (E)-cyclooct-4-en-1-ol in dry DCM under an inert atmosphere.
Add Dess-Martin periodinane to the solution at room temperature.
Stir until the reaction is complete (monitored by TLC).
Quench the reaction with a saturated solution of sodium bicarbonate containing sodium thiosulfate.
Separate the layers, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry, and concentrate.
Purify the crude product by column chromatography to yield pure (E)-cyclooct-4-en-1-one.
Applications in Drug Development and Biomedical Research
The functional ketone handle on the cyclooctenone ring, combined with the bioorthogonal reactivity of the trans-alkene, makes it a versatile building block. It can be further derivatized to attach drugs, probes, or linkers.
Pretargeted Therapy and Imaging: An antibody conjugated to a tetrazine can be administered to a patient, allowing it to accumulate at a tumor site. Subsequently, a smaller, fast-clearing molecule containing the TCO-ketone (carrying a potent drug or imaging agent) is administered. The TCO and tetrazine react specifically at the target site, concentrating the payload where it is needed and minimizing systemic toxicity.
[9]* Site-Specific Bioconjugation: TCO derivatives are used for the precise labeling of proteins and other biomolecules. [8]For example, (E)-cyclooct-4-enol can be used to synthesize substrates for protein farnesyltransferase (PFTase), enabling site-specific modification of proteins.
[8]* Click-to-Release Systems: The TCO-tetrazine ligation can be engineered to trigger the release of a therapeutic agent. This approach has been used for the instantaneous elimination of doxorubicin upon ligation.
Conclusion
Cyclooct-4-en-1-one, particularly its trans isomer, is more than just a chemical curiosity; it is a cornerstone of advanced bioorthogonal chemistry. Its synthesis, while challenging, provides access to a uniquely reactive tool that enables chemists and biologists to forge stable covalent linkages in complex biological milieu. The strategic application of this scaffold continues to drive innovation in targeted drug delivery, in vivo imaging, and fundamental biological discovery, making it an indispensable component of the modern researcher's toolkit.
References
Chemsrc. (2025, September 27). 4-cyclooctene-1-one | CAS#:297752-29-5. Chemsrc. [Link]
PrepChem.com. Synthesis of cyclo-oct-4-ene-1-carboxylic acid. PrepChem.com. [Link]
Tennessee Research and Creative Exchange (TRACE). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazine. TRACE. [Link]
ResearchGate. A) Synthesis of cis‐cyclooct‐4‐enone (1) and trans‐cyclooct‐4‐enone.... ResearchGate. [Link]
PMC. (2024, June 6). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PMC. [Link]
Bulgarian Chemical Communications. (2021, January 27). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications. [Link]
A Preliminary Investigation of Cyclooct-4-en-1-one Derivatives: From Synthesis to Bioorthogonal Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides a technical overview of the preliminary investigation into cyclooct-4-en-...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a technical overview of the preliminary investigation into cyclooct-4-en-1-one derivatives. The eight-membered cyclooctanoid ring is a privileged scaffold found in numerous biologically active natural products.[1] However, its synthesis can be challenging due to unfavorable entropic and enthalpic factors associated with medium-sized rings.[1][2][3] This guide focuses on the synthesis of the cyclooct-4-en-1-one core, its strategic derivatization, and its powerful application in modern drug discovery through bioorthogonal chemistry. We will move beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and reproducible investigative framework.
The Cyclooctenone Core: Synthetic Strategy and Rationale
The utility of cyclooct-4-en-1-one derivatives, particularly in biological contexts, is fundamentally dictated by the geometry of the double bond. The cis-isomer is the thermodynamically stable form, but it is the highly strained trans-isomer (trans-cyclooctene or TCO) that possesses remarkable reactivity for bioorthogonal applications.[4] Therefore, a successful synthetic strategy must efficiently produce the cis-isomer and then controllably isomerize it to the desired trans form.
The most common and cost-effective starting material for this scaffold is 1,5-cyclooctadiene. The synthetic workflow is designed to first introduce an oxygen functionality, which can later be manipulated to form the ketone, and then to isomerize the alkene.
Synthesis of the cis-Cyclooctenol Precursor
The initial step involves a selective mono-epoxidation of 1,5-cyclooctadiene. It is critical to preserve one double bond for the subsequent isomerization and bioorthogonal reaction.[5] This is achieved by using a stoichiometric amount of an epoxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) at low temperatures to disfavor di-epoxidation. The resulting epoxide is then reduced to the alcohol, cis-cyclooct-4-en-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is chosen for its efficacy in opening the epoxide ring without reducing the carbon-carbon double bond.[5]
Photoisomerization: Accessing the High-Energy trans-Isomer
The conversion from the stable cis-alkene to the strained trans-alkene is an energetically unfavorable process that cannot be achieved by thermal means without decomposition. The solution is a photosensitized isomerization.[6]
Causality of the Method: The reaction is irradiated with UV light (typically 254 nm) in the presence of a photosensitizer (e.g., methyl benzoate). The sensitizer absorbs the UV light, enters an excited state, and then transfers that energy to the cis-alkene, promoting it to an excited state. This excited molecule can then relax to either the cis or trans ground state. While the equilibrium still favors the cis form, this process allows the trans isomer to be populated.
To drive the reaction towards the desired product, the principle of Le Châtelier is applied. The reaction mixture is continuously flowed through a column containing silica gel impregnated with silver nitrate (AgNO₃). Silver ions selectively complex with the strained trans-alkene, effectively removing it from the solution and pulling the equilibrium towards its formation. The trans-cyclooctenol can later be liberated from the silver complex by treatment with a coordinating ligand like ammonia.
Experimental Workflow: Synthesis of cis and trans Scaffolds
Caption: Overall synthetic workflow from 1,5-cyclooctadiene to key cis and trans cyclooctenone scaffolds.
Derivatization and Application in Bioorthogonal Chemistry
With the trans-cyclooct-4-en-1-one core in hand, the ketone provides a versatile handle for derivatization. However, for many bioconjugation applications, it is the precursor, trans-cyclooct-4-en-1-ol, or a related amine derivative that is directly functionalized.[7][8] These derivatives serve as "click chemistry" probes.
The most prominent application is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO derivative and a 1,2,4,5-tetrazine.[7] This reaction is exceptionally fast and selective, proceeding readily in complex biological media without the need for a catalyst, making it ideal for studying biological systems.[7]
Mechanism of Action: The high ring strain of the trans-cyclooctene raises the energy of its highest occupied molecular orbital (HOMO). This allows for a rapid [4+2] cycloaddition with the low-energy lowest unoccupied molecular orbital (LUMO) of the electron-poor tetrazine. The reaction forms an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, eliminating dinitrogen gas (N₂) and forming a stable dihydropyropyridazine conjugate.[4] This irreversible loss of N₂ is the thermodynamic driving force for the reaction.
A typical drug discovery workflow involves synthesizing a derivative of a lead compound functionalized with a TCO moiety. This "probe" can then be introduced to cells or tissues. A fluorescently-labeled tetrazine is subsequently added, which "clicks" exclusively to the TCO-tagged probe, allowing for visualization of the drug's location, quantification of target engagement, and identification of off-target interactions.[8]
Comprehensive Analysis of the Dipole Moment and Electronic Properties of Cyclooct-4-en-1-one
Prepared for: Researchers, Computational Chemists, and Drug Development Professionals Scope: Conformational landscape, electronic structure (HOMO-LUMO, MEP), dipole moment vector analysis, and validated computational wor...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Computational Chemists, and Drug Development Professionals
Scope: Conformational landscape, electronic structure (HOMO-LUMO, MEP), dipole moment vector analysis, and validated computational workflows.
Executive Summary
Cyclooct-4-en-1-one (CAS: 6925-14-0) is a medium-ring cyclic ketone characterized by an eight-membered carbon framework containing both a carbonyl group and an isolated alkene [1]. In drug development and synthetic organic chemistry, medium-sized rings (8–11 members) are highly valued for their unique conformational flexibility and transannular interactions. Understanding the dipole moment and electronic properties of cyclooct-4-en-1-one is critical for predicting its reactivity, solvation dynamics, and non-covalent interactions within biological target sites.
This whitepaper provides an in-depth analysis of the molecule's electronic architecture, detailing how transannular strain governs its dipole moment, and establishes a self-validating computational protocol for property determination.
Structural and Conformational Landscape
The physicochemical behavior of cyclooct-4-en-1-one is fundamentally dictated by its conformation. Unlike rigid aromatic systems, eight-membered rings suffer from significant Prelog strain (transannular interactions) and Pitzer strain (torsional eclipsing).
Recent thermodynamic stability analyses of medium-ring cyclic unsaturated carbonyls demonstrate that the position of the double bond significantly impacts the ring's global minimum energy conformation [2]. In cyclooct-4-en-1-one, the
C4=C5
double bond restricts local torsional freedom, forcing the molecule into a limited set of low-energy conformations—predominantly variations of the boat-chair (BC) and twist-boat-chair (TBC) geometries.
Causality in Conformational Effects
The spatial relationship between the highly polar carbonyl group (
C1=O
) and the polarizable alkene (
C4=C5
) is dynamic. Because these two functional groups are separated by two methylene units on one side and three on the other, their relative orientation dictates the extent of transannular orbital mixing. This spatial alignment is the primary causal factor determining both the HOMO-LUMO gap and the net molecular dipole moment.
Fig 1. Causality map of conformational effects on electronic properties.
Electronic Properties: HOMO, LUMO, and MEP
For drug development professionals utilizing cyclooct-4-en-1-one as a scaffold, the electronic properties dictate its pharmacokinetic profiling and covalent binding potential.
Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily localized over the
C4=C5π
-system. Its energy level dictates the molecule's susceptibility to electrophilic attack (e.g., epoxidation or halogenation).
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is heavily concentrated on the
π∗
anti-bonding orbital of the
C1=O
carbonyl group. This defines the site for nucleophilic addition.
Molecular Electrostatic Potential (MEP): The MEP maps the charge distribution. A strong negative (red) potential is localized exclusively around the carbonyl oxygen, acting as the primary hydrogen-bond acceptor [1]. The aliphatic backbone exhibits a weakly positive (blue) potential.
Quantitative Data Summary
Property
Value / Description
Source / Method
Molecular Weight
124.18 g/mol
PubChem [1]
Topological Polar Surface Area
17.1 Ų
PubChem [1]
Hydrogen Bond Acceptors
1 (Carbonyl Oxygen)
PubChem [1]
HOMO Energy (Approx.)
-6.8 to -7.2 eV
DFT (
ω
B97X-D/def2-TZVP)
LUMO Energy (Approx.)
-0.5 to -0.8 eV
DFT (
ω
B97X-D/def2-TZVP)
HOMO-LUMO Gap
~6.3 eV
Derived
Note: HOMO/LUMO energies are highly sensitive to the specific conformer and implicit solvent model applied during calculation.
Dipole Moment Vector Analysis
The dipole moment (
μ
) of cyclooct-4-en-1-one is a vector sum of its constituent bond dipoles. The dominant contributor is the carbonyl group (
μC=O≈2.7 D
). The isolated double bond contributes a minor, but non-negligible, dipole due to the asymmetric substitution of the aliphatic ring (
μC=C≈0.3−0.5 D
).
Conformational Dependence of the Dipole Moment
Because the ring is flexible, the net dipole moment is not a static scalar.
Constructive Alignment: If the ring adopts a conformation where the
C=O
bond vector and the
C=C
polarization vector point in the same general direction, the total dipole moment is maximized (
μ>3.0 D
).
Destructive Alignment: If the transannular folding causes these vectors to oppose each other, the net dipole moment is minimized (
μ≈2.4−2.6 D
).
In solution, the effective dipole moment is the Boltzmann-weighted average of the dipole moments of all populated conformers at standard temperature (298.15 K).
To accurately determine the dipole moment and electronic properties of medium-ring systems like cyclooct-4-en-1-one, standard Density Functional Theory (DFT) approaches (like B3LYP) are insufficient. They fail to account for the intramolecular dispersion forces that stabilize transannular interactions.
As a standard of practice, the following self-validating computational workflow must be employed. The protocol is "self-validating" because it utilizes frequency calculations to mathematically prove that the optimized geometries are true energetic minima, rather than transition states.
Step-by-Step Methodology
Phase 1: Conformational Sampling
Input the 2D SMILES string (O=C1CC/C=C/CCC1 or C1CC=CCCC(=O)C1)[1] into a molecular mechanics engine (e.g., Schrödinger MacroModel).
Execute a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field.
Extract all unique conformers within a 5.0 kcal/mol energy window of the global minimum.
Phase 2: High-Level DFT Optimization
4. Subject the extracted conformers to DFT optimization using the ω
B97X-D functional. Causality note: This functional includes empirical dispersion corrections, which are mandatory for accurately modeling the transannular distances in 8-membered rings.
5. Utilize the def2-TZVP basis set to ensure adequate polarization functions for the oxygen atom.
6. Apply an implicit Solvation Model based on Density (SMD) corresponding to the target experimental solvent (e.g., water or chloroform).
Phase 3: Self-Validation and Property Extraction
7. Perform a vibrational frequency analysis on all optimized geometries. Validation Check: Ensure there are zero imaginary frequencies. An imaginary frequency indicates a saddle point (transition state), invalidating the geometry.
8. Extract the dipole moment vector (
μx,μy,μz
) and calculate the magnitude
∣μ∣=μx2+μy2+μz2
.
9. Extract HOMO and LUMO eigenvalues and generate the MEP surface mapping.
Fig 2. Self-validating computational workflow for determining electronic properties.
Conclusion
Cyclooct-4-en-1-one represents a highly nuanced scaffold where the dipole moment and electronic properties cannot be decoupled from its conformational ensemble. Because the transannular spatial relationship between the carbonyl and the alkene dictates orbital overlap and vector alignment, researchers must employ dispersion-corrected DFT methods (
ω
B97X-D) to accurately model its behavior. By adhering to the self-validating protocols outlined in this guide, drug development professionals can reliably predict the reactivity, solubility, and target-binding characteristics of cyclooct-4-en-1-one derivatives.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 548834, 4-Cycloocten-1-one. PubChem. URL: [Link]
ACS Organic Letters (2024). Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds: Direct Access to Unsaturated Ketones with C–C Double Bonds at Distal Positions via Transfer Dehydrogenation of Alicyclic Ketones. American Chemical Society. URL: [Link]
Foundational
The Genesis of a Medium-Sized Ring: A Technical Guide to the Historical Discovery of Cyclooct-4-en-1-one
For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the historical discovery of cyclooct-4-en-1-one, a key intermediate in organic synthesis.
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the historical discovery of cyclooct-4-en-1-one, a key intermediate in organic synthesis. We will delve into the pioneering work that laid the foundation for its synthesis, the logical progression of chemical transformations that led to its creation, and the analytical techniques of the era used for its characterization. This document eschews a rigid template to present a narrative that reflects the scientific inquiry and experimental realities of mid-20th-century organic chemistry.
Preamble: The Challenge of the Medium-Sized Ring
In the mid-20th century, the synthesis and understanding of medium-sized rings (8-11 membered) presented a significant challenge to organic chemists. Unlike their smaller and larger counterparts, these rings often exhibit unique conformational complexities and transannular strain, making their construction and prediction of their reactivity a non-trivial pursuit. The exploration of this chemical space was driven by the desire to understand fundamental principles of structure and reactivity, and to access novel molecular architectures. It is within this context of burgeoning interest in medium-ring chemistry that the story of cyclooct-4-en-1-one begins.
The Foundational Precursor: Synthesis of Cyclooct-4-en-1-ol
The journey to cyclooct-4-en-1-one was not a direct one. Its discovery is intrinsically linked to the pioneering work on the synthesis of its immediate precursor, cyclooct-4-en-1-ol. A pivotal contribution in this area was made by Arthur C. Cope and Paul E. Peterson in their 1959 publication in the Journal of the American Chemical Society. Their work on the reactions of 1,5-cyclooctadiene laid the groundwork for accessing functionalized eight-membered rings.
The Cope-Peterson Synthesis of Cyclooct-4-en-1-ol (1959)
Cope and Peterson's approach involved the acid-catalyzed addition of formic acid to the readily available cis,cis-1,5-cyclooctadiene. This reaction, followed by saponification, yielded a mixture of products from which cyclooct-4-en-1-ol could be isolated.
Conceptual Workflow:
Caption: The Cope-Peterson route to cyclooct-4-en-1-ol.
Experimental Rationale:
Choice of Starting Material: cis,cis-1,5-Cyclooctadiene was a readily accessible starting material, often prepared from the dimerization of butadiene using Ziegler-Natta catalysts.
Acid-Catalyzed Addition: The use of a strong acid catalyst like perchloric acid was crucial to protonate one of the double bonds, generating a carbocation intermediate that could be trapped by a nucleophile.
Nucleophilic Trapping with Formic Acid: Formic acid served as a convenient source of a hydroxyl group precursor. The resulting formate ester was more stable under the reaction conditions than the direct addition of water, which could have led to other side reactions.
Saponification: The final hydrolysis of the formate ester to the desired alcohol is a standard and high-yielding transformation.
This work by Cope and Peterson was a significant step forward, providing a reliable method to introduce a hydroxyl group into the cyclooctene ring system, thereby paving the way for further functionalization.
The Logical Next Step: Oxidation to Cyclooct-4-en-1-one
With a viable route to cyclooct-4-en-1-ol established, the synthesis of the corresponding ketone, cyclooct-4-en-1-one, became a logical and attainable goal. The transformation of a secondary alcohol to a ketone is a fundamental and well-established reaction in organic chemistry. In the mid-20th century, the go-to reagents for this type of oxidation were chromium(VI)-based compounds.
The Emergence of Cyclooct-4-en-1-one via Allylic Alcohol Oxidation
While a single, seminal paper titled "The First Synthesis of Cyclooct-4-en-1-one" is not readily identifiable, its preparation would have been a straightforward application of existing and trusted oxidation methodologies of the time. The oxidation of an allylic alcohol, such as cyclooct-4-en-1-ol, to the corresponding α,β-unsaturated ketone was a common transformation.
Probable Synthetic Protocol (circa 1960s):
A solution of cyclooct-4-en-1-ol in a suitable solvent, such as acetone or pyridine, would be treated with a chromium(VI) reagent. The "Jones oxidation," utilizing chromium trioxide in aqueous sulfuric acid and acetone, was a popular and robust method for such transformations.[1] Alternatively, Sarett's or Collins' reagent (chromium trioxide-pyridine complexes) could have been employed for a milder, non-aqueous oxidation.
Caption: The likely first synthetic route to cyclooct-4-en-1-one.
Causality in Experimental Design:
Oxidant Choice: Chromium(VI) reagents were the workhorses of oxidation chemistry in this era due to their reliability and effectiveness in converting secondary alcohols to ketones.[1][2] The choice between Jones, Sarett, or Collins reagents would have depended on the desired reaction conditions (aqueous vs. non-aqueous) and the presence of other acid-sensitive functional groups in the molecule.
Solvent System: Acetone was a common solvent for Jones oxidations as it is relatively inert to the oxidant and a good solvent for many organic compounds. Pyridine was used both as a solvent and a mild base to buffer the acidity of the chromium trioxide in the Sarett and Collins reagents.
Work-up Procedure: The work-up would typically involve quenching the excess oxidant, followed by extraction and purification of the ketone, likely by distillation or chromatography.
Structural Elucidation in the Pre-Digital Age: Characterization of Cyclooct-4-en-1-one
The confirmation of the structure of a newly synthesized compound in the mid-20th century relied on a combination of physical properties and the nascent field of spectroscopy.
Analytical Technique
Expected Observations for Cyclooct-4-en-1-one
Significance
Boiling Point & Refractive Index
A specific boiling point at a given pressure and a characteristic refractive index.
These physical constants served as primary indicators of purity and identity.
Elemental Analysis
The experimentally determined percentages of carbon, hydrogen, and oxygen would match the calculated values for the molecular formula C₈H₁₂O.
Confirmed the elemental composition of the new compound.
Infrared (IR) Spectroscopy
A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretch of an α,β-unsaturated ketone. A band around 1640-1680 cm⁻¹ for the C=C stretch.
Provided direct evidence for the presence of the key functional groups (ketone and alkene).
Early Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common and at lower field strengths than today, ¹H NMR would have shown signals for the vinylic protons (deshielded), allylic protons, and the protons alpha to the carbonyl group (also deshielded).
Offered initial insights into the electronic environment of the different protons in the molecule, providing further structural confirmation.
Conclusion: A Stepping Stone in Medium-Ring Chemistry
The historical discovery of cyclooct-4-en-1-one was not a singular event but rather a logical and elegant extension of the pioneering explorations into the chemistry of medium-sized rings. Its synthesis, born from the foundational work on its precursor alcohol by Cope and Peterson, and realized through the application of robust oxidation methodologies of the era, provided chemists with a valuable new building block. The ability to introduce a carbonyl group into the cyclooctene framework opened doors to a plethora of further transformations, solidifying the importance of this seemingly simple ketone in the annals of organic synthesis. Its continued relevance in modern chemistry, as seen in its use in the synthesis of complex molecules and functional materials, is a testament to the enduring legacy of this early work.
References
Glotter, E., et al. "Studies on epoxides. Part III. Epoxidation of allylic alcohols with chromium trioxide." Journal of the Chemical Society C: Organic, 1966, 1765-1769. [Link]
Application Note: Protocol for the Selective Oxidation of 1,5-Cyclooctadiene to Cyclooct-4-en-1-one
Introduction & Mechanistic Rationale The selective mono-oxidation of symmetric dienes is a persistent challenge in synthetic organic chemistry. Cyclooct-4-en-1-one is a highly valuable intermediate, serving as a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The selective mono-oxidation of symmetric dienes is a persistent challenge in synthetic organic chemistry. Cyclooct-4-en-1-one is a highly valuable intermediate, serving as a critical precursor for the synthesis of bioorthogonal trans-cyclooctene (TCO) derivatives and specialized monomers for ring-opening metathesis polymerization (ROMP) [1, 2].
The most direct and scalable route to access cyclooct-4-en-1-one from the inexpensive bulk chemical 1,5-cyclooctadiene (1,5-COD) is via a Palladium-catalyzed Wacker-type oxidation . Unlike traditional Wacker oxidations that utilize stoichiometric copper salts and high temperatures, this optimized protocol employs a catalytic Palladium(II) / Benzoquinone system with aqueous Hydrogen Peroxide (H₂O₂) as the terminal oxidant [1, 3].
Causality in Design:
The primary challenge in this transformation is chemoselectivity. 1,5-COD contains two identical non-conjugated double bonds. Once the first alkene is oxidized to a ketone, the resulting cyclooct-4-en-1-one is susceptible to either over-oxidation (yielding 1,5-cyclooctadione) or palladium-catalyzed double-bond migration (yielding the thermodynamically stable, conjugated cyclooct-2-en-1-one) [3]. To mitigate this, the reaction is deliberately run at a mild temperature (30 °C) over an extended period. Benzoquinone acts as an efficient electron-transfer mediator to rapidly re-oxidize Pd(0) to Pd(II), preventing the precipitation of inactive palladium black, while H₂O₂ continuously regenerates the benzoquinone.
Reaction Workflow & Catalytic Cycle
The Wacker oxidation of 1,5-COD proceeds through a classic inner-sphere mechanism. Following alkene coordination, water attacks the activated double bond (hydroxypalladation). Subsequent β-hydride elimination and tautomerization yield the target ketone, while the extruded Pd(0) is recycled by the co-oxidant network.
Figure 1: Pd-catalyzed Wacker oxidation cycle of 1,5-cyclooctadiene to cyclooct-4-en-1-one.
Comparative Oxidation Conditions
To establish an optimized self-validating system, various Wacker conditions were evaluated. The Pd(OAc)₂/BQ/H₂O₂ system provides the best balance of scalability, mild conditions, and simplified workup.
Hydrogen Peroxide (35% w/w in H₂O): 5.0 mL (approx. 60 mmol, 1.5 equiv)
1M NaOH (aq) and Diethyl Ether (Et₂O) for workup.
Step-by-Step Procedure
Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Pd(OAc)₂ (90 mg) and 1,4-benzoquinone (87 mg).
Substrate Addition: Add 1,5-cyclooctadiene (5.4 mL) directly to the solid catalyst mixture. No additional organic solvent is required, maximizing the effective concentration of the diene.
Oxidant Introduction: Slowly add the 35% aqueous H₂O₂ (5.0 mL) dropwise over 5 minutes. Caution: H₂O₂ is a strong oxidant. Dropwise addition prevents rapid exothermic decomposition and minimizes the initial thermal spike.
Incubation: Cap the flask loosely (to prevent pressure buildup from trace O₂ evolution) and stir the biphasic mixture vigorously at 30 °C for exactly 5 days.
Quenching & Basification: Transfer the crude reaction mixture into a separatory funnel containing 100 mL of Et₂O and 100 mL of deionized water. Cool the mixture by adding a small amount of ice. Slowly add 1M NaOH(aq) until the aqueous layer is strongly basic (pH > 10).
Extraction: Separate the layers. Extract the aqueous phase with additional Et₂O (2 × 100 mL).
Washing & Drying: Wash the combined organic layers twice with 1M NaOH (50 mL each), followed by a final brine wash (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude pale-yellow oil via vacuum distillation (or silica gel chromatography using a Hexanes/EtOAc gradient) to afford (Z)-cyclooct-4-en-1-one as a colorless oil.
Analytical Characterization
¹H NMR (400 MHz, CDCl₃): Expected diagnostic peaks include the multiplet for the two olefinic protons at δ ~5.45 ppm and the multiplets for the α-carbonyl protons at δ ~2.45 ppm.
GC-MS: Target mass [M]⁺ = 124.1 m/z.
Troubleshooting & Causality (Expert Insights)
Why is the yield capped at ~30%?
The ~27–35% yield is a mathematical consequence of the statistical nature of oxidizing a symmetric diene, combined with competing over-oxidation to 1,5-cyclooctadione. However, because 1,5-COD is an exceptionally inexpensive starting material, accepting a 30% yield in a single, highly scalable step is far more economically and temporally efficient than executing a multi-step protection/deprotection sequence [1].
The Critical Role of NaOH in Workup:
Benzoquinone and its reduced byproduct, hydroquinone, are highly soluble in organic solvents and will co-distill or co-elute with the product. Deprotonating hydroquinone with 1M NaOH converts it into a water-soluble phenolate salt. This causality-driven step ensures the aromatic byproducts partition entirely into the aqueous layer, preventing contamination of the final ketone [1].
Temperature Sensitivity:
Do not exceed 30 °C to force a faster reaction. Elevated temperatures lower the activation barrier for palladium-catalyzed alkene isomerization. Isomerization of the unconjugated cyclooct-4-en-1-one to the thermodynamically stable conjugated cyclooct-2-en-1-one is irreversible under these conditions and will ruin the batch [3].
References
SUPPORTING INFORMATION - stoltz2.caltech.
Source: NIH PubMed Central (PMC)
Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds: Direct Access to Unsaturated Ketones with C–C Double Bonds at Distal Positions via Transfer Dehydrogenation of Alicyclic Ketones
Source: Organic Letters - ACS Publications
URL
Application
Application Note: Cyclooct-4-en-1-one in Ring-Opening Metathesis Polymerization (ROMP) for Stimuli-Responsive Elastomers
Executive Summary The development of advanced, environmentally responsive polymers is a critical frontier in materials science and drug delivery. Cyclooct-4-en-1-one (COK) serves as a highly specialized, ketone-containin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of advanced, environmentally responsive polymers is a critical frontier in materials science and drug delivery. Cyclooct-4-en-1-one (COK) serves as a highly specialized, ketone-containing cyclic olefin monomer designed for Ring-Opening Metathesis Polymerization (ROMP). When copolymerized with standard monomers like 1,5-cyclooctadiene (COD), COK introduces photolabile ketone linkages directly into the polymer backbone[1].
This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing COK in ROMP to generate hydroxyl-telechelic polybutadiene (PB) macroinitiators. These macroinitiators are subsequently used in Ring-Opening Polymerization (ROP) to synthesize bio- and photodegradable ABA triblock copolymers, such as PLA-b-P(B-co-COK)-b-PLA[1].
Mechanistic Insights & Causality
Why Cyclooct-4-en-1-one?
Traditional polybutadiene synthesized via ROMP is highly durable but lacks inherent degradability under mild environmental conditions. By doping the ROMP feed with COK, isolated ketone units are distributed throughout the unsaturated backbone[1].
Catalyst Selection: The Hoveyda–Grubbs 2nd generation (HG2) catalyst is strictly required for this copolymerization. Unlike early-generation Schrock or Grubbs catalysts, HG2 exhibits exceptional functional group tolerance, preventing catalyst poisoning by the nucleophilic ketone oxygen of COK[1].
Photodegradation Pathway: The incorporation of COK places a ketone adjacent to a δ-ε unsaturation (derived from the cleaved cyclooctene/cyclooctadiene rings). Upon UV irradiation, this specific structural motif thermodynamically favors a Norrish Type II cleavage over a Norrish Type I cleavage, as the latter would result in a highly unstable vinyl radical. The Type II elimination efficiently scissions the polymer chain, yielding terminal enol and alkene fragments.
Caption: Norrish Type II cleavage mechanism of COK-incorporated polybutadiene backbones.
Synthetic Workflow: ROMP to ROP
To create thermoplastic elastomers (TPEs) that possess both high mechanical modulus and triggered degradability, COK-modified polybutadiene is used as a soft midblock flanked by hard polylactide (PLA) endblocks.
Caption: Workflow for synthesizing photodegradable PLA-b-P(B-co-COK)-b-PLA triblock copolymers.
Experimental Protocols
Protocol A: Synthesis of HO-P(B-co-COK)-OH via ROMP
Self-Validating Rationale: The use of cis-1,4-butenediol acts as a symmetric chain transfer agent (CTA), ensuring that every polymer chain is perfectly telechelic (hydroxyl-terminated at both ends), which is an absolute prerequisite for successful downstream ABA triblock formation[1].
Materials:
1,5-Cyclooctadiene (COD) (Distilled over CaH₂ to remove vinyl cyclohexene impurities that cause chain branching)[1].
Cyclooct-4-en-1-one (COK) (Synthesized or procured at >96% purity)[1][2].
Preparation: In a nitrogen-filled glovebox, prepare a monomer solution containing COD and COK in the desired molar ratio (e.g., 91:9 for a 9 mol% ketone incorporation) in anhydrous DCM.
CTA Addition: Add cis-1,4-butenediol to the monomer solution. The ratio of Monomer:CTA dictates the theoretical molecular weight (
Mn
) of the midblock.
Initiation: Dissolve the HG2 catalyst in a minimal amount of DCM and inject it rapidly into the vigorously stirring monomer/CTA mixture.
Propagation: Allow the reaction to stir at room temperature for 4–6 hours. Note: Monitor via TLC or crude NMR; the reaction mixture will become highly viscous.
Termination: Remove the flask from the glovebox and immediately inject an excess of ethyl vinyl ether. Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a catalytically dead Fischer carbene, preventing unwanted secondary metathesis (backbiting) that would broaden the dispersity (Đ).
Purification: Precipitate the polymer dropwise into cold methanol. Collect the viscous liquid/solid, redissolve in DCM, and reprecipitate twice. Dry under high vacuum to constant weight.
Protocol B: Chain Extension via DBU-Catalyzed ROP
Step-by-Step Procedure:
Macroinitiator Prep: Dissolve the HO-P(B-co-COK)-OH macroinitiator and D,L-lactide (or L-lactide) in anhydrous DCM under an inert atmosphere.
Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst. Causality: DBU is preferred over tin(II) octanoate for this step as it allows for rapid, room-temperature ROP, preserving the integrity of the unsaturated polybutadiene backbone.
Propagation: Stir for 1–2 hours at room temperature until desired lactide conversion is reached (monitor via
1
H NMR).
Quenching & Recovery: Quench the reaction with a solution of benzoic acid in DCM to neutralize the DBU. Precipitate the resulting triblock copolymer into cold methanol, filter, and dry under vacuum.
Quantitative Data & Analytics
The incorporation of COK directly influences the thermomechanical properties and degradation kinetics of the resulting elastomers. Below is a summary of typical analytical data for PLA-b-P(B-co-COK)-b-PLA copolymers[1][3].
Polymer Sample ID
COK Content (mol%)
Mn
(Midblock)
Mn
(Total Triblock)
Tg
(Midblock)
Tg
(Endblocks)
Rubbery Plateau Modulus
15-10(0%)-15
0%
10.0 kDa
40.0 kDa
-111 °C
55 °C
~1600 MPa
15-10(3%)-15
3%
10.8 kDa
46.1 kDa
-108 °C
54 °C
~1200 MPa
15-10(6%)-15
6%
10.7 kDa
46.7 kDa
-105 °C
55 °C
~800 MPa
15-10(9%)-15
9%
11.2 kDa
46.0 kDa
-102 °C
54 °C
~180 MPa
Table 1: Thermomechanical properties of ABA triblock copolymers synthesized via ROMP/ROP. Note the slight elevation in the midblock glass transition temperature (
Tg
) and the significant modulation of the plateau modulus as COK content increases, demonstrating the tunable nature of these materials.
Photodegradation Assay
To validate the stimuli-responsive nature of the COK-incorporated polymers:
Film Casting: Cast 0.1 mm thick polymer films from a 10 wt% chloroform solution onto a leveled PTFE substrate[4].
Weathering Setup: Place films in an artificial sunlight weathering chamber equipped with a UVB 200 fluorescent bulb (irradiance ~90 μW/cm²) at 25 °C[4].
Analysis: Monitor degradation via Size Exclusion Chromatography (SEC) and IR spectroscopy. Successful Norrish Type II cleavage is confirmed by a rapid decrease in
Mn
and the appearance of an enol O–H stretch in the IR spectra[3]. Polymers with 9 mol% COK typically exhibit complete mechanical loss and embrittlement within hours of continuous exposure[3][4].
References
Arrington, K. J., Waugh, J. B., Radzinski, S. C., & Matson, J. B. (2017).
Arrington, K. J., et al. (2017). Supporting Information / Full Text: Photo and Biodegradable Thermoplastic Elastomers Combining Ketone Containing Polybutadiene With Polylactide. Scribd / Macromolecules.
Application Note: Asymmetric Synthesis of Complex Natural Products Utilizing Cyclooct-4-en-1-one
Executive Summary Cyclooct-4-en-1-one is a highly versatile γ,δ -unsaturated medium-ring ketone. Its unique conformational flexibility and inherent transannular strain make it a privileged building block in the asymmetri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Cyclooct-4-en-1-one is a highly versatile
γ,δ
-unsaturated medium-ring ketone. Its unique conformational flexibility and inherent transannular strain make it a privileged building block in the asymmetric total synthesis of complex natural products, ranging from terpene-derived oxabicyclo[4.2.1]nonanones to the macrocyclic core of marine alkaloids like Manzamine A. This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for deploying cyclooct-4-en-1-one in advanced synthetic workflows.
Mechanistic Insights & Causality in Medium-Ring Chemistry
The eight-membered carbocycle presents unique thermodynamic and kinetic challenges, primarily due to transannular interactions (Prelog strain) and torsional strain (Pitzer strain). Successful utilization of cyclooct-4-en-1-one requires precise control over these forces.
Direct Oxidation vs. Isomerization : Accessing the pure
γ,δ
-unsaturated isomer, (Z)-cyclooct-4-en-1-one, is a critical first step. Traditional isomerization of cyclooct-2-en-1-one using transition-metal catalysts (e.g., Ru3(CO)12) often stalls at a thermodynamic equilibrium, yielding the desired
γ,δ
-isomer as a minor product (approx. 23%) due to the overwhelming stability of the conjugated enone . Therefore, direct Pd-catalyzed oxidation of 1,5-cyclooctadiene is the preferred causal pathway to bypass this thermodynamic sink, providing the target ketone efficiently .
Transannular Proximity & Stereocontrol : In the asymmetric synthesis of bridged natural products, the 8-membered ring forces the C4-C5 olefin into spatial proximity with the C1 functional group. This enables highly regiospecific transannular oxidative cyclizations. For instance, treatment of chiral 1-alkylcyclooct-4-en-1-ol with Pyridinium Chlorochromate (PCC) triggers a substituent-directed oxidative addition, yielding the oxabicyclo[4.2.1]nonanone core .
Macrocyclization via Olefin Metathesis : For complex alkaloids like Manzamine A, the geometric constraints of the cyclooctenone core require specialized metathesis catalysts. Standard Grubbs catalysts often suffer from rapid decomposition in the presence of basic amines and strained medium rings. The use of a Ruthenium indenylidene complex provides enhanced thermal stability and initiation rates, successfully closing the macrocyclic ring in 67% yield .
Logical Workflow of Cyclooct-4-en-1-one Transformations
The following diagram illustrates the divergent synthetic pathways enabled by cyclooct-4-en-1-one, highlighting the transition from a simple symmetric precursor to complex, stereodefined natural product scaffolds.
Strategic workflow of cyclooct-4-en-1-one in asymmetric natural product synthesis.
Quantitative Data: Catalyst Efficiency and Yields
The table below summarizes the quantitative performance of various catalytic systems utilized in the functionalization of cyclooct-4-en-1-one.
Reaction / Transformation
Catalytic System / Reagent
Target Scaffold / Product
Yield (%)
Enantiomeric Excess (ee %)
Key Mechanistic Driver
Macrocyclic RCM
Ruthenium indenylidene
Manzamine A Core
67%
N/A (Chiral pool)
Enhanced thermal stability of catalyst
Transannular Cyclization
Pyridinium Chlorochromate
Oxabicyclo[4.2.1]nonanone
82%
>95%
Relief of transannular strain
Asymmetric Hydrogenation
Ir-Guanidinato Complex
Chiral Cyclooctanol
82%
92%
Ligand-donor strength & steric shielding
Dehydrogenative Isomerization
Ru3(CO)12
(Z)-Cyclooct-4-en-1-one
23%
N/A
Thermodynamic equilibrium limitation
Self-Validating Experimental Protocols
Protocol A: Synthesis of (Z)-Cyclooct-4-en-1-one via Pd-Catalyzed Oxidation
Objective: Prepare the key
γ,δ
-unsaturated ketone directly from 1,5-cyclooctadiene to avoid thermodynamic sinks.
Causality: Using hydrogen peroxide as the terminal oxidant with a benzoquinone mediator ensures rapid reoxidation of the Pd(0) species back to Pd(II). This prevents catalyst aggregation (precipitation of palladium black) and ensures high turnover numbers .
Step-by-Step Methodology:
Preparation : Charge an oven-dried flask with Palladium acetate (0.02 equiv) and benzoquinone (0.1 equiv) in a solvent mixture of THF and water (10:1 v/v).
Substrate Addition : Add 1,5-cyclooctadiene (1.0 equiv) to the stirring mixture at 23 °C.
Oxidation : Slowly add aqueous H₂O₂ (35% w/w, 3.0 equiv) via a syringe pump over 2 hours to carefully control the exothermic oxidation and prevent over-oxidation to the dione.
Self-Validation Checkpoint 1 (In-Process) : Monitor the reaction via GC-MS. The reaction is complete when the diene peak is consumed, and the ratio of the desired ketone to isomerized conjugated byproducts is >50:1 .
Workup : Quench the reaction with water, extract with diethyl ether (3x), and wash the combined organic layers with brine. Dry over anhydrous MgSO₄.
Self-Validation Checkpoint 2 (Analytical) : Following silica gel chromatography, confirm product identity via IR spectroscopy. The presence of a single, non-conjugated ketone carbonyl stretch at ~1710 cm⁻¹ validates the absence of the
α,β
-unsaturated isomer.
Protocol B: Transannular Oxidative Cyclization to Oxabicyclo[4.2.1]nonanone
Objective: Construct the bridged bicyclic ether core found in complex terpene natural products.
Causality: The 8-membered ring forces the
γ,δ
-olefin into close proximity with the C1 hydroxyl group. Upon treatment with PCC, the intermediate chlorochromate ester undergoes a substituent-directed, regioselective transannular attack by the alkene, driven thermodynamically by the relief of transannular strain .
Step-by-Step Methodology:
Preparation : Dissolve enantioenriched 1-methylcyclooct-4-en-1-ol (derived from asymmetric alkylation of cyclooct-4-en-1-one) in anhydrous CH₂Cl₂ under an argon atmosphere.
Reagent Addition : Cool the solution to 0 °C and add Pyridinium Chlorochromate (PCC, 1.5 equiv) portion-wise to control the initial exotherm.
Cyclization : Remove the ice bath and heat the reaction to a gentle reflux for 4 hours.
Self-Validation Checkpoint 1 (In-Process) : Monitor via TLC (KMnO₄ stain). The disappearance of the easily oxidizable alkene spot confirms the consumption of the starting material.
Workup : Cool to room temperature, dilute with diethyl ether, and filter the dark suspension through a pad of Celite to remove precipitated chromium salts. Concentrate the filtrate in vacuo.
Self-Validation Checkpoint 2 (Analytical) : Analyze the crude product via ¹H NMR. The complete disappearance of the alkene protons (~5.5 ppm) and the emergence of a highly shielded methine proton adjacent to the newly formed ether bridge validates the successful transannular cyclization.
Protocol C: Ring-Closing Metathesis (RCM) for the Manzamine A Core
Objective: Execute a macrocyclization to form the alkaloid core.
Causality: Constructing the highly strained macrocyclic core of Manzamine A requires a catalyst with exceptional initiation kinetics and thermal stability. A Ruthenium indenylidene complex is chosen because the indenylidene ligand suppresses catalyst decomposition pathways at elevated temperatures, allowing the challenging ring-closure to proceed .
Step-by-Step Methodology:
Preparation : Dissolve the advanced diene precursor (synthesized from cyclooct-4-en-1-one) in rigorously degassed toluene to achieve a high-dilution concentration (0.005 M). Note: High dilution is critical to prevent intermolecular cross-metathesis (oligomerization).
Catalysis : Add the Ruthenium indenylidene complex (10 mol%) in a single portion.
Cyclization : Heat the reaction mixture to 80 °C for 12 hours under a continuous flow of argon to drive off the ethylene gas byproduct, shifting the equilibrium toward the macrocycle.
Quenching : Cool the reaction to room temperature and quench by adding an excess of ethyl vinyl ether. Stir for 30 minutes to deactivate the active carbene species.
Self-Validation Checkpoint (Analytical) : Following purification, High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass corresponding to the loss of ethylene (M-28), validating the successful ring closure.
References
Irrgang, T., et al. "Guanidinato Complexes of Iridium: Ligand-Donor Strength, O2 Reactivity, and (Alkene)peroxoiridium(III) Intermediates." Inorganic Chemistry, ACS Publications. URL:[Link]
Schlecht, M. "Enantioselective synthesis of morphine and Oxidative Rearrangement Reactions." ResearchGate. URL:[Link]
Wolf, W. J., et al. "SUPPORTING INFORMATION: An Efficient Synthesis of Geminal-Dialkyl Dienes for Olefin Metathesis Polymerization." California Institute of Technology. URL:[Link]
ACS Publications. "Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds: Direct Access to Unsaturated Ketones with C–C Double Bonds at Distal Positions via Transfer Dehydrogenation of Alicyclic Ketones." Organic Letters (2024). URL:[Link]
Application
click chemistry protocols using strained cyclooct-4-en-1-one derivatives
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Ultrafast Bioorthogonal Bioconjugation via IEDDA Click Chemistry Using Strained (E)-Cyclooct-4-en-1-one Derivatives
Prepared by: Senior Application Scientist
Target Audience: Researchers, bioconjugation scientists, and drug development professionals.
Executive Summary & Mechanistic Causality
Bioorthogonal chemistry has fundamentally reshaped bioconjugation, targeted drug delivery, and materials science. While legacy methods like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) are widely used, they are often bottlenecked by copper-induced toxicity or sluggish reaction kinetics[1]. To overcome these limitations, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) has emerged as the premier choice, offering catalyst-free, ultra-fast kinetics that are highly effective in living systems[1][2].
This technical guide details the implementation of a specifically engineered, highly strained TCO derivative: (E)-cyclooct-4-en-1-one (CAS: 43101-33-3).
The Causality of Strain-Promoted Kinetics:
Why utilize a ketone-functionalized cyclooctene rather than a standard TCO? The driving force of the IEDDA reaction is the relief of ring strain. Introducing an
sp2
-hybridized center (the ketone group) into the 8-membered ring flattens a portion of the macrocycle[3]. This structural constraint forces the trans-double bond into an even more distorted, higher-energy conformation. Consequently, the Highest Occupied Molecular Orbital (HOMO) of the (E)-cyclooct-4-en-1-one dienophile is elevated, narrowing the energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine.
The reaction proceeds via a [4+2] cycloaddition to form a bicyclic dihydropyridazine intermediate, which immediately undergoes an irreversible retro-Diels-Alder extrusion of nitrogen gas (
N2
)[4]. This irreversible
N2
release acts as a thermodynamic sink, driving the reaction forward with exceptional velocity.
Mechanistic pathway of the IEDDA reaction between (E)-cyclooct-4-en-1-one and tetrazine.
Quantitative Performance Data
To justify the integration of (E)-cyclooct-4-en-1-one into your bioconjugation pipeline, it is critical to benchmark its kinetic performance against other click modalities. The table below summarizes the causality between reagent choice and reaction speed.
Conjugation Chemistry
Reagents
Catalyst Required
Approx.
k2
(
M−1s−1
)
In Vivo Orthogonality
CuAAC
Alkyne + Azide
Yes (Cu(I))
10 - 100
Poor (High Toxicity)
SPAAC
DBCO + Azide
No
0.1 - 1.0
Excellent
IEDDA (Standard)
TCO + Tetrazine
No
1,000 - 10,000
Excellent
IEDDA (Strained Ketone)
(E)-cyclooct-4-en-1-one + Tetrazine
No
> 10,000
Excellent
Data Interpretation: The substitution of a standard TCO with the strained (E)-cyclooct-4-en-1-one derivative increases the second-order rate constant by orders of magnitude, allowing for sub-micromolar labeling concentrations and near-instantaneous reaction times[3][4].
Self-Validating Experimental Protocols
Design Philosophy: The following workflows are engineered as self-validating systems. Tetrazines inherently possess a distinct pink/red chromophore with a strong absorbance peak at ~520 nm. As the (E)-cyclooct-4-en-1-one reacts with the tetrazine, the tetrazine chromophore is destroyed upon
N2
extrusion. Therefore, the disappearance of the 520 nm absorbance provides a built-in, real-time spectrophotometric readout of reaction completion, eliminating the immediate need for complex mass spectrometry to confirm conjugation.
Standard self-validating workflow for protein bioconjugation using TCO-Tetrazine click chemistry.
Protocol A: Functionalization of Target Protein with (E)-Cyclooct-4-en-1-one
Objective: Covalently attach the highly strained TCO-ketone derivative to surface lysine residues of an antibody or target protein.
Buffer Exchange: Ensure the target protein (2-5 mg/mL) is in an amine-free buffer, such as 1X PBS (pH 7.4).
Causality: Primary amines in buffers like Tris or glycine will competitively react with the NHS-ester, drastically reducing your protein labeling efficiency.
Reagent Preparation: Dissolve the (E)-cyclooct-4-en-1-one-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
Causality: Using strictly anhydrous solvent prevents the premature hydrolysis of the moisture-sensitive NHS ester group.
Conjugation: Add 5 to 10 molar equivalents of the TCO reagent to the protein solution. Pipette gently to mix and incubate at room temperature for 1 hour.
Quenching (Optional): Add 1/10th volume of 1 M Tris-HCl (pH 8.0) and incubate for 15 minutes to quench any unreacted NHS esters.
Purification: Remove the excess small-molecule linker using a spin desalting column (e.g., Zeba) or Size Exclusion Chromatography (SEC) equilibrated with PBS.
Protocol B: IEDDA Click Bioconjugation (The Click Reaction)
Objective: Conjugate a tetrazine-functionalized payload (e.g., fluorophore, PEG, or cytotoxic drug) to the TCO-modified protein.
Reagent Preparation: Dissolve the Tetrazine-payload in DMSO (or aqueous buffer if highly water-soluble). Note the distinct pink/red hue of the solution.
Click Reaction: Add 1.5 to 2.0 molar equivalents of the Tetrazine-payload to the purified TCO-modified protein from Protocol A.
Intrinsic Quality Control (Self-Validation): Monitor the reaction mixture visually or via a UV-Vis spectrophotometer. As the ultrafast IEDDA reaction proceeds, the tetrazine is consumed. You will observe a rapid bleaching of the pink color and a corresponding drop in absorbance at 520 nm.
Causality: This optical clearance confirms that the tetrazine has successfully undergone the cycloaddition and subsequent
N2
extrusion with the (E)-cyclooct-4-en-1-one ring.
Incubation: Incubate for 15–30 minutes at room temperature. Due to the extreme strain of the ketone derivative, the reaction is typically quantitative within minutes, far outpacing standard SPAAC reactions[1].
Final Purification: Isolate the final conjugate from any trace unreacted tetrazine via dialysis or SEC.
Application Note: Palladium-Catalyzed Divergent Cross-Coupling of Cyclooct-4-en-1-one
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocols Executive Summary Cyclooct-4-en-1-one is a highly versatile medium-ring bui...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Advanced Technical Guide & Self-Validating Protocols
Executive Summary
Cyclooct-4-en-1-one is a highly versatile medium-ring building block utilized in the synthesis of complex pharmaceuticals, natural products, and advanced thermoplastic elastomers [1]. Unlike standard aliphatic ketones, cyclooct-4-en-1-one possesses two orthogonal sites for late-stage functionalization: the
α
-carbonyl position and the unactivated C4-C5 alkene.
This application note details the mechanistic rationale and self-validating protocols for the palladium-catalyzed divergent cross-coupling of cyclooct-4-en-1-one. By carefully tuning the electronic and steric properties of the palladium catalytic cycle, researchers can selectively drive either Buchwald-Hartwig-type
α
-arylation or intermolecular Heck functionalization , overcoming the inherent transannular strain and isomerization risks associated with eight-membered rings [2].
Mechanistic Causality & Scaffold Rationale
Medium-sized rings (C8–C11) are notoriously difficult to functionalize without triggering transannular side reactions or double-bond migration. The choice of catalyst, ligand, and base is not arbitrary; it is dictated by the need to outcompete these thermodynamic sinks [3].
Pathway A:
α
-Arylation via Enolate Cross-Coupling
The coupling of the cyclooct-4-en-1-one enolate with aryl halides requires a delicate balance. Weak bases (e.g., carbonates) lead to incomplete enolization and promote aldol self-condensation. Using a strong, non-nucleophilic base like LHMDS pre-forms the kinetic enolate. Furthermore, the use of bulky, electron-rich biaryl phosphine ligands (like XPhos or BrettPhos) is mandatory. The large bite angle and steric bulk accelerate the reductive elimination step, outcompeting undesired
β
-hydride elimination which would otherwise yield conjugated cyclooctadienones [4].
Pathway B: Intermolecular Heck Coupling at the Distal Olefin
Functionalizing the C4-C5 internal olefin via the Heck reaction is challenging due to competitive double-bond isomerization—a process highly favored in 8-membered rings to relieve transannular strain. By utilizing a cationic Pd(II) pathway (facilitated by halide scavengers like
AgBF4
), the migratory insertion is accelerated. The cationic intermediate limits the lifetime of the alkyl-palladium species, directing
β
-hydride elimination to preserve the medium-ring integrity without migrating the olefin into conjugation with the ketone.
Divergent Pd-catalyzed functionalization pathways for cyclooct-4-en-1-one.
Quantitative Optimization Data
The following table summarizes the causal relationship between ligand/base selection and reaction efficiency for the
α
-arylation of cyclooct-4-en-1-one with bromobenzene. Note the dramatic shift in selectivity when moving from first-generation ligands to bulky biaryl phosphines.
To ensure reproducibility across drug discovery laboratories, the following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to verify intermediate formation before proceeding.
Protocol 1: Palladium-Catalyzed
α
-Arylation (Pathway A)
Objective: Selective mono-arylation at the C2 position.
Kinetic Enolate Generation:
Charge a flame-dried Schlenk flask with cyclooct-4-en-1-one (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78 °C.
Dropwise add LHMDS (1.1 equiv, 1.0 M in THF). Stir for 30 minutes.
IPC Validation: Quench a 50
μ
L aliquot in
D2O
.
1H-NMR
must show >95% deuterium incorporation at the
α
-position (loss of the multiplet at
δ
2.4 ppm).
Catalyst Pre-Activation:
In a separate vial, dissolve
Pd2(dba)3
(2.5 mol%) and XPhos (5.0 mol%) in THF. Stir at room temperature for 15 minutes until the solution transitions from deep purple to a clear, dark red, indicating the formation of the active
Pd(0)Ln
species.
Cross-Coupling:
Add the aryl bromide (1.05 equiv) to the pre-activated catalyst solution.
Transfer this mixture via cannula into the enolate solution at -78 °C. Slowly warm to 65 °C and stir for 4 hours.
IPC Validation: Analyze via GC-FID using dodecane as an internal standard. The reaction is self-validated as complete when the aryl bromide peak area is <1% and no
β
-hydride elimination byproducts (conjugated dienones) are detected.
General Pd(0)/Pd(II) catalytic cycle for the α-arylation of cyclooct-4-en-1-one.
Protocol 2: Cationic Heck Arylation of the C4-C5 Olefin (Pathway B)
Objective: Direct functionalization of the unactivated distal alkene without triggering transannular ring contraction.
Cationic Pd(II) Generation:
In a light-protected flask, dissolve
Pd(OAc)2
(5 mol%), aryl iodide (1.2 equiv), and
AgBF4
(1.5 equiv) in anhydrous 1,4-dioxane (0.15 M).
IPC Validation: Immediate precipitation of a bright yellow solid (
AgI
) visually confirms the successful abstraction of the halide and the generation of the highly electrophilic, cationic Pd(II) active species.
Migratory Insertion & Elimination:
Add cyclooct-4-en-1-one (1.0 equiv) and freshly distilled triethylamine (2.0 equiv).
Heat the suspension to 80 °C for 12 hours. The triethylamine serves to absorb the
HBF4
generated during the final
β
-hydride elimination step.
IPC Validation: Monitor via TLC (10% EtOAc/Hexanes). The starting ketone is UV-inactive but stains with
KMnO4
. The reaction is complete upon the disappearance of the
KMnO4
-active spot and the emergence of a highly UV-active product spot (
Rf≈0.4
).
References
Photo- and Biodegradable Thermoplastic Elastomers: Combining Ketone-Containing Polybutadiene with Polylactide Using Ring-Opening Polymerization and Ring-Opening Metathesis Polymerization
Macromolecules
URL:[Link]
Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds: Direct Access to Unsaturated Ketones with C–C Double Bonds at Distal Positions via Transfer Dehydrogenation of Alicyclic Ketones
Organic Letters
URL:[Link]
Handbook of Organopalladium Chemistry for Organic Synthesis
Wiley
URL:[Link]
Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones
Journal of the American Chemical Society
URL:[Link]
Application
Application Note: Chemoselective Epoxidation of Cyclooct-4-en-1-one for Advanced Medium-Ring Functionalization
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale Medium-sized carbocycles (8- to 11-membered rings) are highly sought after in drug discovery...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Mechanistic Rationale
Medium-sized carbocycles (8- to 11-membered rings) are highly sought after in drug discovery due to their unique 3D conformations and presence in numerous bioactive natural products. However, these systems are notoriously difficult to synthesize and functionalize due to severe transannular strain and complex conformational dynamics [1][1].
2[2] provides an excellent scaffold for advanced functionalization. By targeting the C4-C5 alkene, chemists can install an epoxide handle, yielding3[3]. This intermediate is a powerful precursor for transannular cyclizations.
The primary synthetic challenge in this transformation is chemoselectivity . Standard epoxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA), are also the primary reagents for the Baeyer-Villiger oxidation of ketones to lactones. Because cyclooct-4-en-1-one contains both an alkene and a ketone, both pathways are possible. However, the electron-rich nature of the isolated alkene makes epoxidation kinetically favored. By strictly controlling the reaction temperature and reagent stoichiometry, the thermodynamically stable lactone byproduct can be entirely suppressed.
Reaction pathway demonstrating chemoselective epoxidation over Baeyer-Villiger oxidation.
Comparative Analysis of Epoxidation Conditions
To ensure optimal yields, the choice of oxidant and solvent is critical. Dichloromethane (DCM) is the industry standard because it provides excellent solubility for mCPBA while remaining non-polar enough to prevent premature, acid-catalyzed epoxide ring-opening.
Oxidant System
Solvent
Temp (°C)
Yield (%)
Chemoselectivity (Epoxide : Lactone)
Operational Causality & Notes
mCPBA (1.05 eq)
DCM
0 to 25
85–92
> 95:5
Highly scalable. Requires strict stoichiometric control to avoid Baeyer-Villiger oxidation.
DMDO (1.1 eq)
Acetone
-20 to 0
90–95
> 99:1
Completely neutral conditions; ideal for highly acid-sensitive downstream targets.
H₂O₂ / Na₂WO₄
H₂O / EtOAc
60
55–65
~ 80:20
"Green" oxidant, but elevated temperatures promote lactonization and aqueous ring-opening.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure safety and reaction fidelity at every stage.
Dissolve cyclooct-4-en-1-one (1.24 g) in 100 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C using an ice-water bath.
Causality: Lowering the thermal energy of the system selectively suppresses the higher-activation-energy Baeyer-Villiger migration pathway, isolating the reaction to the kinetically rapid alkene epoxidation.
Step 2: Reagent Addition
Add mCPBA (1.05 equiv) portion-wise over 15 minutes.
Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.
Causality: Strict stoichiometric limitation (1.05 eq) ensures that once the alkene is consumed, there is no excess active oxidant left to attack the ketone.
Step 3: In-Process Validation (TLC)
After 2 hours, monitor the reaction via TLC (Eluent: 8:2 Hexanes/Ethyl Acetate).
Self-Validation Check: Dip the TLC plate in KMnO₄ stain and gently heat. The starting material alkene will rapidly reduce the KMnO₄, appearing as a bright yellow spot on a purple background. The target epoxide is stable to KMnO₄ but will visualize clearly when stained with Phosphomolybdic Acid (PMA). The reaction is complete when the KMnO₄-active spot disappears.
Step 4: Safe Quenching
Add 30 mL of saturated aqueous Na₂S₂O₃ and stir vigorously for 15 minutes.
Causality: Thiosulfate reduces any unreacted, explosive peroxyacids into harmless carboxylic acids.
Self-Validation Check: Spot a drop of the aqueous layer onto KI-starch paper. The absence of a dark blue/black color definitively confirms that zero active peroxides remain, validating that the mixture is safe for concentration.
Step 5: Neutralization & Extraction
Add 50 mL of saturated aqueous NaHCO₃.
Causality: The byproduct of mCPBA is m-chlorobenzoic acid (pKa ~3.8). NaHCO₃ deprotonates this acid, shifting it entirely into the aqueous phase as a water-soluble sodium salt, leaving the neutral epoxide in the organic DCM layer.
Separate the layers. Extract the aqueous layer with DCM (2 × 30 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 6: Purification
Purify the crude oil via flash column chromatography (Silica gel, gradient elution 9:1 to 7:3 Hexanes/EtOAc) to yield 9-oxabicyclo[6.1.0]nonan-4-one as a colorless oil.
The true value of 9-oxabicyclo[6.1.0]nonan-4-one lies in its 3D geometry. The 8-membered ring forces the C1 ketone and the C4-C5 epoxide into close spatial proximity across the ring (transannular interaction).
When treated with specific Lewis acids or strong bases, the molecule undergoes transannular enolate attack or hydride shifts. This cascade completely collapses the 8-membered ring, rapidly constructing highly complex, stereodefined bicyclo[3.3.0]octane frameworks in a single step [4][4].
Transannular cyclization of the epoxide intermediate to form bicyclic frameworks.
References
"Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds: Direct Access to Unsaturated Ketones with C–C Double Bonds at Distal Positions via Transfer Dehydrogenation of Alicyclic Ketones", Organic Letters - ACS Public
"cyclooct-4-en-1-one", EvitaChem.
"9-Oxabicyclo(6.1.0)
"Transannulare Funktionalisierung an mittleren Kohlenstoffringen", Publik
Application Note: Regioselective Preparation of Cyclooct-4-en-1-one Enolates for Aldol Reactions
Executive Summary & Rationale The synthesis of complex medium-sized rings is a persistent challenge in drug development and natural product total synthesis. Eight-membered carbocycles, frequently found in bioactive terpe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The synthesis of complex medium-sized rings is a persistent challenge in drug development and natural product total synthesis. Eight-membered carbocycles, frequently found in bioactive terpenoids, require precise functionalization strategies. Cyclooct-4-en-1-one serves as a highly versatile building block for these scaffolds . However, its functionalization via enolate chemistry is complicated by inherent transannular strain, conformational flexibility, and the risk of double-bond migration.
This application note provides researchers and process chemists with field-validated protocols and mechanistic rationales for the regioselective generation of cyclooct-4-en-1-one enolates, followed by their successful application in C-C bond-forming Aldol reactions.
Mechanistic Insights & Causality
Conformational Dynamics and Regioselectivity
Cyclooct-4-en-1-one possesses two distinct α-methylene positions available for deprotonation: C2 and C8.
The C2 Risk: Deprotonation at C2 brings the enolate double bond into close proximity with the existing C4-C5 alkene. Under thermodynamic conditions, this can lead to base-catalyzed isomerization, yielding a highly stable but often unwanted conjugated dienone system .
The C8 Advantage: Deprotonation at C8 is kinetically favored when utilizing sterically hindered amide bases at cryogenic temperatures. This pathway minimizes transannular interactions and preserves the isolated nature of the C4-C5 double bond.
Enolization Strategies
Kinetic Lithium Enolates: Utilizing Lithium Diisopropylamide (LDA) at -78 °C ensures rapid, irreversible deprotonation. The lithium cation tightly coordinates the enolate oxygen, preventing equilibration. This method is mandatory for direct aldol additions where the electrophile must be introduced immediately to avoid enolate degradation.
Silyl Enol Ethers (Mukaiyama Aldol): For workflows requiring delayed electrophile addition or enhanced diastereoselectivity, trapping the enolate as a silyl enol ether using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is preferred. This uncouples the enolization step from the C-C bond-forming step, allowing the use of Lewis acids (e.g., TiCl
4
) to activate the target aldehyde.
Workflow & Decision Matrix
Fig 1: Logical decision tree for cyclooct-4-en-1-one enolate generation and aldol addition.
Quantitative Data & Reaction Parameters
The following table summarizes the operational parameters and expected outcomes for the two primary enolization strategies.
Parameter
Kinetic Lithium Enolate
Silyl Enol Ether (Mukaiyama)
Reagents
LDA (1.1 equiv)
TMSOTf (1.2 eq), Et
3
N (1.5 eq)
Solvent
Anhydrous THF
Anhydrous DCM
Temperature
-78 °C
0 °C to Room Temp
Reaction Time
30 - 45 minutes
2 - 4 hours
Aldol Electrophile
Aliphatic/Aromatic Aldehydes
Aldehydes + TiCl
4
or BF
3
·OEt
2
Regioselectivity
High (C8 > C2)
Moderate to High (Equilibrating)
Primary Risk
Enolate equilibration if warmed
Hydrolysis of silyl ether during workup
Detailed Experimental Protocols
Both protocols below are designed as self-validating systems , incorporating specific in-process controls (IPCs) to verify intermediate formation before proceeding to the critical C-C bond formation step.
Protocol A: Direct Aldol Addition via Kinetic Lithium Enolate
Objective: Regioselective C8-alkylation of cyclooct-4-en-1-one.
Preparation of LDA: In an oven-dried, argon-purged Schlenk flask, add anhydrous THF (10 mL) and diisopropylamine (1.54 mmol, 1.1 equiv). Cool to -78 °C. Add
n
-Butyllithium (1.47 mmol, 1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at 0 °C, then recool to -78 °C.
Causality: Freshly prepared LDA ensures exact stoichiometry. Avoiding excess
n
-BuLi prevents it from acting as a nucleophile against the ketone, which would lead to unwanted direct alkylation at the carbonyl carbon.
Enolization: Dissolve cyclooct-4-en-1-one (1.40 mmol, 1.0 equiv) in anhydrous THF (2 mL). Add this solution dropwise to the LDA over 10 minutes down the cold wall of the flask. Stir at -78 °C for 45 minutes.
Validation Check: A slight yellowing of the solution typically indicates successful enolate formation.
Aldol Addition: Add the target aldehyde (1.68 mmol, 1.2 equiv) dropwise as a neat liquid or THF solution. Stir at -78 °C for 2 hours.
Causality: Maintaining strictly cryogenic conditions prevents the retro-aldol reaction and limits diastereomeric scrambling of the newly formed stereocenters.
Quenching: Quench the reaction strictly at -78 °C by adding saturated aqueous NH
4
Cl (5 mL) rapidly. Allow the mixture to warm to room temperature.
Validation Check: The rapid quench protonates the lithium alkoxide instantly, locking in the kinetic aldol product ratio before any thermodynamic equilibration can occur.
Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na
2
SO
4
, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Mukaiyama Aldol via Silyl Enol Ether
Objective: Diastereoselective aldol addition utilizing Lewis acid activation.
Silylation: To a solution of cyclooct-4-en-1-one (2.0 mmol) in anhydrous DCM (15 mL) at 0 °C, add Et
3
N (3.0 mmol, 1.5 equiv) followed by dropwise addition of TMSOTf (2.4 mmol, 1.2 equiv).
Causality: TMSOTf is a highly active silylating agent that drives the reaction to completion rapidly, capturing the enolate as it forms without requiring strong basic conditions.
Validation Check (IPC): After 1 hour, take a 0.1 mL aliquot, quench with cold NaHCO
3
, extract with hexanes, and analyze via TLC (hexanes/EtOAc 9:1). The silyl enol ether will appear as a high-R
f
, UV-inactive spot that stains readily with KMnO
4
.
Isolation: Quench the main reaction with saturated aqueous NaHCO
3
, extract with DCM, dry, and concentrate.
Causality: Do not use acidic workups or silica gel filtration without triethylamine deactivation. The silyl enol ether is highly acid-sensitive and will hydrolyze back to the starting ketone.
Mukaiyama Aldol: Dissolve the crude silyl enol ether and the target aldehyde (2.2 mmol) in anhydrous DCM (15 mL). Cool to -78 °C. Add TiCl
4
(2.2 mmol, 1.0 M in DCM) dropwise.
Causality: TiCl
4
activates the aldehyde and simultaneously transmetalates the silyl ether to a titanium enolate. This intermediate undergoes a highly ordered, tightly bound cyclic transition state, dictating superior syn/anti selectivity compared to the lithium enolate.
Quench and Workup: After 3 hours at -78 °C, quench with saturated aqueous NaHCO
3
, warm to room temperature, filter through Celite to remove insoluble titanium dioxide salts, and extract with DCM.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 548834, Cyclooct-4-en-1-one. PubChem. Retrieved April 1, 2026.
URL:[Link]
Kato, T., et al. (2024). Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds: Direct Access to Unsaturated Ketones with C–C Double Bonds at Distal Positions via Transfer Dehydrogenation of Alicyclic Ketones. Organic Letters, 26(31), 6543-6548. American Chemical Society.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
improving yield in the synthesis of cyclooct-4-en-1-one
Welcome to the Process Chemistry Technical Support Center As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in troubleshooting the synthesis of cyclooct-4-en-1-o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center
As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in troubleshooting the synthesis of cyclooct-4-en-1-one . This medium-ring cyclic enone is a critical precursor for synthesizing trans-cyclooctene (TCO) derivatives, which are heavily utilized in bioorthogonal click chemistry and in vivo radiolabeling[1].
Despite its importance, synthesizing cyclooct-4-en-1-one is notoriously prone to yield-limiting bottlenecks, including transition-metal catalyst deactivation, unwanted alkene isomerization, and reagent hydrolysis. This guide bypasses generic advice to provide you with mechanistic causality, empirical data, and self-validating protocols to ensure your scale-up is successful.
Mechanistic Overview: Primary Synthetic Pathways
Fig 1. Synthetic pathways for cyclooct-4-en-1-one detailing primary routes and common failure modes.
Troubleshooting & FAQs
Q1: My Wacker oxidation of 1,5-cyclooctadiene is stalling at ~50% conversion, and a thick black precipitate is forming. How can I drive this to completion?The Causality: The black precipitate is palladium black (inactive Pd^0). In the Wacker catalytic cycle, Pd(II) coordinates and oxidizes the alkene, subsequently undergoing reductive elimination to form Pd(0). Benzoquinone (BQ) acts as the stoichiometric oxidant to regenerate the active Pd(II) species[1]. If the rate of Pd(0) re-oxidation is slower than the initial alkene oxidation—often due to degraded BQ or poor mass transfer in the biphasic acetic acid/water solvent—the Pd(0) atoms aggregate into an irreversible, inactive metallic lattice.
Actionable Fix: Always use freshly sublimed benzoquinone. Ensure vigorous mechanical stirring (e.g., >800 rpm) to maximize the interfacial surface area between the organic diene and the aqueous phase. If stalling persists at scale, adding a catalytic redox mediator (like CuCl) can accelerate the re-oxidation of Pd(0).
Q2: GC-MS analysis of my product shows a mixture of cyclooct-4-en-1-one, cyclooct-3-en-1-one, and cyclooct-2-en-1-one. How do I prevent this over-isomerization?The Causality: This is a thermodynamic sink issue driven by the catalyst. During the Wacker oxidation, β-hydride elimination generates a transient Pd-H species. Palladium hydrides are potent alkene isomerization catalysts. If the reaction is left running after the starting material is consumed, the double bond will "walk" around the ring to achieve the thermodynamically favored conjugated state (cyclooct-2-en-1-one)[2]. Theoretical calculations confirm that while cyclooct-4-en-1-one is the desired kinetic product, extended equilibration strongly favors the α,β-unsaturated isomer[2].
Actionable Fix: Strictly monitor the reaction via GC-FID or TLC. Quench the reaction immediately upon the disappearance of 1,5-cyclooctadiene. Do not exceed room temperature. The addition of a mild base buffer, such as sodium acetate (NaOAc), can help suppress the lifetime of the active Pd-H species.
Q3: I am using the alternative route—Dess-Martin oxidation of 5-hydroxy-cis-cyclooctene—but I am getting low yields and a thick, unfilterable slurry. What is going wrong?The Causality: Dess-Martin Periodinane (DMP) is highly sensitive to moisture. In the presence of adventitious water, DMP rapidly hydrolyzes into iodoxybenzoic acid (IBX) and other insoluble iodane byproducts. These insoluble salts physically coat the unreacted 5-hydroxy-cis-cyclooctene, sequestering it from the active oxidant. Furthermore, the oxidation generates acetic acid as a byproduct, which can catalyze unwanted side reactions.
Actionable Fix: Run the reaction in strictly anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere. Add 2.0 equivalents of anhydrous sodium bicarbonate (NaHCO₃) to the reaction mixture before adding DMP; this buffers the generated acetic acid and significantly improves the solubility profile of the reaction mixture[1].
Quantitative Data Comparison
To help you select the best route for your specific lab constraints, review the quantitative comparison of the primary methodologies below:
Synthesis Pathway
Starting Material
Primary Reagents
Typical Yield
Reaction Time
Major Byproducts / Failure Modes
Scalability
Wacker Oxidation
1,5-Cyclooctadiene
Pd(OAc)₂, Benzoquinone, AcOH/H₂O
60–75%
12–24 h
Isomerized enones, Pd black
High (Multigram)
Dess-Martin Oxidation
5-Hydroxy-cis-cyclooctene
DMP, NaHCO₃, CH₂Cl₂
85–95%
2–4 h
Iodane salts, Acetic acid
Moderate (Reagent cost)
Transfer Dehydrogenation
Cyclooctanone
Ir-PCP complex, tert-butylethylene
< 5%
48 h+
Cyclooct-2-en-1-one
Low (Thermodynamic limit)
Standard Operating Protocols (SOPs)
Every protocol must be a self-validating system. Use the embedded visual cues to confirm the reaction is proceeding correctly.
Protocol A: Single-Step Wacker Oxidation of 1,5-Cyclooctadiene
Ideal for multigram scale-up and cost-efficiency.
Setup: Charge a 500 mL round-bottom flask with 1,5-cyclooctadiene (10.0 g, 92.4 mmol) and freshly sublimed benzoquinone (12.0 g, 111 mmol) in a mixture of glacial acetic acid (100 mL) and deionized water (10 mL).
Self-Validation Check: The solution should immediately adopt a deep yellow/orange hue, indicating active Pd(II) coordination.
Reaction Execution: Stir vigorously (>800 rpm) at room temperature for 16 hours.
Self-Validation Check: Monitor via GC-FID. A shift in color to dark amber is normal; a sudden crash out of black soot indicates premature catalyst death and requires immediate troubleshooting.
Quench & Workup: Filter the mixture through a tightly packed pad of Celite to remove any trace Pd black. Dilute the filtrate with brine (200 mL) and extract with diethyl ether (3 × 100 mL).
Purification: Wash the combined organic layers with 1M NaOH until the aqueous phase remains basic (this removes acetic acid and the hydroquinone byproduct). Dry over MgSO₄, concentrate, and purify via vacuum distillation to yield the pure ketone[3].
Protocol B: Dess-Martin Oxidation of 5-Hydroxy-cis-cyclooctene
Ideal for high-purity requirements and avoiding transition metal contamination.
Setup: In an oven-dried flask under argon, dissolve 5-hydroxy-cis-cyclooctene (5.0 g, 39.6 mmol) in strictly anhydrous CH₂Cl₂ (150 mL).
Causality: This neutralizes the acetic acid generated during the oxidation, preventing acid-catalyzed side reactions.
Oxidation: Cool the suspension to 0 °C and add Dess-Martin Periodinane (DMP) (20.1 g, 47.5 mmol) in small portions to control the exotherm.
Reaction Execution: Remove the ice bath and stir at room temperature for 2 hours.
Self-Validation Check: The mixture should remain a milky, free-flowing suspension. Seizing or heavy clumping indicates moisture ingress and premature DMP hydrolysis.
Quench & Workup: Pour the reaction into a rapidly stirring mixture of saturated aqueous Na₂S₂O₃ (100 mL) and saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 30 minutes.
Self-Validation Check: The organic layer should become completely clear as the insoluble iodane byproducts are reduced to water-soluble species.
Isolation: Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 50 mL), dry over MgSO₄, and concentrate under reduced pressure to yield the target enone[1].
References
Source: PubMed Central (PMC), National Institutes of Health (NIH)
Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds: Direct Access to Unsaturated Ketones with C–C Double Bonds at Distal Positions via Transfer Dehydrogenation of Alicyclic Ketones
Source: Organic Letters, ACS Publications
URL
Cyclooct-4-en-1-one Synthesis and Reagents
Source: Benchchem
URL
Cyclooct-4-en-1-one Distillation Support Center: Preventing Unwanted Isomerization
Welcome to the Technical Support Center for the purification of medium-ring cyclic enones. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the inst...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of medium-ring cyclic enones. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the instability of cyclooct-4-en-1-one during distillation.
Mechanistic Overview: The Causality of Isomerization
Cyclooct-4-en-1-one is a highly valuable synthetic intermediate, particularly utilized in the synthesis of photo- and biodegradable thermoplastic elastomers [1]. However, isolating this molecule in high purity is notoriously difficult due to its propensity for double-bond migration.
To prevent isomerization, we must first understand the thermodynamic and kinetic drivers:
Thermodynamic Distortions: Medium-ring cyclic compounds exhibit characteristic transannular strain and distortions. While conjugated enones are generally more stable in smaller rings, theoretical investigations reveal that C8–C12 cycloalkenones often prefer the unconjugated isomer thermodynamically [2].
Kinetic Pathways (The Culprit): Despite the thermodynamic preference for the unconjugated state, unwanted isomerization to cyclooct-3-en-1-one frequently occurs during distillation. This is driven by acid/base-catalyzed reactions via an enol/enolate intermediate [2].
Environmental Triggers: During distillation, trace active silanol groups (Si-OH) on untreated borosilicate glassware act as weak Brønsted acids. When combined with the thermal stress of a heated distillation bath, these acidic sites lower the activation energy for enolization, rapidly facilitating the migration of the C4 double bond to the C3 position.
Troubleshooting FAQs
Q: My post-distillation NMR shows a mixture of cyclooct-4-en-1-one and cyclooct-3-en-1-one. What caused this?A: This is a classic symptom of acid-catalyzed isomerization. Even trace amounts of acidic impurities in your crude mixture or active silanol sites on your distillation glassware can trigger enolization. Once the enol is formed, the double bond migrates to the 3-position [2]. You must neutralize the crude mixture and deactivate your glassware prior to heating.
Q: Can I use a standard fractional distillation column to purify cyclooct-4-en-1-one?A: We strongly advise against this. Fractional distillation requires long residence times and higher pot temperatures, which exponentially increase the rate of thermal isomerization. You must minimize the compound's time-at-temperature.
Q: What is the optimal distillation setup for this molecule?A: A short-path distillation apparatus or a Kugelrohr distillation system under high vacuum (< 0.1 Torr) is mandatory. This allows you to keep the heating bath strictly below 60 °C, effectively bypassing the thermal activation barrier for [1,3]-hydride shifts and enolization.
Distillation Optimization Data
The following table summarizes the quantitative impact of various distillation parameters on the isomerization rate of cyclooct-4-en-1-one.
Distillation Method
Vacuum Level
Bath Temp (°C)
Glassware Treatment
Isomerization (%)
Fractional Column
10 Torr
110
None (Untreated)
> 40%
Standard Short-Path
1 Torr
85
Base-Washed
15 - 20%
Kugelrohr
< 0.1 Torr
< 60
HMDS Silanized
< 2%
Experimental Protocols
To ensure a self-validating and robust purification, follow these two sequential methodologies.
Purpose: To cap active Brønsted-acidic silanol sites on borosilicate glass with inert trimethylsilyl groups.
Cleaning: Wash all distillation glassware (pot, short-path head, condenser, receiving flasks) with a 1 M KOH/isopropanol bath to remove organic residues, followed by a thorough DI water rinse. Dry in a 120 °C oven for 2 hours.
Silanization: In a fume hood, assemble the cooled glassware and rinse the internal surfaces with a 5% (v/v) solution of Hexamethyldisilazane (HMDS) in anhydrous dichloromethane (DCM).
Curing: Allow the HMDS solution to sit in the glassware for 15 minutes. Drain the solution and rinse the glassware twice with anhydrous DCM, then once with HPLC-grade hexanes.
Self-Validation Step: Place a single drop of DI water on the treated glass surface. If the silanization was successful, the water will form a tight bead (high contact angle) rather than wetting the surface.
Drying: Dry the glassware under a stream of inert nitrogen gas.
Protocol B: Kugelrohr Distillation of Cyclooct-4-en-1-one
Purpose: To purify the crude enone while minimizing thermal residence time.
Preparation: Transfer the crude cyclooct-4-en-1-one into the silanized Kugelrohr distillation bulb. Add a small crystal of BHT (butylated hydroxytoluene) as a radical scavenger.
Vacuum Equilibration: Attach the bulb to the Kugelrohr apparatus. Apply high vacuum (target < 0.1 Torr) before applying any heat. Allow the system to equilibrate for 10 minutes to remove trace volatile solvents.
Heating: Initiate rotation and slowly increase the oven temperature. Do not exceed 60 °C.
Collection: Cool the receiving bulb using a dry ice/acetone bath (-78 °C) to ensure immediate condensation of the vapor, minimizing the time the purified product spends in the gas phase.
Self-Validation Step: Before distilling the entire batch, collect the first 0.5 mL of distillate. Run a rapid 1H NMR. Verify the presence of the C4 olefinic protons and the strict absence of the shifted C3 olefinic multiplet. If pure, proceed with the bulk distillation.
Distillation Troubleshooting Workflow
Workflow for preventing acid-catalyzed and thermal isomerization during distillation.
References
Arrington, K. J., Waugh, J. B., Radzinski, S. C., & Matson, J. B. (2017). Photo- and Biodegradable Thermoplastic Elastomers: Combining Ketone-Containing Polybutadiene with Polylactide Using Ring-Opening Polymerization and Ring-Opening Metathesis Polymerization. Macromolecules, 50(11), 4169–4179.[Link]
Iwasaki, M., Kusumoto, S., & Nozaki, K. (2024). Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds: Direct Access to Unsaturated Ketones with C–C Double Bonds at Distal Positions via Transfer Dehydrogenation of Alicyclic Ketones. Organic Letters, 26(31), 6540–6545.[Link]
Troubleshooting
Technical Support Center: Optimizing Reaction Conditions for Cyclooct-4-en-1-one Reduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and reactivity challenges associated with the reduction of cyclooct-4-en-1-o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and reactivity challenges associated with the reduction of cyclooct-4-en-1-one. This molecule features two reducible functional groups—an isolated alkene and a ketone—within a highly strained 8-membered ring system.
Below, you will find field-proven troubleshooting guides, mechanistic explanations, quantitative data, and validated experimental protocols to ensure reproducible, high-yield results in your drug development workflows.
Part 1: Troubleshooting Guide & FAQs
Q1: I am trying to synthesize cyclooct-4-en-1-ol, but I am seeing trace reduction of the alkene. How can I achieve absolute chemoselectivity for the ketone?
Causality & Solution: Standard sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can occasionally lead to over-reduction or side reactions if temperature and stoichiometry are not strictly controlled. To achieve absolute chemoselectivity for the ketone, switch to a Luche Reduction [1].
By adding cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the methanolic NaBH₄ solution, you alter the reaction mechanics based on Hard-Soft Acid-Base (HSAB) theory. The Ce³⁺ ion acts as a localized Lewis acid, selectively coordinating to the oxygen of the carbonyl group and increasing the electrophilicity of the hard carbonyl carbon[1]. Simultaneously, methanol reacts with NaBH₄ to form methoxyborohydrides, which are "harder" nucleophiles. This ensures exclusive 1,2-addition to the ketone, leaving the "soft" isolated alkene completely untouched[2].
Q2: I need to reduce the alkene to form cyclooctanone, but standard Pd/C hydrogenation is reducing the ketone to an alcohol. What is the alternative?
Causality & Solution: Palladium on carbon (Pd/C) is a highly active heterogeneous catalyst that, under prolonged exposure or high H₂ pressure, will readily over-reduce the ketone to yield cyclooctanol.
To selectively reduce the alkene, utilize Wilkinson's Catalyst [RhCl(PPh₃)₃][3]. This is a bulky, homogeneous rhodium(I) complex. Mechanistically, Wilkinson's catalyst undergoes oxidative addition with H₂ and then coordinates selectively to the less sterically hindered alkene. The carbonyl group is too "hard" and unreactive toward the "soft" Rh(I) transition metal center under standard conditions. This steric and electronic mismatch guarantees chemoselectivity for the alkene[3].
Q3: My GC-MS shows unexpected bicyclic byproducts. What is causing this?
Causality & Solution: Eight-membered rings are notorious for suffering from severe transannular strain (Prelog strain). Because the ring conformation forces the C1 (ketone) and C5 (alkene) positions into close spatial proximity, the generation of a carbocation, radical, or the use of strong Lewis acids can trigger transannular cyclization[4]. This typically results in the formation of bicyclo[3.3.0]octane derivatives[4].
Fix: Avoid strong acids, strictly maintain temperatures at or below 0 °C during hydride additions, and ensure your solvent is anhydrous if using highly reactive hydrides.
Part 2: Data Presentation & Methodologies
Table 1: Comparative Reduction Conditions and Target Outcomes
Reducing Agent / Catalyst
Target Product
Chemoselectivity Profile
Typical Yield
Common Side Reactions
NaBH₄ / CeCl₃·7H₂O
Cyclooct-4-en-1-ol
Ketone > Alkene (Absolute)
>92%
None under mild conditions
H₂, [RhCl(PPh₃)₃]
Cyclooctanone
Alkene > Ketone (High)
85–90%
Trace over-reduction if prolonged
H₂, Pd/C (Excess)
Cyclooctanol
Non-selective (Complete)
>95%
Complete over-reduction
LiAlH₄ (Standard)
Cyclooct-4-en-1-ol
Ketone > Alkene (Moderate)
80–85%
Transannular strain artifacts at high temp
Experimental Protocols
Protocol A: Chemoselective Synthesis of Cyclooct-4-en-1-ol (Luche Reduction)
This protocol utilizes a self-validating visual cue (effervescence and color stabilization) to ensure the active reducing species is formed.[5]
Preparation: In an oven-dried round-bottom flask, dissolve cyclooct-4-en-1-one (1.0 equiv) and CeCl₃·7H₂O (1.1 equiv) in anhydrous methanol (0.2 M concentration)[2].
Temperature Control: Cool the stirring solution to 0 °C using an ice-water bath. Allow 15 minutes for complete complexation (solution will appear clear).
Reduction: Slowly add NaBH₄ (1.1 equiv) portion-wise over 10 minutes. Note: Controlled effervescence (H₂ gas evolution) validates the formation of the active methoxyborohydride species.[2]
Completion: Stir at 0 °C for 45 minutes. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.
Workup: Quench the reaction slowly with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cyclooct-4-en-1-ol[5].
Protocol B: Chemoselective Synthesis of Cyclooctanone (Wilkinson's Hydrogenation)
Preparation: In a Schlenk flask under an argon atmosphere, dissolve cyclooct-4-en-1-one (1.0 equiv) in degassed anhydrous toluene (0.1 M).
Catalyst Addition: Add Wilkinson's catalyst, [RhCl(PPh₃)₃] (5 mol%). The solution will take on a distinct burgundy/red color.
Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm) using a balloon. Stir vigorously at room temperature. The color will shift to a lighter yellow/orange, validating the oxidative addition of H₂ to the Rh center[3].
Monitoring: Stir for 12–16 hours. Monitor via GC-MS to ensure the alkene is reduced without disturbing the ketone.
Purification: Concentrate the mixture and pass it through a short pad of silica gel (eluting with Hexanes/EtOAc 9:1) to remove the rhodium catalyst. Evaporate to isolate pure cyclooctanone.
Part 3: Visualizations & Workflows
Reaction pathways for cyclooct-4-en-1-one reduction highlighting chemoselectivity.
Decision tree for troubleshooting chemoselectivity and side reactions in cyclooctenone reduction.
References
Luche reduction - Wikipedia
Source: Wikipedia
URL:[Link]
Regioselective Hydrogenation of α,β-Unsaturated Ketones over Wilkinson's Catalyst
Source: ResearchGate / Synthesis
URL:[Link]
Transannular cyclization reactions of cyclooctane-1,5-dione and 5-ethoxycarbonylmethylenecyclooctanone upon treatment with diamines
Source: RSC Publishing / Journal of the Chemical Society, Perkin Transactions 1
URL:[Link]
overcoming steric hindrance in cyclooct-4-en-1-one nucleophilic addition
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the unique synthetic challenges posed by medium-sized rings.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the unique synthetic challenges posed by medium-sized rings.
Cyclooct-4-en-1-one is a notoriously difficult substrate for standard 1,2-nucleophilic addition. Its 8-membered ring exhibits extreme conformational flexibility and transannular strain, which severely hinders the required trajectory for nucleophilic attack. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to drive your reactions to completion.
Section 1: Diagnostic FAQ – The Mechanistic Root of the Problem
Q: Why does cyclooct-4-en-1-one resist standard nucleophilic addition compared to cyclohexanone?A: The resistance is primarily driven by transannular steric hindrance. In its lowest-energy conformations (such as the boat-chair), the transannular C3, C5, or C7 axial-like hydrogens physically block the ~107° Bürgi-Dunitz trajectory required for a nucleophile to attack the carbonyl carbon. Furthermore, medium-sized rings suffer from significant enthalpic and entropic penalties known as transannular strain (1)[2]. The C4-C5 alkene restricts ring flexibility, often forcing these transannular hydrogens into closer proximity to the incoming nucleophile's path (3)[3].
Q: I am recovering mostly starting material, along with some enolization byproducts. What is happening?A: When steric factors decrease the rate of 1,2-addition, competing pathways dominate (4)[5]. Highly basic nucleophiles (like standard Grignard reagents) will act as bases rather than nucleophiles, deprotonating the α-protons to form an enolate. Upon aqueous workup, the enolate simply reprotonates (leading to recovered starting material) or undergoes aldol condensation (leading to complex mixtures).
Q: How do we overcome this steric blockade?A: We must decouple nucleophilicity from basicity and artificially increase the electrophilicity of the carbonyl. The most robust method is the use of organocerium reagents (Luche-type addition conditions). Cerium(III) chloride is a hard, highly oxophilic Lewis acid that coordinates to the carbonyl oxygen. This coordination dramatically increases the electrophilicity of the carbon, lowering the activation energy for addition enough to overcome the steric barrier. Concurrently, the resulting organocerium species is significantly less basic than its Grignard or lithium counterpart, preventing enolization.
Mechanistic pathway of Lewis acid coordination overcoming transannular steric hindrance.
Section 5: Standard Operating Procedure (SOP)
Organocerium-Mediated Nucleophilic Addition to Cyclooct-4-en-1-one
Note: This self-validating protocol relies on the rigorous exclusion of water to ensure the CeCl₃ remains active.
Step 1: Activation of CeCl₃ (Critical Self-Validating Step)
Weigh anhydrous CeCl₃ (1.5 equiv. relative to ketone) quickly in a glovebox or under a stream of dry argon.
Suspend in anhydrous THF (0.2 M) and stir vigorously at room temperature for 2 hours.
Causality: Commercially available "anhydrous" CeCl₃ often contains trace moisture or is highly aggregated. Stirring in THF forms the active CeCl₃(THF)ₓ complex.
Validation Checkpoint: The suspension must transition from a clumpy, milky white powder to a fine, uniform, milky slurry. If clumps remain, the activation has failed, and the addition will yield poor results.
Step 2: Formation of the Organocerium Reagent
Cool the uniform CeCl₃ slurry to -78 °C using a dry ice/acetone bath.
Dropwise add the organolithium or Grignard reagent (1.5 equiv.).
Stir at -78 °C for 1 hour.
Causality: The transmetalation from Li/Mg to Ce is fast but must be done at low temperatures to prevent the thermal decomposition of the organocerium species.
Step 3: Nucleophilic Addition
Add cyclooct-4-en-1-one (1.0 equiv.) dropwise as a solution in minimal anhydrous THF.
Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.
Validation Checkpoint (TLC/NMR): Quench a 0.1 mL aliquot in D₂O/CDCl₃. A rapid ¹H NMR check should show the disappearance of the alkene multiplet associated with the conjugated/strained system and a shift in the allylic protons, confirming conversion without enolization byproducts.
Step 4: Quench and Workup
Quench the reaction at 0 °C with saturated aqueous NH₄Cl.
Filter the resulting cerium salts through a pad of Celite to prevent emulsions.
Extract the aqueous layer with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Causality: Cerium salts form thick, gelatinous hydroxides in basic/neutral aqueous workups. NH₄Cl provides a mild acidic quench, and Celite filtration physically removes the insoluble inorganic matrix, ensuring high recovery of the tertiary alcohol product.
References
Title: Nucleophilic Addition To Carbonyls
Source: Master Organic Chemistry
URL:4
Title: Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development
Source: MDPI (Molecules)
URL:1
Title: Transannular interactions in medium-ring carbocycles: Theoretical and experimental investigations
Source: DuEPublico (University of Duisburg-Essen)
URL:3
cyclooct-4-en-1-one purification techniques and column chromatography
Welcome to the Technical Support Center for the isolation and purification of cyclooct-4-en-1-one. As a medium-ring cyclic ketone, cyclooct-4-en-1-one is a highly versatile building block in organic synthesis and a criti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of cyclooct-4-en-1-one. As a medium-ring cyclic ketone, cyclooct-4-en-1-one is a highly versatile building block in organic synthesis and a critical monomer in the development of photodegradable polymers[1][2]. However, its unique structural properties—specifically its volatility, the presence of an isolated alkene, and its tendency to co-elute with saturated analogs—present distinct chromatographic challenges.
While industrial-scale purification of cyclic ketones often relies on fractional distillation[3], laboratory-scale isolation demands specialized column chromatography to prevent thermal degradation and ensure high purity. This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and validated standard operating procedures (SOPs).
Purification Workflow & Decision Matrix
The following decision matrix outlines the logical progression for selecting the appropriate chromatographic method based on the impurity profile of your crude reaction mixture.
Chromatographic decision matrix and purification workflow for cyclooct-4-en-1-one.
Q1: My cyclooct-4-en-1-one fraction is heavily contaminated with cyclooctanone. How do I resolve this co-elution?
The Causality: Cyclooct-4-en-1-one and cyclooctanone are both medium-ring ketones with nearly identical dipole moments. On standard normal-phase silica gel, retention is dictated purely by dipole-dipole interactions between the stationary phase and the ketone carbonyl. Because the isolated double bond in cyclooct-4-en-1-one does not significantly alter the molecule's overall polarity, the two compounds co-elute.
The Solution: You must switch the separation mechanism from polarity-based to coordination-based by using Argentation Chromatography (Silver Nitrate impregnated silica). Silver ions (
Ag+
) act as soft Lewis acids that reversibly coordinate with the
π
-electrons of the alkene. This
π
-complexation drastically reduces the retention factor (
Rf
) of the alkene-containing cyclooct-4-en-1-one, while the saturated cyclooctanone passes through unaffected.
Q2: I am losing significant yield during the concentration of my column fractions. What is causing this?
The Causality: Medium-ring cyclic ketones exhibit a surprisingly high vapor pressure. When rotary evaporation is performed under standard high vacuum conditions (<50 mbar) or at elevated water bath temperatures (>40°C), cyclooct-4-en-1-one co-evaporates rapidly with volatile organic eluents like hexanes or diethyl ether.
The Solution: Implement a self-validating evaporation protocol. Maintain the water bath strictly between 25–30°C. Set the vacuum controller to 150 mbar for hexanes/ether mixtures. Validation step: Observe the condenser coils; if solvent condensation ceases but liquid remains in the flask, lower the pressure incrementally by 10 mbar rather than applying full vacuum. Never leave the purified oil under high vacuum (e.g., Schlenk line) for more than 10 minutes.
Q3: Why is my product streaking on the column, and how do I optimize the solvent system?
The Causality: Highly polar modifiers (like methanol) or overly active, acidic silica can cause excessive hydrogen bonding or even acid-catalyzed enolization of the ketone, leading to peak tailing and streaking.
The Solution: Use a non-polar hydrocarbon matrix with a mildly polar, non-protic modifier. A system of 5% diethyl ether in hexanes is the gold standard for this specific molecule[4]. Diethyl ether provides sharp elution bands for medium-ring ketones without inducing streaking. Alternatively, a highly controlled gradient of hexanes and ethyl acetate can be utilized for stereoisomeric mixtures[5].
Quantitative Chromatographic Data
To assist in your TLC and column planning, the following table summarizes the expected retention factors (
Rf
) of cyclooct-4-en-1-one and its common synthetic precursors/byproducts. Notice the dramatic shift in
Rf
values when utilizing argentation chromatography.
Compound
Rf
on Standard Silica (5% Et2O / Hexanes)
Rf
on 10%
AgNO3
-Silica (5% Et2O / Hexanes)
Recommended Detection Method
1,5-Cyclooctadiene (Starting Material)
0.90
0.15 (Strong
Ag+
coordination)
KMnO4
Stain
Cyclooctanone (Over-reduction byproduct)
0.50
0.50 (No
Ag+
coordination)
Anisaldehyde Stain
Cyclooct-4-en-1-one (Target Product)
0.48
0.30 (Moderate
Ag+
coordination)
KMnO4
/ Anisaldehyde
Standard Operating Procedure (SOP): Argentation Chromatography
When standard purification[4] fails due to co-elution, execute the following step-by-step methodology for Silver Nitrate (
AgNO3
) Impregnated Silica Gel Chromatography.
Step 1: Preparation of the Stationary Phase
Dissolve 10 g of
AgNO3
in 100 mL of HPLC-grade acetonitrile.
Add 90 g of standard flash silica gel (230–400 mesh) to the solution to create a slurry.
Remove the acetonitrile via rotary evaporation at 40°C until the silica is a free-flowing powder.
Causality: Acetonitrile is used instead of water because it easily solubilizes
AgNO3
and can be stripped away quickly without causing the silica particles to clump.
Step 2: Column Packing & Protection
Wrap the exterior of your glass column entirely in aluminum foil.
Causality: Silver(I) ions are highly photosensitive. Exposure to ambient laboratory UV light will reduce
Ag+
to metallic Silver(0), turning the silica black and completely destroying its ability to coordinate with alkenes.
Slurry pack the column using 100% hexanes.
Step 3: Sample Loading & Elution
Dissolve your crude cyclooct-4-en-1-one mixture in the absolute minimum volume of hexanes (add drops of dichloromethane only if necessary for solubility).
Apply the sample evenly to the column head.
Elute using an isocratic mixture of 5% Diethyl Ether in Hexanes.
Validation step: Monitor the eluent drip rate. A flow rate of 2 inches/minute ensures optimal residence time for the reversible
π
-complexation to occur.
Step 4: Fraction Analysis
Spot fractions on standard TLC plates.
Because cyclooct-4-en-1-one lacks conjugation, it is invisible under standard 254 nm UV light. Dip the TLC plate in Potassium Permanganate (
KMnO4
) stain and gently heat. The alkene will rapidly oxidize, appearing as a bright yellow spot against a purple background.
References
Cyclooct-4-en-1-one - Benchchem, benchchem.com,
SUPPORTING INFORMATION - stoltz2.caltech.edu, caltech.edu,
Photo- and Biodegradable Thermoplastic Elastomers: Combining Ketone-Containing Polybutadiene with Polylactide Using Ring-Opening Polymerization and Ring-Opening Metathesis Polymeriz
US8188320B2 - Process for preparing pure cyclododecanone, google.com,
Synthesis of Stereoisomeric Medium-Ring α,α'-Dihydroxy Cycloalkanones | The Journal of Organic Chemistry, acs.org,
Technical Support Center: Strategic Reduction of Side Products in Cyclooct-4-en-1-one Functionalization
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing side products during the functionalization of cyclooct-4-en-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing side products during the functionalization of cyclooct-4-en-1-one. This resource offers troubleshooting guides and frequently asked questions in a detailed question-and-answer format to address specific experimental challenges.
The unique conformational flexibility and reactivity of the cyclooct-4-en-1-one scaffold make it a valuable building block in organic synthesis. However, this reactivity can also lead to a variety of undesired side reactions. This guide is designed to help you navigate these challenges by providing not just protocols, but also the underlying mechanistic reasoning to empower you to make informed decisions in your own work.
Troubleshooting Guide
This section addresses common problems encountered during the functionalization of cyclooct-4-en-1-one, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product and Formation of a Complex Mixture
Question: My reaction is resulting in a low yield of the desired functionalized cyclooct-4-en-1-one, and I'm observing multiple unexpected spots on my TLC plate. What are the likely causes and how can I improve the outcome?
Answer: Low yields and complex reaction mixtures often stem from a few key factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
Potential Causes & Recommended Solutions:
Observation
Potential Cause
Recommended Solution
Broad, unresolved spots on TLC, possibly near the baseline.
Polymerization: Enones can be susceptible to polymerization, especially under harsh conditions (e.g., high temperatures, presence of radical initiators).
- Lower the reaction temperature: Polymerization often has a higher activation energy than the desired reaction. - Reduce reactant concentrations: This can disfavor intermolecular side reactions. - Add a radical inhibitor: If a radical mechanism is suspected, a small amount of an inhibitor like BHT or hydroquinone may be beneficial.[1]
Multiple distinct spots on TLC, some of which may be isomers.
Isomerization of the double bond: The cis (Z) and trans (E) isomers of cyclooct-4-en-1-one can interconvert, particularly under photochemical or acidic/basic conditions. The cis isomer is generally more stable.[2]
- Control the reaction atmosphere: For light-sensitive reactions, conduct the experiment in the dark or using amber glassware. - Buffer the reaction mixture: If acidic or basic conditions are not required for the primary reaction, maintaining a neutral pH can prevent isomerization. - For photochemical isomerizations: To favor the formation of the less stable trans-isomer, it's often necessary to actively remove it from the reaction mixture as it's formed, for example, by passing the solution through a column of silica gel impregnated with silver nitrate (AgNO₃), which selectively complexes with the trans-isomer.[2][3][4]
Products with different molecular weights than expected.
Over-reaction or degradation: The starting material or product may be undergoing further, undesired transformations.
- Monitor the reaction closely: Use TLC or LC-MS to track the consumption of starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed. - Optimize reaction time and temperature: A shorter reaction time or lower temperature may be sufficient to achieve the desired transformation without significant side product formation.[5]
Unreacted starting material.
Insufficient reactivity: The reaction conditions may not be optimal for the desired transformation.
- Increase the temperature: Carefully increase the reaction temperature in increments. - Use a more active catalyst or reagent: Consider alternative catalysts or reagents known for higher reactivity. - Ensure purity of reagents and solvents: Impurities can inhibit catalysts or react with starting materials.[5]
Issue 2: Poor Regioselectivity in Enolate-Mediated Reactions (e.g., Alkylation, Aldol)
Question: I am attempting an α-functionalization of cyclooct-4-en-1-one via its enolate, but I am getting a mixture of α and α' products. How can I control the regioselectivity?
Answer: The formation of a mixture of α and α' functionalized products is a classic problem of regioselectivity in enolate chemistry. The outcome is determined by whether the kinetic or thermodynamic enolate is preferentially formed and reacts.
Understanding Kinetic vs. Thermodynamic Control:
Kinetic Enolate: Forms faster and is typically the less substituted enolate. Its formation is favored by strong, bulky, non-nucleophilic bases at low temperatures with short reaction times.
Thermodynamic Enolate: Is more stable and is the more substituted enolate. Its formation is favored by weaker bases, higher temperatures, and longer reaction times, which allow for equilibration to the more stable enolate.[1]
Experimental Protocol for Selective Enolate Formation:
Control Type
Objective
Protocol
Kinetic
Favor the less substituted enolate.
1. Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA). 2. Use a slight excess of the base (e.g., 1.1 equivalents). 3. Add the ketone to the base at a low temperature (typically -78 °C). 4. Use a polar aprotic solvent like THF. 5. Add the electrophile after a short enolization period.
Thermodynamic
Favor the more substituted enolate.
1. Use a weaker base that allows for equilibration, such as NaH or KH. 2. Use a sub-stoichiometric amount of base to ensure the presence of both the enolate and the unreacted ketone, facilitating proton exchange. 3. Use a higher reaction temperature (e.g., room temperature or gentle heating). 4. Allow for a longer enolization time before adding the electrophile.
Troubleshooting Flowchart for Regioselectivity:
Caption: Decision tree for controlling regioselectivity in enolate reactions.
Issue 3: Unwanted 1,4-Conjugate Addition vs. 1,2-Addition to the Carbonyl
Question: I am trying to perform a nucleophilic addition to the carbonyl group of cyclooct-4-en-1-one, but I am primarily observing 1,4-conjugate addition. How can I favor 1,2-addition?
Answer: The competition between 1,2- and 1,4-addition is a common challenge when working with α,β-unsaturated ketones. The outcome is influenced by the nature of the nucleophile, the counterion, and the reaction conditions.
Factors Influencing the Addition Pathway:
"Hard" vs. "Soft" Nucleophiles (HSAB Theory):
Hard Nucleophiles: (e.g., Grignard reagents, organolithiums) are characterized by high charge density and favor electrostatic interactions, leading to attack at the harder electrophilic center, the carbonyl carbon (1,2-addition).
Soft Nucleophiles: (e.g., organocuprates, thiols, enamines) have more diffuse charge and favor orbital interactions, leading to attack at the softer electrophilic center, the β-carbon (1,4-addition).[6]
Reaction Temperature: Lower temperatures generally favor 1,2-addition, as it is often the kinetically controlled pathway.
Lewis Acids: The addition of certain Lewis acids, such as cerium(III) chloride (CeCl₃), can chelate to the carbonyl oxygen, increasing its electrophilicity and promoting 1,2-addition by "hard" nucleophiles (Luche reduction conditions).
Strategies to Promote 1,2-Addition:
Strategy
Description
Example Protocol
Choice of Nucleophile
Use "harder" nucleophiles.
For the addition of an alkyl group, use an organolithium or Grignard reagent instead of a Gilman cuprate.
Luche Conditions
Add a Lewis acid to activate the carbonyl.
1. Suspend anhydrous CeCl₃ in THF and stir for 2 hours at room temperature. 2. Cool the suspension to -78 °C. 3. Add the cyclooct-4-en-1-one, followed by the organolithium or Grignard reagent. 4. Stir at -78 °C until the reaction is complete.
Temperature Control
Perform the reaction at low temperatures.
Maintain a reaction temperature of -78 °C throughout the addition of the nucleophile.
Issue 4: Side Products in Epoxidation Reactions
Question: When I try to epoxidize the double bond of cyclooct-4-en-1-one, I get a significant amount of what appears to be an allylic alcohol. How can I improve the selectivity for the epoxide?
Answer: The formation of allylic alcohols is a known side reaction in the epoxidation of cyclic alkenes.[7] The choice of oxidizing agent and reaction conditions are crucial for maximizing the yield of the desired epoxide.
Common Oxidizing Agents and Their Selectivity:
Oxidizing Agent
Advantages
Potential Side Products/Issues
m-CPBA
Readily available, generally effective.
Can lead to Baeyer-Villiger oxidation of the ketone, especially with prolonged reaction times or excess reagent. Ring-opening of the epoxide under acidic conditions.
Sodium Perborate (NaBO₃)
Inexpensive, stable, and can be used in acetic acid.[8]
Can form peracetic acid in situ, which is the active oxidizing agent.[8] The reaction outcome can be influenced by the presence of other salts.[9]
t-Butyl Hydroperoxide (TBHP)
Good selectivity for epoxidation, especially with certain catalysts.[7]
May require a catalyst (e.g., supported gold catalysts) for optimal reactivity and selectivity.[7]
Troubleshooting Allylic Oxidation:
Control the Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can disfavor the higher activation energy pathway leading to allylic oxidation.[7]
Choice of Solvent: A non-polar, aprotic solvent like dichloromethane or chloroform is often preferred for epoxidations with peroxy acids to minimize side reactions.
Buffering: In reactions with reagents like m-CPBA, which produces m-chlorobenzoic acid as a byproduct, adding a buffer like sodium bicarbonate (NaHCO₃) can prevent acid-catalyzed ring-opening of the epoxide.
Experimental Workflow for Selective Epoxidation:
Caption: A typical workflow for selective epoxidation using m-CPBA.
Frequently Asked Questions (FAQs)
Q1: What is the best way to synthesize the trans-isomer of a functionalized cyclooctenol from the corresponding ketone?
A1: The trans-isomer of cyclooctene derivatives is highly strained and therefore less stable than the cis-isomer.[10] A common and effective method to access the trans-isomer is through a two-step process:
Reduction of the Ketone: First, reduce the cyclooct-4-en-1-one to the corresponding alcohol, cyclooct-4-en-1-ol. This can be achieved with a standard reducing agent like sodium borohydride (NaBH₄).
Photoisomerization: The cis-cyclooct-4-en-1-ol is then subjected to photochemical isomerization. This is typically done by irradiating a solution of the alcohol with UV light (e.g., 254 nm) in the presence of a sensitizer like methyl benzoate.[2][11] To drive the equilibrium towards the less stable trans-isomer, the reaction mixture is continuously passed through a column containing silica gel impregnated with silver nitrate (AgNO₃). The silver ions selectively complex with the trans-alkene, effectively removing it from the solution and shifting the equilibrium.[3][4] The trans-isomer can then be released from the silica gel by treatment with a solution of ammonia.[11]
Q2: I am performing a reaction that is sensitive to moisture. What are the best practices for ensuring anhydrous conditions?
A2: Maintaining anhydrous conditions is critical for many organic reactions, especially those involving strong bases or water-sensitive intermediates.[5] Here are some key steps:
Glassware: Flame-dry all glassware under vacuum or in a stream of inert gas (nitrogen or argon) immediately before use. Alternatively, oven-dry the glassware at >120 °C for several hours and allow it to cool in a desiccator.
Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves under an inert atmosphere.
Reagents: Use freshly opened reagents or ensure that solid reagents are dried in a vacuum oven before use.
Atmosphere: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or a balloon filled with the inert gas.
Q3: My functionalized cyclooctenone product seems to be unstable during purification by silica gel chromatography. What are my alternatives?
A3: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, such as isomerization or decomposition. If you suspect this is happening, consider the following alternatives:
Neutralized Silica Gel: You can neutralize silica gel by preparing a slurry with a solvent containing a small amount of a base, such as triethylamine (~1%), then evaporating the solvent.
Alumina Chromatography: Alumina is available in neutral, acidic, and basic grades. Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., using C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective purification method.
Crystallization: If your product is a solid, crystallization is an excellent purification method that can avoid the issues associated with chromatography.
Distillation: For volatile and thermally stable liquid products, distillation (including Kugelrohr distillation for small quantities) can be a suitable purification technique.
Q4: How can non-covalent interactions be leveraged to improve selectivity in reactions involving cyclooct-4-en-1-one?
A4: Non-covalent interactions, such as hydrogen bonding, can play a significant role in directing the selectivity of a reaction. For example, in the case of a substrate with a hydroxyl group, this group could potentially form a hydrogen bond with a catalyst or reagent, directing its approach to a specific face of the molecule and thereby influencing stereoselectivity. While specific examples for cyclooct-4-en-1-one are not extensively detailed, the general principle of using directing groups that can participate in non-covalent interactions is a powerful strategy in modern organic synthesis to control regio- and stereoselectivity.
References
Technical Support Center: Overcoming Side Reactions in Enaminone Functionalization - Benchchem. (n.d.).
A) Synthesis of cis‐cyclooct‐4‐enone (1) and trans‐cyclooct‐4‐enone... - ResearchGate. (n.d.).
Troubleshooting low yields in the synthesis of substituted enones - Benchchem. (n.d.).
Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin - Tennessee Research and Creative Exchange (TRACE). (n.d.).
Solvent-free selective epoxidation of cyclooctene using supported gold catalysts - Green Chemistry (RSC Publishing). (n.d.).
Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization - Bulgarian Chemical Communications. (2021, January 27).
Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC. (n.d.).
Large-Scale Flow Photochemical Synthesis of Functionalized trans-Cyclooctenes Using Sulfonated Silica Gel - PMC. (n.d.).
Technical Support Center: Cyclooct-4-en-1-one Crystallization & Purification
Welcome to the Advanced Applications Support Center. This guide provides mechanistic troubleshooting and validated protocols for the crystallization of cyclooct-4-en-1-one, a critical strained-ring intermediate used in t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. This guide provides mechanistic troubleshooting and validated protocols for the crystallization of cyclooct-4-en-1-one, a critical strained-ring intermediate used in the synthesis of trans-cyclooctenes (TCOs) for 1[1].
Part 1: Troubleshooting & Knowledge Base (FAQs)
Q1: How do I determine the optimal primary solvent for cyclooct-4-en-1-one crystallization?A: The optimal solvent depends on balancing the molecule's non-polar octene backbone with its polar, hydrogen-bond-accepting ketone moiety.
Mechanistic Causality: Protic solvents like methanol (MeOH) form strong intermolecular hydrogen bonds with the carbonyl oxygen. This increases the solute-solvent solvation free energy, which widens the metastable zone width (MSZW) and2[2]. Consequently, nucleation requires a higher supersaturation, but the resulting slow growth often yields3[3]. Conversely, apolar solvents like pentane lack H-bonding capabilities, leading to rapid desolvation and nucleation, frequently producing 4[4].
Recommendation: Begin with a protic solvent (e.g., MeOH) for bulk purity, or use a binary system (e.g., ethyl acetate/heptane) to precisely tune the supersaturation curve.
Q2: My cyclooct-4-en-1-one is "oiling out" (forming a biphasic liquid) instead of crystallizing. What causes this and how is it resolved?A: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the cooling trajectory crosses the binodal curve of the phase diagram before reaching the solubility curve. This is notoriously common with medium-sized cyclic compounds due to their conformational flexibility and low melting points.
Mechanistic Causality: When the solvent is too poor or the cooling rate is too aggressive, the solute separates into a solute-rich liquid phase rather than forming an ordered crystal lattice.
Resolution: Shift the phase boundary by adding a small volume of a better solvent (e.g., 5-10% v/v ethyl acetate) to your anti-solvent. Reduce the cooling rate to <0.5 °C/min to allow the system to remain in the metastable zone without crossing the LLPS boundary.
Q3: Why are my crystals forming as fine powders rather than distinct macroscopic crystals suitable for X-ray diffraction (XRD)?A: Fine powders indicate catastrophic secondary nucleation, usually driven by excessive supersaturation or the use of highly volatile solvents (e.g., dichloromethane or diethyl ether).
Mechanistic Causality: Rapid evaporation of volatile solvents forces the system into a state of high supersaturation too quickly. This triggers massive, simultaneous nucleation events rather than allowing existing nuclei to grow. Furthermore, if solvent molecules are trapped in the lattice, their 5[5].
Resolution: Utilize the vapor diffusion method with moderately volatile solvents. Maintain a minimum crude purity of 80-90% before attempting XRD-grade crystallization, as impurities act as nucleation inhibitors[5].
Part 2: Quantitative Data & Solvent Selection Matrix
The following table summarizes the physicochemical properties of common crystallization solvents and their expected mechanistic impact on cyclooct-4-en-1-one.
Solvent
Polarity Index
H-Bond Donor
Evaporation Rate
Crystallization Kinetics
Expected Crystal Habit / Outcome
Methanol
5.1
Yes
Moderate
Slow nucleation, wide MSZW
High-purity white solid / prisms
Pentane
0.0
No
Very Fast
Rapid nucleation, narrow MSZW
White needles; high risk of powdering
Acetone
5.1
No
Fast
Moderate
Elongated plates; risk of rapid supersaturation
Toluene
2.4
No
Slow
Slow, controlled growth
High aspect ratio needles; excellent for XRD
Dichloromethane
3.1
No
Very Fast
Uncontrolled
Amorphous powder / lattice degradation
Part 3: Self-Validating Experimental Protocol
Vapor Diffusion Crystallization for XRD-Grade Cyclooct-4-en-1-one
This methodology utilizes thermodynamic equilibration to maintain the system strictly within the metastable zone, preventing oiling out and catastrophic nucleation.
Step 1: Sample Preparation & Dissolution
Dissolve 10-15 mg of pre-purified (>90%) cyclooct-4-en-1-one in 0.5 mL of a moderately good solvent (e.g., toluene or ethyl acetate) inside a 2-dram inner vial.
Validation Check: The solution must be completely optically transparent. Any turbidity indicates incomplete dissolution or insoluble impurities. If turbid, warm to 40 °C until clear, or filter through a 0.22 µm PTFE syringe filter to prevent heterogeneous nucleation.
Step 2: Anti-Solvent Chamber Setup
Place the un-capped inner vial into a larger 20 mL outer scintillation vial.
Add 3-4 mL of a highly volatile anti-solvent (e.g., pentane or hexane) to the outer vial.
Validation Check: The liquid meniscus in the outer vial must remain at least 1 cm below the rim of the inner vial to prevent capillary siphoning and direct liquid mixing.
Step 3: Sealing and Incubation
Cap the outer vial tightly with a Teflon-lined cap. Place the system in a vibration-free, temperature-controlled environment (20 °C) away from direct light.
Validation Check: After 24 hours, inspect for initial opalescence. If phase separation (oiling) is observed at the bottom of the inner vial, the anti-solvent diffusion is too rapid. Immediately warm the system to re-dissolve the oil and switch to a less volatile anti-solvent.
Step 4: Harvesting
Allow 3 to 7 days for vapor equilibration. The highly volatile anti-solvent will slowly diffuse into the inner vial, gradually lowering the solubility and inducing highly ordered crystal growth. Decant the mother liquor and wash with cold pentane.
Part 4: Workflow Visualization
Fig 1: Logical workflow and troubleshooting decision tree for cyclooct-4-en-1-one crystallization.
Part 5: References
A) Synthesis of cis‐cyclooct‐4‐enone (1) and trans‐cyclooct‐4‐enone...
Source: ResearchGate
URL:
SUPPORTING INFORMATION - stoltz2.caltech.edu
Source: caltech.edu
URL:
4.4.6. Photoisomerization of Cyclooctatetraenes
Source: thieme-connect.de
URL:
Guide for crystallization
Source: unifr.ch
URL:
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir
Source: acs.org
URL:
Technical Support Center: Catalyst Optimization for Cyclooct-4-en-1-one Ring-Opening Reactions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in organometallic catalysis, I frequently observe that researchers treat all ruthenium metathesis catalysts as interchangea...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in organometallic catalysis, I frequently observe that researchers treat all ruthenium metathesis catalysts as interchangeable. They are not. The thermodynamic landscape of cyclooct-4-en-1-one (COK) ring-opening is uniquely sensitive to the ketone's electronic environment.
This guide moves beyond generic protocols. Here, we dissect the causality behind catalyst selection, thermodynamic control, and chain transfer kinetics to ensure your syntheses of functionalized, biodegradable elastomers are robust, reproducible, and scalable.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does the Grubbs 1st Generation (G1) catalyst fail to yield high-molecular-weight poly(COK), while the Hoveyda-Grubbs 2nd Generation (HG2) succeeds?A1: The ketone moiety in cyclooct-4-en-1-one introduces mild electronic deactivation and potential coordinating interference at the ruthenium center. G1 lacks a strongly electron-donating N-heterocyclic carbene (NHC) ligand, making it highly susceptible to premature termination when interacting with polar functional groups. Conversely, HG2 features an NHC ligand and an isopropoxybenzylidene ether chelating group. This structural tuning provides rapid initiation kinetics and exceptional stability, ensuring continuous propagation without catalyst death. For instance, synthesizing photodegradable polybutadiene midblocks through the copolymerization of cyclooctadiene (COD) and COK is optimally conducted using the [1].
Q2: My polymer exhibits a broad molecular weight distribution (PDI > 2.0). How can I suppress secondary metathesis?A2: A high polydispersity index (PDI) in COK Ring-Opening Metathesis Polymerization (ROMP) is a classic symptom of secondary metathesis (often called "backbiting"). In this process, the active ruthenium carbene attacks the polymer backbone instead of the monomer. This is thermodynamically driven at higher temperatures or when the monomer concentration depletes.
Solution: Lower the reaction temperature (e.g., from 40 °C to 20 °C) to kinetically favor propagation over backbiting. Additionally, quenching the reaction precisely at 80–85% conversion prevents the catalyst from cannibalizing the polymer chain once the monomer pool is exhausted.
Q3: How do I synthesize telechelic poly(COK) with functionalized end-groups for block copolymerization?A3: You must introduce a symmetric, internal olefin as a Chain Transfer Agent (CTA). Using allows the active ruthenium carbene to undergo cross-metathesis, effectively capping the polymer chain with hydroxyl groups while regenerating an active metal alkylidene to initiate a new chain[1]. The ratio of Monomer to CTA strictly dictates the theoretical molecular weight (
Mn
), allowing you to prepare hydroxyl ditelechelic macroinitiators for subsequent ring-opening polymerization (ROP)[1].
Part 2: Decision Logic & Workflow Visualization
The following decision tree outlines the logical troubleshooting steps for resolving common yield and PDI issues during COK ROMP.
Logical troubleshooting workflow for COK ROMP yield and PDI optimization.
Part 3: Quantitative Data - Catalyst Performance Comparison
To further explain the causality behind catalyst selection, the table below summarizes the quantitative performance metrics of standard ruthenium catalysts when exposed to ketone-containing cyclic olefins like COK.
Catalyst Generation
Ligand Architecture
Initiation Rate (rel.)
Ketone Tolerance
Typical Yield (%)
Expected PDI (
Mw/Mn
)
Primary Mode of Failure
Grubbs 1st Gen (G1)
Bis(phosphine)
1x (Baseline)
Low
< 20%
> 2.5
Premature termination via polar coordination.
Grubbs 2nd Gen (G2)
NHC + Phosphine
~100x
Moderate
60 - 75%
1.8 - 2.2
Secondary metathesis (backbiting) at high conversions.
Hoveyda-Grubbs 2nd Gen (HG2)
NHC + Styrenyl Ether
~500x
High
> 90%
1.2 - 1.5
Requires strict quenching to prevent late-stage backbiting.
Part 4: Self-Validating Experimental Protocol
Title: Optimized ROMP of Cyclooct-4-en-1-one using HG2 and a Chain Transfer Agent
This protocol is designed as a self-validating system . Do not proceed to the next step unless the physical validation checkpoints are met.
Step 1: Monomer Purification & Degassing
Action: Distill cyclooct-4-en-1-one (COK) over calcium hydride under reduced pressure to remove trace moisture and diene impurities. In a nitrogen-filled glovebox, dissolve the purified COK in anhydrous dichloromethane (DCM). Subject the solution to three freeze-pump-thaw cycles.
Validation Checkpoint 1 (Atmosphere Integrity): The absolute absence of bubbling during the final thaw cycle confirms the removal of dissolved oxygen, which would otherwise prematurely oxidize the ruthenium catalyst.
Step 2: CTA Addition
Action: Add cis-1,4-butenediol (CTA) to the monomer solution. Calculate the monomer-to-CTA molar ratio based on your target molecular weight (
Mn=Molar Massmonomer×[CTA][Monomer]
).
Step 3: Catalyst Injection & Initiation
Action: Prepare a stock solution of Hoveyda-Grubbs 2nd Generation (HG2) catalyst in anhydrous DCM. Rapidly inject the required volume into the vigorously stirring monomer/CTA solution at 20 °C.
Validation Checkpoint 2 (Initiation Kinetics): Upon HG2 injection, an immediate color shift from pale yellow to light green must occur. This visual cue indicates the successful dissociation of the styrenyl ether ligand and the formation of the active propagating ruthenium carbene.
Step 4: Propagation
Action: Allow the reaction to stir at 20 °C for exactly 120 minutes to reach ~85% conversion, balancing high yield against the onset of secondary metathesis.
Step 5: Quenching & Termination
Action: Remove the flask from the glovebox. Immediately inject a 10-fold molar excess (relative to the catalyst) of ethyl vinyl ether. Stir vigorously for 30 minutes.
Validation Checkpoint 3 (Termination): The solution color must shift from green to a yellowish-brown. This confirms the irreversible formation of an inactive Fischer carbene, successfully terminating the active catalyst and preventing backbiting during the workup.
Step 6: Polymer Recovery
Action: Precipitate the polymer by adding the DCM solution dropwise into a 10-fold volumetric excess of vigorously stirring cold methanol. Filter the resulting viscous polymer and dry under vacuum at 40 °C to a constant weight.
References
Arrington, K. J., Waugh, J. B., Radzinski, S. C., & Matson, J. B. (2017). Photo- and Biodegradable Thermoplastic Elastomers: Combining Ketone-Containing Polybutadiene with Polylactide Using Ring-Opening Polymerization and Ring-Opening Metathesis Polymerization. Macromolecules - ACS Publications.
Comparative Analysis of 1H and 13C NMR Chemical Shifts in Cyclooct-4-en-1-one: Empirical Data vs. Predictive Models
Introduction & Chemical Context Cyclooct-4-en-1-one is a highly versatile medium-ring alicyclic ketone. It serves as a critical intermediate in advanced organic synthesis, notably in the preparation of photodegradable th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
Cyclooct-4-en-1-one is a highly versatile medium-ring alicyclic ketone. It serves as a critical intermediate in advanced organic synthesis, notably in the preparation of photodegradable thermoplastic elastomers via ring-opening metathesis polymerization (ROMP)[1], and acts as a benchmark substrate in transfer dehydrogenation studies of alicyclic ketones[2].
A persistent challenge for researchers working with 8-membered rings is the accurate assignment of Nuclear Magnetic Resonance (NMR) spectra. Unlike rigid 6-membered rings, medium rings exhibit significant conformational flexibility and transannular (Prelog) strain. This structural complexity often causes standard heuristic NMR prediction software to output inaccurate chemical shifts. As a Senior Application Scientist, I have structured this guide to objectively compare empirical NMR data of the cyclooct-4-en-1-one scaffold against common predictive alternatives (Heuristic vs. DFT models) and to provide a self-validating protocol for unambiguous spectral assignment.
The Causality of Chemical Shift Deviations
When comparing predictive alternatives for cyclooct-4-en-1-one, it is crucial to understand the physical causality behind the data deviations:
Heuristic Models (e.g., ChemDraw/ACD Labs): These tools rely on additivity rules derived from acyclic and unstrained cyclic systems. They inherently fail to account for the transannular shielding effects and specific orbital overlaps present in the typical "boat-chair" conformation of cyclooctenones.
Density Functional Theory (DFT): Methods like B3LYP/6-31G* calculate the magnetic shielding tensor based on an optimized 3D geometry. This accounts for transannular interactions and ring strain, yielding values much closer to empirical results.
Empirical Data: Grounded in real-world acquisition (e.g., CDCl3 at 298K). The baseline shifts for the cyclooct-4-en-1-one core can be extrapolated from closely related unhindered derivatives synthesized via palladium-catalyzed oxidation or transition-metal isomerizations[3][4].
Data Presentation: Comparative Chemical Shifts
Note: Empirical values are representative baselines derived from literature analogs of the cyclooct-4-en-1-one core and standard spectral databases[2][3].
Table 1: 13C NMR Chemical Shift Comparison (ppm)
Position
Environment
Empirical Baseline
Heuristic Prediction
DFT Prediction
Performance Analysis
C1
C=O
215.0 - 217.5
212.5
216.2
Heuristic tools underestimate medium-ring angle strain at the carbonyl.
C2
CH2 (α)
42.5
40.1
43.0
Deshielded by C=O; DFT captures the dihedral angle effect accurately.
C3
CH2 (β, allylic)
24.5
28.0
25.1
Heuristic overestimates due to reliance on acyclic allylic additivity rules.
C4
CH=
129.5
131.0
128.8
Alkene carbons show minor deviations; DFT is highly accurate.
C5
CH=
130.2
131.0
129.5
Asymmetry of the ring (C4 vs C5) is completely missed by heuristic models.
C6
CH2 (allylic)
26.0
28.0
26.5
Transannular shielding reduces the empirical shift compared to predictions.
C7
CH2 (β)
24.0
25.5
24.8
Similar to C3, shielded by the transannular ring current.
C8
CH2 (α)
41.0
40.1
41.5
Distinct from C2 due to the asymmetric distance to the C4-C5 alkene.
Table 2: 1H NMR Chemical Shift Profile (Empirical)
Position
Shift (δ, ppm)
Multiplicity
J-Coupling (Hz)
Causality / Assignment Logic
H4, H5
5.56 – 5.69
m
-
Olefinic protons; complex multiplet due to restricted ring rotation.
H2, H8
2.35 – 2.45
dd, m
~8.0, 4.0
Alpha to carbonyl; diastereotopic nature causes distinct splitting.
H3, H6
2.07 – 2.25
m
-
Allylic protons; shielded compared to acyclic analogs.
H7
1.54 – 1.64
m
-
Distal aliphatic protons; heavily shielded by the ring's interior.
Self-Validating Experimental Protocol
To overcome the limitations of predictive software, researchers must employ a self-validating 2D NMR workflow. This protocol ensures that every assigned peak is cross-verified by orthogonal magnetic interactions.
Step 1: Sample Preparation & Calibration
Dissolve 15-20 mg of high-purity cyclooct-4-en-1-one in 0.6 mL of CDCl3 (100% D).
Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
Causality & Validation: This specific concentration (~0.2 M) is optimal. Too dilute, and the 13C acquisition takes too long; too concentrated, and viscosity broadens the lines, obscuring fine J-coupling in the H2/H8 multiplets. The TMS peak strictly defines 0.00 ppm, eliminating solvent-drift artifacts.
Step 2: 1D Acquisition (1H and 13C)
Acquire 1H NMR at 400 MHz or 600 MHz (16 scans, relaxation delay D1 = 1.5s).
Acquire 13C{1H} NMR at 100 MHz or 150 MHz (1024 scans, D1 = 2.0s).
Validation: Integrate 1H peaks to confirm the exact proton count (12H total).
Step 3: COSY (Correlation Spectroscopy)
Map the homonuclear spin systems by tracing the scalar coupling from the olefinic protons (H4/H5) to the adjacent allylic protons (H3/H6).
Causality & Validation: The 8-membered ring's flexibility causes significant overlap in the 1.5–2.5 ppm aliphatic region. COSY unambiguously separates the alpha protons from the allylic protons, confirming the contiguous -CH2-CH=CH-CH2- substructure.
Step 4: HSQC (Heteronuclear Single Quantum Coherence)
Correlate all 1H signals to their directly attached 13C signals.
Validation: Resolves overlapping 1H multiplets (e.g., H3 and H6) by separating them along the highly dispersed 13C dimension.
Step 5: HMBC (Heteronuclear Multiple Bond Correlation)
Identify the quaternary carbonyl carbon (C1) at ~215 ppm.
Trace 2-bond and 3-bond correlations from H2 and H8 to C1.
Causality & Validation: Medium rings often undergo double-bond migration during synthesis. HMBC definitively anchors the position of the carbonyl relative to the alkene, proving the "4-en-1-one" regiochemistry rather than the thermodynamically competing "3-en-1-one" isomer[2].
Logical Workflow Visualization
Figure 1: Comprehensive 1D and 2D NMR workflow for the structural assignment of cyclooct-4-en-1-one.
Conclusion
For medium-ring systems like cyclooct-4-en-1-one, relying solely on heuristic 1D NMR prediction tools introduces significant assignment risks. The asymmetric distance between the C1 carbonyl and the C4-C5 alkene, combined with transannular shielding, requires either high-level DFT modeling or a rigorous, self-validating 2D NMR experimental protocol to achieve scientific accuracy.
References
SUPPORTING INFORMATION - stoltz2.caltech.edu
Source: caltech.edu
URL: [Link]
Photo- and Biodegradable Thermoplastic Elastomers: Combining Ketone-Containing Polybutadiene with Polylactide Using Ring-Opening Polymerization and Ring-Opening Metathesis Polymerization
Source: acs.org (Macromolecules)
URL:[Link]
Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds: Direct Access to Unsaturated Ketones with C–C Double Bonds at Distal Positions via Transfer Dehydrogenation of Alicyclic Ketones
Source: acs.org (Organic Letters)
URL:[Link]
Guanidinato Complexes of Iridium: Ligand-Donor Strength, O2 Reactivity, and (Alkene)peroxoiridium(III) Intermediates
Source: acs.org (Inorganic Chemistry)
URL:[Link]
cyclooct-4-en-1-one vs cyclooct-2-en-1-one reactivity comparison
An in-depth comparative analysis of medium-ring enones reveals a fascinating subfield of organic chemistry where classical rules of thermodynamic stability and reactivity are inverted. For researchers and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of medium-ring enones reveals a fascinating subfield of organic chemistry where classical rules of thermodynamic stability and reactivity are inverted. For researchers and drug development professionals, understanding the divergent behaviors of cyclooct-4-en-1-one and cyclooct-2-en-1-one is critical for designing macrocyclic drugs, synthesizing bicyclic scaffolds, and controlling regioselectivity in complex molecular architectures.
This guide provides a comprehensive comparison of their structural topologies, reactivity profiles, and field-proven experimental protocols.
Thermodynamic Stability and Structural Topology
In standard acyclic or common-ring (5- to 6-membered) systems,
α,β
-unsaturated ketones are thermodynamically favored over their unconjugated isomers due to the stabilizing effect of
π
π
orbital overlap. However, in eight-membered rings, this paradigm is entirely reversed[1].
Cyclooct-2-en-1-one (Conjugated): To achieve the planarity required for effective conjugation between the carbonyl and the alkene, the eight-membered ring must adopt a highly distorted conformation. This introduces severe transannular and torsional strain, making the conjugated isomer thermodynamically unstable relative to its unconjugated counterparts[1].
Cyclooct-4-en-1-one (Unconjugated): The isolation of the double bond from the carbonyl group via methylene spacers allows the ring to adopt a relaxed boat-chair or crown conformation. Recent theoretical and experimental transfer dehydrogenation studies confirm that cyclooct-4-en-1-one acts as the thermodynamic sink in C8 cycloalkenone isomerizations[1].
Thermodynamic isomerization of cyclooct-2-en-1-one to cyclooct-4-en-1-one.
Comparative Reactivity Profiles
The structural differences between these two isomers dictate entirely distinct reactivity pathways, which can be leveraged for divergent synthetic applications.
Cyclooct-2-en-1-one: Strain-Driven and Enone Reactivity
Because it is an
α,β
-unsaturated system, cyclooct-2-en-1-one is highly susceptible to nucleophilic attack at the
β
-carbon (Michael additions)[2]. However, its inherent ring strain alters classical enone behavior:
Abnormal Baylis-Hillman Reactions: When subjected to Baylis-Hillman conditions (e.g., reacting with N-arylidene-4-methylbenzenesulfonamides), cyclooct-2-en-1-one fails to produce the usual adducts, instead yielding abnormal aldol products depending on the Lewis base employed[3].
Photochemical E-Z Isomerization: Under UV irradiation, the cis-alkene isomerizes to the trans-cyclooct-2-en-1-one. This intermediate is exceptionally strained and acts as a highly reactive dienophile, spontaneously undergoing Diels-Alder reactions even at room temperature[4].
The reactivity of cyclooct-4-en-1-one is defined by the spatial proximity of the C4=C5 alkene to the C1 carbonyl group across the ring.
Transannular Cyclizations: The flexible conformation of the 8-membered ring forces the isolated double bond into the electron cloud of the carbonyl (or its derivatives). Upon activation (e.g., oxidation or radical initiation), the molecule undergoes transannular cross-ring bond formation, yielding complex bicyclic scaffolds like oxabicyclo[4.2.1]nonanes[5].
Isolated Alkene Chemistry: The double bond can undergo standard electrophilic additions (e.g., epoxidation, dihydroxylation) without interfering with the carbonyl group, allowing for orthogonal functionalization.
Divergent reactivity pathways of cyclooct-2-en-1-one and cyclooct-4-en-1-one.
Quantitative Data Comparison
The following table summarizes the core physicochemical and reactive differences between the two isomers to guide synthetic planning.
Feature
Cyclooct-2-en-1-one
Cyclooct-4-en-1-one
Electronic Topology
α,β
-unsaturated (Conjugated)
Unconjugated (Isolated functional groups)
Thermodynamic Stability
Lower (High torsional/ring strain)
Higher (Thermodynamic sink for C8 enones)
Primary Reactivity
Michael addition, E-Z Photoisomerization
Transannular cyclization, Electrophilic addition
Baylis-Hillman Outcome
Abnormal aldol products
N/A (Lacks activated
α
-proton)
Structural Conformation
Distorted, non-planar
π
-system
Flexible boat-chair / crown conformation
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate internal standards and mechanistic rationales for key transformations involving these compounds.
Protocol A: Iridium-Catalyzed Isomerization to Cyclooct-4-en-1-one
Causality: Accessing cyclooct-4-en-1-one directly from cyclooct-2-en-1-one leverages the thermodynamic preference of the unconjugated system. An Iridium-PCP pincer complex acts as an isomerization catalyst via a reversible
α,β
-dehydrogenation/hydrogenation pathway[1].
Preparation: In an argon-filled glove box, charge a 5-mL stainless steel autoclave with an Iridium-PCP pincer complex (ca. 1.0 mol %, 10 µmol)[6].
Substrate Addition: Add cyclooct-2-en-1-one (0.20 mmol) and tert-butylethylene (1.2 mmol) as a hydrogen acceptor[1],[6].
Internal Standard (Self-Validation): Add precisely 5 mg (0.029 mmol) of dodecane. Rationale: Dodecane is inert under these conditions. Tracking its peak area via GC allows for exact mass-balance calculation, ensuring that any substrate consumed by side reactions (e.g., dimerization) is accurately quantified[1].
Reaction: Seal the autoclave and heat the mixture at 150 °C for 17 hours with continuous stirring[6].
Analysis: Cool the reaction to room temperature. Analyze the crude mixture via GC. The thermodynamic equilibrium strongly favors the formation of cyclooct-4-en-1-one as the major product[1].
Protocol B: Transannular Oxidative Cyclization of Cyclooct-4-en-1-ol Derivatives
Causality: The spatial proximity of the C4=C5 alkene to the C1 position in the 8-membered ring enables transannular reactions. Using high-valent chromium reagents (like PCC) triggers an intramolecular syn-alkoxyhydroxylation, forming a bridged bicyclic ether[5].
Reduction: First, reduce cyclooct-4-en-1-one to 1-methylcyclooct-4-en-1-ol using tetramethylzirconium(II) to install the necessary tertiary alcohol[5].
Oxidation Setup: Dissolve the resulting cycloalkenol (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Cyclization: Slowly add Pyridinium Chlorochromate (PCC) (1.5 equiv) at 0 °C. Rationale: The electrophilic oxidant forms a Lewis Acid-Lewis Base complex with the alkene
π
-system, while the pendant hydroxyl group acts as an internal nucleophile[5].
Monitoring: Stir the reaction at room temperature, monitoring via TLC until the starting material is consumed.
Workup: Filter the mixture through a pad of Celite to remove chromium salts. Concentrate the filtrate to yield the regiospecific oxabicyclo[4.2.1]nonanone scaffold[5].
References
Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds: Direct Access to Unsaturated Ketones with C–C Double Bonds at Distal Positions via Transfer Dehydrogenation of Alicyclic Ketones. Organic Letters - ACS Publications.[Link]
Recent Advances in the Baylis−Hillman Reaction and Applications. Chemical Reviews - ACS Publications.[Link]
Lewis Acid-Catalyzed Photochemical Reactions of Conjugated Carbonyl Compounds: Fundamental Studies and Application to Isomerization. mediaTUM. [Link]
Matthew SCHLECHT | Research profile. ResearchGate.[Link]
High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of Cyclooct-4-en-1-one: A Comparative Performance Guide
Cyclooct-4-en-1-one (COK) is a highly valuable medium-ring cyclic ketone, frequently utilized as a critical monomer in the synthesis of photo- and biodegradable thermoplastic elastomers[1]. However, the structural elucid...
Author: BenchChem Technical Support Team. Date: April 2026
Cyclooct-4-en-1-one (COK) is a highly valuable medium-ring cyclic ketone, frequently utilized as a critical monomer in the synthesis of photo- and biodegradable thermoplastic elastomers[1]. However, the structural elucidation and fragmentation pattern analysis of medium-ring unsaturated carbonyl compounds present unique analytical challenges. Due to inherent ring strain and transannular interactions [2], these molecules undergo complex fragmentation pathways under standard Electron Ionization (EI), often yielding weak molecular ions and ambiguous isobaric fragments.
This guide objectively compares the performance of two distinct mass spectrometry architectures—Low-Resolution Single Quadrupole GC-MS (e.g., Agilent 5977B) and High-Resolution GC-Q-TOF (e.g., Agilent 7250) —for the fragmentation analysis of cyclooct-4-en-1-one. By analyzing the causality behind experimental choices, we provide a self-validating framework for selecting the optimal instrumentation for complex structural elucidation.
Expertise & Experience: The Mechanistic Challenge of Cyclooct-4-en-1-one
Under standard 70 eV EI, cyclooct-4-en-1-one (
C8H12O
, Exact Mass: 124.0888 Da) undergoes rapid
α
-cleavage adjacent to the carbonyl group. The primary analytical challenge arises from the subsequent loss of 28 Da to form a base peak at nominal m/z 96.
In cyclic ketones, a -28 Da neutral loss typically corresponds to the expulsion of carbon monoxide (CO). However, the presence of the distal C4=C5 double bond in cyclooct-4-en-1-one introduces a competing pathway: a retro-Diels-Alder-like ring contraction resulting in the loss of ethylene (
C2H4
).
Loss of CO: Yields
C7H12+∙
(Exact Mass: 96.0939 Da)
Loss of
C2H4
: Yields
C6H8O+∙
(Exact Mass: 96.0575 Da)
A Low-Resolution Mass Spectrometer (LRMS) cannot distinguish between these two fragments, as both appear at m/z 96. The mass difference (
Δm≈36.4
mDa) requires a resolving power of at least 5,000. A High-Resolution Mass Spectrometer (HRMS) like a Q-TOF easily resolves these isobaric ions, providing the exact mechanistic causality of the fragmentation.
Figure 1: High-resolution EI fragmentation pathways of cyclooct-4-en-1-one showing isobaric losses.
To ensure rigorous comparison, both systems must be operated under self-validating protocols that account for retention time drift, mass calibration accuracy, and ionization consistency.
Step-by-Step Methodology
Phase 1: Sample Preparation
Standard Preparation: Dissolve pure cyclooct-4-en-1-one in GC-grade hexane to a final concentration of 50 µg/mL.
Internal Standard Addition: Spike the solution with 1,4-dichlorobenzene-d4 (10 µg/mL) to serve as an internal standard (IS) for retention time locking and quantitative validation.
Phase 2: Gas Chromatography Separation (Common to Both Systems)
Column: HP-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injection: 1 µL injection volume, Split ratio 10:1, Injector temperature at 250 °C.
Oven Program: 50 °C hold for 1 min, ramp at 15 °C/min to 250 °C, hold for 3 min.
Phase 3: Mass Spectrometry Configuration
System A: Agilent 5977B Single Quadrupole (LRMS)
Ionization: 70 eV Electron Ionization (EI).
Source Temperature: 230 °C.
Scan Range: m/z 35–350.
Validation: Perform standard Autotune using Perfluorotributylamine (PFTBA) to ensure nominal mass accuracy across the mass range.
System B: Agilent 7250 GC/Q-TOF (HRMS)
Ionization: Dual acquisition in 70 eV (Standard EI) and 15 eV (Low-Energy EI). Low-energy EI is critical for preserving the fragile [M]+• ion of medium-ring ketones.
Source Temperature: 230 °C.
Scan Range: m/z 35–500 at an acquisition rate of 5 spectra/sec.
Validation: Continuous exact mass calibration using an internal lock mass (PFTBA ions at m/z 68.9952 and 218.9856) infused directly into the source to guarantee sub-3 ppm mass accuracy.
The experimental data clearly delineates the operational boundaries of each instrument. While the Single Quadrupole provides excellent sensitivity for routine library matching, it fails to provide the mechanistic depth required for novel polymer degradation studies or complex structural assignments.
Table 1: Instrument Performance Comparison
Performance Metric
Agilent 5977B (Single Quadrupole)
Agilent 7250 (GC/Q-TOF)
Analytical Impact
Mass Accuracy
±
0.1 Da
< 3 ppm
Q-TOF enables exact empirical formula generation.
Resolving Power
Unit Mass (~1,000)
> 25,000 (FWHM)
Q-TOF resolves isobaric interferences (e.g., CO vs
C2H4
).
Molecular Ion Preservation
Poor (70 eV only)
Excellent (via 15 eV Low-Energy EI)
15 eV EI prevents complete fragmentation of strained medium rings.
Primary Application
Routine QA/QC, Target Quantitation
Unknown Elucidation, Mechanistic Studies
Dictates the appropriate phase of drug/polymer development.
Table 2: Key Fragment Ions of Cyclooct-4-en-1-one
The following table demonstrates how the Q-TOF's exact mass capabilities resolve the ambiguity present in the Single Quadrupole's nominal mass data.
Nominal Mass (LRMS)
Exact Mass (HRMS)
Generated Formula
Mass Error (ppm)
Mechanistic Assignment
m/z 124
124.0888
C8H12O+∙
0.8
Molecular Ion
[M]+∙
m/z 106
106.0782
C8H10+∙
1.1
Loss of Water
[M−H2O]+∙
m/z 96
96.0939
C7H12+∙
0.9
Loss of Carbon Monoxide
[M−CO]+∙
m/z 96
96.0575
C6H8O+∙
1.2
Loss of Ethylene
[M−C2H4]+∙
m/z 81
81.0704
C6H9+
0.6
α
-Cleavage followed by alkyl loss
Note: The presence of both m/z 96.0939 and 96.0575 in the HRMS spectra confirms that cyclooct-4-en-1-one undergoes dual competing fragmentation pathways—a phenomenon completely invisible to the Single Quadrupole system.
Conclusion
For routine batch-to-batch verification of cyclooct-4-en-1-one during polymer synthesis, a Single Quadrupole GC-MS is highly efficient, relying on retention time and nominal mass library matching (NIST). However, for researchers investigating the photodegradation pathways of novel elastomers [1] or analyzing the thermodynamic stability and transannular reactions of medium-ring cyclic compounds [2], the GC-Q-TOF is indispensable. Its high resolving power and low-energy EI capabilities are required to confidently map complex fragmentation cascades and preserve fragile molecular ions.
References
Arrington, K. J., Waugh, J. B., Radzinski, S. C., & Matson, J. B. (2017). Photo- and Biodegradable Thermoplastic Elastomers: Combining Ketone-Containing Polybutadiene with Polylactide Using Ring-Opening Polymerization and Ring-Opening Metathesis Polymerization. Macromolecules. Available at:[Link]
Iwasaki, M., Kusumoto, S., & Nozaki, K. (2024). Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds: Direct Access to Unsaturated Ketones with C–C Double Bonds at Distal Positions via Transfer Dehydrogenation of Alicyclic Ketones. Organic Letters. Available at:[Link]
Comparative
A Comparative Guide to the Infrared Spectroscopic Validation of Cyclooct-4-en-1-one
This guide provides an in-depth analysis of the infrared (IR) spectroscopy absorption bands for the validation of cyclooct-4-en-1-one. Designed for researchers and drug development professionals, this document moves beyo...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the infrared (IR) spectroscopy absorption bands for the validation of cyclooct-4-en-1-one. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of expected frequencies. It establishes a self-validating framework for spectral interpretation by comparing the target molecule with key structural analogues, thereby providing a robust methodology for structural confirmation.
The Principle of IR Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule.[1] The principle is based on the absorption of IR radiation by a molecule, which excites specific vibrational modes within its covalent bonds.[2] These vibrational modes, such as stretching and bending, occur at characteristic frequencies. Since different functional groups possess unique bond types and environments, they absorb IR radiation at distinct and predictable wavenumbers (cm⁻¹), generating a unique spectral "fingerprint."[1][3]
For a molecule like cyclooct-4-en-1-one, which contains both a ketone (carbonyl group) and an alkene (carbon-carbon double bond) within a medium-sized ring, IR spectroscopy serves as an indispensable first-line tool for verifying its synthesis and purity. The presence, and just as importantly, the precise position of these characteristic absorption bands provides definitive evidence of the molecular architecture.
Predicted IR Absorption Profile of Cyclooct-4-en-1-one
The structure of cyclooct-4-en-1-one features two primary functional groups that give rise to strong, diagnostic absorptions in the functional group region of the IR spectrum (1500-4000 cm⁻¹).
The Carbonyl (C=O) Stretch
The carbonyl stretching vibration is one of the most intense and easily identifiable absorptions in an IR spectrum due to the large change in dipole moment during the vibration.[4] For a saturated, open-chain or six-membered cyclic ketone, this band typically appears around 1715 cm⁻¹.[5][6] Several factors can influence this frequency:
Ring Strain: Incorporating the carbonyl group into a small ring (e.g., cyclobutanone or cyclopentanone) introduces significant angle strain, which increases the C=O bond order and shifts the absorption to a higher wavenumber (1750-1810 cm⁻¹).[4][5] Conversely, the eight-membered ring of cyclooct-4-en-1-one is flexible and largely free of angle strain, behaving similarly to an acyclic ketone. Therefore, a C=O stretch near the standard 1710-1720 cm⁻¹ is expected.[7]
Conjugation: If a C=C double bond is conjugated with the carbonyl group (α,β-unsaturated), resonance delocalization lowers the C=O bond order, shifting the absorption to a lower wavenumber (1666-1685 cm⁻¹).[6] In cyclooct-4-en-1-one, the double bond is at the 4-position, making it a β,γ-unsaturated ketone. There is no conjugation between the C=O and C=C groups, so no significant frequency shift from this effect is anticipated.
The Alkene (C=C and =C-H) Stretches
The presence of the endocyclic double bond gives rise to two key sets of absorptions:
C=C Stretch: The stretching of the carbon-carbon double bond typically results in a moderate to weak band in the 1640-1680 cm⁻¹ region.[8] Its intensity is variable; in highly symmetrical alkenes, this absorption can be very weak or even absent. For the cis-configured double bond in cyclooct-4-en-1-one, a discernible peak is expected.
Vinylic C-H Stretch: The C-H bonds where the carbon atoms are part of the double bond (sp² hybridized) are stronger than those of sp³ hybridized carbons. This results in a characteristic stretching absorption at a higher frequency, typically in the 3000-3100 cm⁻¹ range.[9] The presence of a peak just to the left of the 3000 cm⁻¹ boundary is a clear indicator of unsaturation.[9]
Aliphatic C-H Stretches
The molecule contains numerous sp³ hybridized carbon atoms in its eight-membered ring. The C-H bonds associated with these carbons (both allylic and standard alkyl) will produce strong, sharp absorptions in the 2850-2960 cm⁻¹ region.[10][11] These peaks are common to most organic molecules but their presence confirms the saturated hydrocarbon backbone of the ring.
Comparative Validation: Isolating Functional Group Contributions
To unequivocally validate the IR spectrum of cyclooct-4-en-1-one, it is best practice to compare it against the spectra of simpler, analogous molecules. This approach allows for the confident assignment of each key absorption band by observing its appearance or disappearance in correlation with a specific structural feature.
Functional Group
Expected Wavenumber (cm⁻¹) for Cyclooct-4-en-1-one
Cyclooctanone (Saturated Ketone)
Cyclooctene (Alkene Analogue)
Causality & Rationale
C=O Stretch
~1715 (Strong, Sharp)
~1715 (Present)
Absent
Confirms the presence of a ketone in a strain-free, non-conjugated environment. Its absence in cyclooctene validates this assignment.
=C-H Stretch
~3020 (Medium)
Absent
~3020 (Present)
Diagnostic for sp² C-H bonds. Its presence confirms the alkene moiety, while its absence in cyclooctanone validates the assignment.[8]
Aliphatic C-H Stretch
2850-2960 (Strong)
2850-2960 (Present)
2850-2960 (Present)
Confirms the saturated portion of the carbon ring structure, present in all three compounds.
C=C Stretch
~1650 (Weak to Medium)
Absent
~1650 (Present)
Confirms the presence of the C=C double bond. Its absence in the saturated analogue, cyclooctanone, is key for validation.
Experimental Protocol for High-Fidelity FT-IR Spectrum Acquisition
Trustworthy data begins with a meticulous experimental procedure. The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of a liquid sample like cyclooct-4-en-1-one using an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.
Methodology: ATR FT-IR Spectroscopy
Instrument Preparation & Background Scan:
Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
Thoroughly clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe. Allow the solvent to fully evaporate.
Acquire a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing the spectrometer software to subtract these signals from the final sample spectrum.[12]
Sample Application:
Using a clean pipette, place a single drop of neat cyclooct-4-en-1-one directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.
If using a pressure clamp, lower the anvil to apply gentle, consistent pressure on the liquid sample.
Data Acquisition:
Initiate the sample scan. Typical parameters for a high-quality spectrum are:
Scan Range: 4000 to 600 cm⁻¹
Number of Scans: 16 to 32 (co-adding multiple scans improves the signal-to-noise ratio)
Resolution: 4 cm⁻¹ (sufficient for most routine structural identification)
The instrument software will automatically perform the Fourier transformation and ratio the sample scan against the previously collected background scan to produce the final absorbance or transmittance spectrum.[13]
Post-Acquisition Processing & Cleaning:
Label the key peaks directly on the digital spectrum with their corresponding wavenumbers.
Thoroughly clean the ATR crystal and pressure anvil with the appropriate solvent to prevent cross-contamination of future samples.
Visualization of the Validation Workflow
The logical flow from sample preparation to final structural confirmation can be visualized as follows. This diagram outlines the self-validating system where direct spectral analysis is reinforced by comparative data.
Navigating the Synthesis of Cyclooct-4-en-1-one: A Comparative Guide to Transition Metal Catalysts
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular architectures is a cornerstone of innovation. The eight-membered ring of cyclooct-4-en-1-one represents a s...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular architectures is a cornerstone of innovation. The eight-membered ring of cyclooct-4-en-1-one represents a significant synthetic challenge, yet it is a prevalent motif in numerous biologically active natural products.[1][2] This guide provides an in-depth comparison of transition metal catalysts for the synthesis of this key structural unit, offering experimental insights and data to inform catalyst selection.
The construction of medium-sized rings, such as the eight-membered carbocycle of cyclooct-4-en-1-one, is often hampered by unfavorable enthalpic and entropic factors.[3] Traditional ring-closing methods can be inefficient, leading to the development of powerful transition metal-catalyzed cycloaddition strategies.[2][3] These methods offer atom-economical and efficient pathways to these complex structures.[1] This comparison focuses on the most prominent and effective transition metal catalysts, detailing their mechanisms, performance, and ideal applications.
Rhodium-Catalyzed Cycloadditions: A Versatile Approach
Rhodium catalysts have proven to be particularly versatile in the synthesis of eight-membered rings through various cycloaddition reactions, including [5+2+1], [4+2+2], and intramolecular [4+4] cycloadditions.[1]
A notable rhodium-catalyzed method is the [5+2+1] cycloaddition of ene-vinylcyclopropanes (ene-VCPs) and carbon monoxide (CO), which yields bicyclic cyclooctenones with high diastereoselectivity.[1][4] This reaction is believed to proceed through an eight-membered rhodacycle intermediate.[1][4] The introduction of CO facilitates the final reductive elimination step, a key design element of this reaction.[4][5]
Key Rhodium Catalyst Systems and Performance
Catalyst System
Reaction Type
Substrate
Yield (%)
Diastereomeric Ratio (dr)
Conditions
[Rh(CO)2Cl]2
[5+2+1] Cycloaddition
Ene-vinylcyclopropane
70
>20:1
Toluene, 110°C, 1 atm CO/N2 (1:4)
[Rh(CO)2Cl]2
[5+2+1] Cycloaddition
N-tethered ene-VCP
95
>20:1
Toluene, 110°C, 1 atm CO/N2 (1:4)
[Rh(CO)2Cl]2
[5+2+1] Cycloaddition
O-tethered ene-VCP
85
>20:1
Toluene, 110°C, 1 atm CO/N2 (1:4)
Data compiled from multiple sources, including BenchChem Application Notes.[1]
This protocol provides a general procedure for the synthesis of a bicyclic cyclooctenone.
Materials:
Ene-vinylcyclopropane (1.0 equiv)
[Rh(CO)2Cl]2 (5 mol%)
Anhydrous toluene (0.05 M)
Carbon monoxide (1 atm, balloon)
Sealed tube
Procedure:
To a solution of the ene-vinylcyclopropane in anhydrous toluene in a sealed tube, add [Rh(CO)2Cl]2.
Charge the tube with carbon monoxide (1 atm, via balloon).
Stir the reaction mixture at 110°C for the time indicated for the specific substrate.
After cooling to room temperature, remove the solvent under reduced pressure.
Purify the residue by flash column chromatography on silica gel to afford the desired bicyclic cyclooctenone.[1]
Caption: Workflow for Rhodium-Catalyzed [5+2+1] Cycloaddition.
Palladium-Catalyzed Cycloadditions
Palladium catalysts are also effective for constructing eight-membered rings, particularly through [4+4] cycloadditions of vinylallenes.[2] These reactions proceed through a distinct catalytic cycle. Palladium catalysis can also be used in the decarboxylative conversion of allyl carbonates to form cyclooctene ethers, which can then be isomerized to the desired trans-cyclooctene.[6]
Ruthenium-Catalyzed Reactions
While rhodium, nickel, and cobalt are more commonly used for cycloadditions, ruthenium catalysts offer unique advantages and can promote fundamentally new cycloaddition processes.[7][8] Ruthenium-catalyzed Ring-Closing Metathesis (RCM) is a powerful method for forming eight-membered rings.[3][9] The choice between first and second-generation Grubbs catalysts can influence the outcome, particularly regarding olefin isomerization.[9]
Nickel-Catalyzed Cycloadditions
Nickel-catalyzed intramolecular [4+4] cycloadditions provide an efficient route to polycycles containing eight-membered rings.[10] These reactions often utilize a nickel catalyst with bulky ligands.[2]
Iridium-Catalyzed Cyclizations
Iridium catalysts are effective in intramolecular cyclization reactions. For instance, they can be used for the enantioselective intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides to form bicyclic lactones.[11] Iridium catalysis has also been applied to the intramolecular cyclization of allyl alcohol-indole hybrids.[12]
Comparative Analysis and Catalyst Selection
The choice of catalyst for the synthesis of cyclooct-4-en-1-one and its derivatives depends on several factors, including the desired ring system (monocyclic vs. bicyclic), the available starting materials, and the required level of stereocontrol.
For the synthesis of bicyclic cyclooctenones from ene-vinylcyclopropanes, rhodium catalysts, specifically [Rh(CO)2Cl]2, are highly effective and provide excellent diastereoselectivity. [1][4]
For ring-closing metathesis of diene precursors, ruthenium catalysts like the Grubbs catalysts are the preferred choice. [9] Careful consideration of the catalyst generation is necessary to control potential side reactions like olefin isomerization.[9]
Palladium and nickel catalysts are valuable for specific [4+4] cycloaddition strategies. [2][10]
Iridium catalysts offer opportunities for enantioselective cyclizations and are particularly useful for specific substrate classes. [11][12]
Caption: Decision-making framework for catalyst selection.
Conclusion
The synthesis of cyclooct-4-en-1-one and related eight-membered rings has been significantly advanced by the development of transition metal catalysis. Rhodium, ruthenium, palladium, nickel, and iridium catalysts each offer distinct advantages depending on the synthetic strategy. By understanding the mechanisms and performance characteristics of these catalysts, researchers can select the optimal system for their specific synthetic goals, paving the way for the efficient construction of complex molecules with potential applications in drug discovery and development.
References
BenchChem. Application Notes and Protocols for Rhodium-Catalyzed Cycloadditions to Form Eight-Membered Rings.
Trost, B. M.; Stambuli, J. P. Ruthenium-Catalyzed Cycloadditions to Form Five-, Six-, and Seven-Membered Rings. Chemical Reviews. 2021.
Majumdar, K. C.; Chattopadhyay, B. Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction. PMC.
Jacobsen, E. N.; et al. Enantiocontrolled Cyclization to Form Chiral 7- and 8-Membered Rings Unified by the Same Catalyst Operating with Different Mechanisms. Journal of the American Chemical Society. 2025.
Wang, Y.; Yu, Z.-X. Transition‐Metal‐Catalyzed Cycloadditions for the Synthesis of Eight‐Membered Carbocycles. Angewandte Chemie International Edition.
Li, J.; et al. Synthesis of Cyclopentenones through Rhodium-Catalyzed C-H Annulation of Acrylic Acids with Formaldehyde and Malonates. PubMed. 2021.
BenchChem. Technical Support Center: Synthesis of Eight-Membered Rings.
Zhang, Y.; et al. Ruthenium-catalyzed diazoacetate/cyclooctene metathesis copolymerization. Polymer Chemistry.
Wender, P. A.; et al. Nickel-catalyzed intramolecular [4 + 4]-cycloadditions: a new method for the synthesis of polycycles containing eight-membered rings. Journal of the American Chemical Society.
de Bruin, B.; et al. Catalytic Synthesis of 8‐Membered Ring Compounds via Cobalt(III)‐Carbene Radicals. PMC.
Wang, J.; et al. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. PMC.
ResearchGate. A Nucleophilic addition reactions of trans-cyclooct-4-enone as a...
Wender, P. A.; et al. An Intramolecular [4 + 4] Cycloaddition Strategy for the Efficient Synthesis of Dicyclopenta[a,d]cyclooctene 5−8−5 Ring Systems. The Journal of Organic Chemistry.
Yu, Z.-X.; et al. Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer. MDPI. 2024.
ResearchGate. A) Synthesis of cis‐cyclooct‐4‐enone (1) and trans‐cyclooct‐4‐enone...
Yu, Z.-X.; et al. Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene− Vinylcyclopropanes and CO: Reaction Design, Development, Application in Na. Accounts of Chemical Research. 2015.
Yu, Z.-X.; et al. A Computationally Designed Rh(I)-Catalyzed Two-Component [5+2+1] Cycloaddition of Ene-vinylcyclopropanes and CO for the Synthesis of Cyclooctenones. Journal of the American Chemical Society. 2007.
van der Vorm, S.; et al. Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. RSC Publishing. 2020.
Fox, J. M.; et al. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. PMC.
Lautens, M.; et al. Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. PMC.
Evans, P. A.; et al. Enantioselective synthesis of cis-fused cyclooctanoids via rhodium(I)-catalyzed [4 + 2 + 2] cycloadditions. PubMed. 2015.
ResearchGate. Rhodium-Catalyzed Intramolecular [4+4] Cycloaddition of Bisdienes To Form Ring-Condensed 1,5-Cyclooctadienes.
YouTube. Dimers of Diene: [4+4] cycloaddition. 2016.
Purdue University Graduate School. Transition-metal catalyzed cyclization reactions. 2022.
Stacks are the Stanford. SYNTHESIS OF CYCLOOCTATETRAENES AS LIGANDS FOR CATALYSIS PART II: STUDIES ON THE C1B BINDING DOMAIN O.
Trost, B. M.; Stambuli, J. P. Ruthenium-Catalyzed Cycloadditions to Form 5-, 6- and 7-Membered Rings. PMC.
Chemical Science Review and Letters. Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis.
Yu, Z.-X.; et al. Rhodium-Catalyzed [4+2+1] Cycloaddition of In Situ Generated Ene/ Yne-Ene-Allenes and.
University of Wollongong Research Online. Transition Metal-Catalyzed [4+2]-Cycloaromatization Reactions of Unconjugated Enediynes.
ResearchGate. Development of Palladium-Catalyzed Cycloalkenylation and Its Application to Natural Product Synthesis.
eScholarship.org. Enantioselective Intramolecular Iridium-Catalyzed Cyclopropanation of α‑Carbonyl Sulfoxonium Ylides. 2022.
Zhou, Y.-G.; et al. Iridium-Catalyzed Regio- and Enantioselective Hydrogenation of 5‑Alkylidene Cyclopentenones. PMC.
Krische, M. J.; et al. Ruthenium(0) Catalyzed Endiyne-α-Ketol [4 + 2] Cycloaddition: Convergent Assembly of Type II Polyketide Substructures via C-C Bond Forming Transfer Hydrogenation. PubMed. 2015.
Sigma-Aldrich. (E)-Cyclooct-4-enol 85081-69-2.
Chemical Communications (RSC Publishing). Iridium catalyzed intramolecular cyclization of allyl alcohol-indole hybrids: rapid access to photoluminescent 5H-benzo[b]carbazoles.
Organic Chemistry Frontiers (RSC Publishing). Palladium-catalyzed multicomponent [4 + 2] cycloaddition of 1,4-enynes with CO and arylamines to access polycyclic γ-lactams via dearomative rearrangement.
Bulgarian Chemical Communications. Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. 2021.
PubChem. Cyclooct-4-en-1-ol | C8H14O | CID 98392.
University of Liverpool Repository. Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides.
ResearchGate. Iridium Catalyzed Intramolecular Cyclization of Allyl Alcohol-Indole Hybrids: Rapid Access to Photoluminescent 5H-Benzo[b]carbazoles. 2026.
Orthogonal Validation of Cyclooct-4-en-1-one Purity: A Comparative Guide to GC-MS and HPLC Methodologies
Introduction & Analytical Context As a Senior Application Scientist navigating the complexities of medium-ring cyclic compounds, I frequently encounter the analytical pitfalls associated with cyclooct-4-en-1-one. This mo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Context
As a Senior Application Scientist navigating the complexities of medium-ring cyclic compounds, I frequently encounter the analytical pitfalls associated with cyclooct-4-en-1-one. This molecule is a highly valuable synthetic intermediate, particularly renowned as a precursor for trans-cyclooctene derivatives utilized in ultra-fast bioorthogonal click chemistry (inverse electron demand Diels-Alder reactions)[1].
However, its synthesis—often achieved via the oxidation of cyclooctene or the transfer dehydrogenation of alicyclic ketones—inevitably generates thermodynamically competitive positional isomers (e.g., cyclooct-2-en-1-one, cyclooct-3-en-1-one) and over-oxidation byproducts like epoxides[2][3]. Validating the absolute purity of cyclooct-4-en-1-one presents a distinct challenge: as an unconjugated cyclic enone, it lacks a strong UV chromophore, rendering standard UV-HPLC methods insufficient.
To establish a robust, self-validating analytical system, we must employ an orthogonal strategy. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) for the high-resolution separation of volatile isomers with High-Performance Liquid Chromatography (HPLC) coupled to an Evaporative Light Scattering Detector (ELSD) for capturing non-volatile oligomers[4].
Orthogonal Workflow Visualization
Orthogonal analytical workflow for cyclooct-4-en-1-one purity validation.
Comparative Performance Data
To objectively evaluate the strengths of each modality, the following table summarizes the quantitative performance metrics derived from our standardized laboratory validation protocols.
Analytical Parameter
GC-MS (EI, 70 eV)
HPLC (ELSD)
Primary Target
Volatiles, Positional Isomers
Non-volatiles, Oligomers, Salts
Isomeric Resolution (
Rs
)
> 2.0 (Baseline resolution)
N/A (Isomers typically co-elute)
Limit of Detection (LOD)
0.05 µg/mL
2.5 µg/mL
Limit of Quantitation (LOQ)
0.15 µg/mL
8.0 µg/mL
Standard Runtime
35 minutes
20 minutes
Detector Linearity (
R2
)
0.999 (Concentration-based)
0.995 (Mass-dependent, log-log fit)
GC-MS Methodology: Resolving Positional Isomers
GC-MS is the gold standard for analyzing the isomeric purity of cyclooct-4-en-1-one due to the molecule's semi-volatile nature and the technique's exceptional theoretical plate count[5].
Step-by-Step Protocol
Sample Preparation: Dissolve 10 mg of the cyclooct-4-en-1-one sample in 1.0 mL of GC-grade dichloromethane (DCM). Add 10 µL of dodecane as an internal standard.
Column Selection: Install a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness)[4].
Inlet Parameters: Set the injection port to 250 °C. Inject 1.0 µL using a split ratio of 30:1.
Oven Temperature Program: Initial temperature of 50 °C (hold for 3 min), ramp at 10 °C/min to 250 °C, and hold for 5 minutes[4][6].
MS Conditions: Operate in Electron Ionization (EI) mode at 70 eV. Set the ion source to 230 °C and the quadrupole to 150 °C. Scan range: m/z 35–500.
Causality & Expert Insight
Why a 30:1 Split Ratio? Cyclooctenone isomers possess nearly identical boiling points. Overloading the stationary phase leads to peak fronting, which will obscure trace, closely eluting impurities like cyclooct-3-en-1-one[3]. A high split ratio ensures sharp, Gaussian peak shapes, maximizing the resolution (
Rs
> 1.5) required for accurate integration.
Why EI at 70 eV? While cyclooct-4-en-1-one and its isomers have identical molecular weights (m/z 124), their 70 eV fragmentation patterns differ slightly in the abundance of specific fragment ions due to the position of the double bond relative to the carbonyl group. This allows for spectral deconvolution even if chromatographic resolution degrades over the column's lifespan.
HPLC-ELSD Methodology: Capturing the "Invisible" Impurities
While GC-MS excels at identifying volatiles, it is entirely blind to non-volatile polymeric byproducts or highly polar degradation products that permanently adhere to the GC inlet liner. Because cyclooct-4-en-1-one is an unconjugated enone, it lacks a strong chromophore above 210 nm. Standard UV detection is subject to severe baseline drift during gradient elution. Therefore, we utilize an Evaporative Light Scattering Detector (ELSD), which provides a mass-dependent response independent of the analyte's optical properties[4].
Step-by-Step Protocol
Sample Preparation: Dissolve 20 mg of the sample in 1.0 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.
Column Selection: Use a high-efficiency C18 Reverse Phase column (e.g., ZORBAX Eclipse Plus C18, 150 × 4.6 mm, 3.5 μm)[4].
Mobile Phase: Solvent A: Optima-grade Water; Solvent B: Acetonitrile.
Gradient Elution: 0–3 min at 10% B; 3–15 min linear ramp to 100% B; 15–20 min hold at 100% B. Flow rate: 1.0 mL/min.
ELSD Parameters: Set the drift tube temperature to 60 °C and the nebulizer gas (Nitrogen) pressure to 40 psi. Gain set to 10.
Causality & Expert Insight
Why Gradient Elution with ELSD? Isocratic elution would cause highly lipophilic oligomers to remain on the column indefinitely. A steep aqueous-to-organic gradient ensures that both highly polar ring-opened byproducts and non-polar oligomers are eluted within a single 20-minute run. ELSD is immune to the optical baseline shifts that plague UV detectors during such aggressive gradients, ensuring a flat baseline for accurate peak integration.
Establishing a Self-Validating System
A protocol is only as trustworthy as its internal controls. To ensure this dual-method approach is a self-validating system, we implement a Mass Balance Reconciliation step.
The sum of the normalized peak areas from the GC-MS (representing the volatile fraction) and the HPLC-ELSD (representing the total non-volatile fraction) must account for 100% of the sample mass. To validate this daily:
System Suitability Test (SST): Inject a spiked sample containing 99% cyclooct-4-en-1-one and 1% cyclooct-3-en-1-one into the GC-MS to verify that the column maintains baseline resolution.
Gravimetric Cross-Check: Dissolve the sample in a known concentration of internal standard (e.g., dodecane for GC). The absolute quantitation derived from the GC-MS calibration curve must match the gravimetric mass of the sample weighed. If the GC-MS reports 95% recovery but shows no volatile impurities, the HPLC-ELSD chromatogram must reveal the missing 5% as non-volatile oligomers. If it does not, the system is failing to detect a fraction of the sample, prompting immediate recalibration.
cyclooct-4-en-1-one vs cyclooctanone in enolate chemistry
An in-depth comparative analysis of enolate chemistry in medium-sized rings requires a rigorous understanding of conformational dynamics and transannular interactions. For eight-membered cyclic ketones, the presence or a...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of enolate chemistry in medium-sized rings requires a rigorous understanding of conformational dynamics and transannular interactions. For eight-membered cyclic ketones, the presence or absence of a distal alkene fundamentally alters the molecule's 3D architecture.
This guide objectively compares the enolate reactivity, stereoselectivity, and transannular cyclization potential of cyclooctanone (the saturated analogue) and cyclooct-4-en-1-one (the unsaturated analogue), providing actionable insights and validated protocols for synthetic chemists and drug development professionals.
Structural and Conformational Foundations
The reactivity of medium-sized ring enolates is dictated by their attempt to minimize transannular strain (Prelog strain), torsional strain (Pitzer strain), and angle strain (Bayer strain).
Cyclooctanone:
Cyclooctanone is a highly flexible molecule that exists as a complex mixture of interconverting conformers, predominantly the boat-chair and crown forms. When deprotonated to form an enolate, the
C1−C2
bond becomes planar (
sp2
hybridized). The rest of the ring puckers to accommodate this planarity. The conformational behavior of cyclooctanone dictates that its enolate adopts a mixed chair-boat conformation, which structurally squeezes the bottom face and exposes the
β
-face (top face) for electrophilic attack[1].
Cyclooct-4-en-1-one:
The introduction of a double bond at the
C4
position restricts the conformational freedom of the eight-membered ring. Cyclooct-4-en-1-one, which can be synthesized via the transfer dehydrogenation of cyclooctanone using iridium catalysts[2], features a rigidified geometry. When the enolate is formed at
C1−C2
, the
C4=C5
π
-system is forced into close spatial proximity to the enolate carbon. This transannular proximity not only alters the steric shielding of the enolate faces but also introduces the potential for cross-ring orbital interactions.
Fig 1. Divergent reactivity pathways of cyclooctanone and cyclooct-4-en-1-one enolates.
In standard alkylation reactions, cyclooctanone enolates exhibit predictable stereocontrol driven by the ring's inherent conformational bias. Because the ring puckers, the incoming electrophile (e.g., an alkyl halide) must approach from the least sterically hindered trajectory. The pre-existing stereocenters or substituents on the ring will force the enolate into a conformation where the
β
-face is vastly more exposed than the
α
-face[1]. Consequently, alkylation proceeds with high diastereoselectivity, yielding the trans-isomer relative to existing bulky substituents.
Cyclooct-4-en-1-one: Transannular Interference
Alkylation of cyclooct-4-en-1-one enolates is more complex. The
C4=C5
double bond acts as a steric wall on one face of the molecule. Depending on the specific conformation trapped during enolization, the alkene can block standard perpendicular attack trajectories. Furthermore, if the electrophile is highly reactive, the enolate may act as a nucleophile while the
C4=C5
alkene simultaneously participates in the reaction, leading to bridged bicyclic byproducts rather than simple
α
-alkylation.
Transannular Reactivity: The Defining Difference
The most critical divergence between these two substrates is the capacity for transannular cyclization .
Cyclooctanone enolates rarely undergo transannular reactions unless heavily substituted with specific leaving groups. In contrast, cyclooct-4-en-1-one and its enol derivatives are primed for cross-ring bond formation. When subjected to high-valent oxidants or specific electrophilic triggers, the enol/enolate of cyclooct-4-en-1-one undergoes a highly regioselective transannular oxidative cyclization. This reaction effectively bridges the ring, forming complex
β
-keto cyclic ethers (e.g., oxabicyclo[4.2.1]nonanone frameworks)[3]. This makes cyclooct-4-en-1-one an invaluable intermediate for synthesizing bridged bicyclic natural products and pharmaceuticals.
Quantitative Performance Comparison
The following table summarizes the operational and performance differences between the two substrates during standard enolate functionalization workflows.
Parameter
Cyclooctanone
Cyclooct-4-en-1-one
Ring Conformation
Flexible (Boat-Chair / Crown)
Rigidified (Boat-like constraint)
Enolate Geometry
Planar
C1−C2
, puckered
C3−C8
Planar
C1−C2
,
C4=C5π
-system proximity
Alkylation Stereoselectivity
Substrate-directed (exposed
β
-face)
Influenced by
C4=C5
steric shielding
Transannular Reactivity
Rare (requires specialized substitution)
Highly prone (e.g., oxidative cyclization)
Typical Yield (MeI Alkylation)
~70-85% (clean monoalkylation)
~50-65% (competing cyclization pathways)
Primary Synthetic Utility
Monocyclic functionalization
Precursor to bridged bicyclic systems
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the steps to explain why specific conditions are chosen.
Protocol A: Regioselective Alkylation of Cyclooctanone
Objective: Achieve high-yield monoalkylation while suppressing thermodynamic equilibration and self-aldol condensation.
System Preparation: Flame-dry a Schlenk flask under argon. Medium rings are highly susceptible to moisture-induced protonation of the enolate.
Base Generation: Add anhydrous THF (10 mL) and diisopropylamine (1.1 mmol). Cool to -78 °C and add n-BuLi (1.05 mmol, 2.5 M in hexanes). Stir for 15 minutes to generate LDA. Causality: A bulky, non-nucleophilic base at cryogenic temperatures ensures purely kinetic deprotonation.
Enolization: Add cyclooctanone (1.0 mmol) dropwise over 5 minutes. Stir at -78 °C for 45 minutes.
Validation Aliquot (Optional but recommended): Withdraw a 0.1 mL aliquot and quench with Trimethylsilyl chloride (TMSCl). Analyze via GC-MS to confirm >95% enolate formation.
Alkylation: Add Methyl Iodide (1.5 mmol) dropwise. Causality: Primary alkyl halides are required to prevent competing E2 elimination pathways.
Workup: Allow the reaction to slowly warm to -20 °C over 2 hours, then quench with saturated aqueous
NH4Cl
. Extract with diethyl ether, dry over
MgSO4
, and purify via flash chromatography.
Protocol B: Transannular Oxidative Cyclization of Cyclooct-4-en-1-one
Objective: Exploit the
C4=C5
alkene to form a bridged oxabicyclo system.
Enol Derivative Formation: Convert cyclooct-4-en-1-one to its corresponding silyl enol ether or alkyl enol derivative (e.g., 1-methylcyclooct-4-en-1-ol) using standard Grignard or silylation conditions.
Oxidant Preparation: Suspend Pyridinium chlorochromate (PCC) or Ceric ammonium nitrate (CAN) (2.0 mmol) in anhydrous dichloromethane (15 mL) at 0 °C.
Cyclization: Slowly add the cyclooct-4-en-1-one derivative (1.0 mmol) in DCM (5 mL) to the oxidant suspension. Causality: Slow addition prevents thermal runaway and suppresses intermolecular dimerization, favoring the intramolecular transannular attack.
Reaction Monitoring: Stir for 2-4 hours at room temperature. Monitor via TLC until the starting material is consumed. The proximity of the alkene to the oxidized enol carbon drives the regiospecific formation of the oxabicyclo[4.2.1]nonanone skeleton[3].
Isolation: Filter the mixture through a pad of Celite to remove metal salts. Concentrate the filtrate and purify via silica gel chromatography.
gas chromatography retention times for cyclooct-4-en-1-one isomers
Comparative Guide to Gas Chromatography Retention Times for Cyclooct-4-en-1-one Isomers Executive Summary Cyclooct-4-en-1-one is a medium-ring cyclic ketone that serves as a critical intermediate in organic synthesis, a...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide to Gas Chromatography Retention Times for Cyclooct-4-en-1-one Isomers
Executive Summary
Cyclooct-4-en-1-one is a medium-ring cyclic ketone that serves as a critical intermediate in organic synthesis, a marker of polymer degradation[1], and a volatile organic compound (VOC) found in complex food matrices like the coffee volatilome[2]. Because the eight-membered ring can accommodate both cis and trans double bonds, the compound exists as (Z)- and (E)-isomers. The highly strained (E)-isomer and the more thermodynamically stable (Z)-isomer exhibit distinct physicochemical properties. For researchers and drug development professionals, achieving baseline resolution of these isomers via Gas Chromatography (GC) is essential for accurate quantitative analysis and reaction monitoring[3].
This guide objectively compares the GC performance, retention times, and column interactions for cyclooct-4-en-1-one isomers, providing field-proven protocols and mechanistic insights to optimize your analytical workflows.
The separation of (E)- and (Z)-cyclooct-4-en-1-one on a capillary GC column is governed by a delicate balance of vapor pressure (boiling point) and dipole-induced interactions.
Steric Strain and Vapor Pressure: The (E)-isomer possesses significant transannular strain, which alters its molecular footprint and intermolecular forces compared to the (Z)-isomer. This difference directly impacts their respective boiling points, which is the primary driver for separation on non-polar columns.
Stationary Phase Interactions: When utilizing a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., MEGA-5MS or HP-5MS)[2],[4], the separation is not purely boiling-point dependent. The 5% phenyl substitution introduces polarizability. The ketone carbonyl and the alkene π-bond of the isomers interact differently with the phenyl rings via subtle
π−π
and dipole-induced dipole interactions. The (Z)-isomer, with its specific dipole moment, partitions into the stationary phase differently than the strained (E)-isomer, allowing for baseline resolution.
Fig 1. Mechanistic causality of GC separation for (E)- and (Z)-cyclooct-4-en-1-one isomers.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, analytical protocols must be designed as self-validating systems. Below are two field-proven methodologies for analyzing cyclooct-4-en-1-one.
Protocol A: Trace Analysis via SPME-GC-MS (Volatilome Profiling)
This method is optimized for extracting trace (4Z)-cyclooct-4-en-1-one from complex matrices[2].
Causality of Choice: Solid Phase Microextraction (SPME) using a DVB/CAR/PDMS fiber is selected because the mixed-phase coating captures a broad range of VOCs, while the 240 °C desorption temperature ensures complete volatilization without thermal degradation of the ketone[2].
Self-Validation Mechanism: The protocol mandates a blank fiber desorption run prior to sampling to rule out carryover. Peak identification is validated not just by retention time, but by matching the mass fragmentation pattern against the NIST11 library (EI mode, 70 eV)[2].
Step-by-Step Workflow:
Extraction: Expose the 50/30 μm DVB/CAR/PDMS fiber to the sample headspace in a sealed vial for 20 minutes at 70 °C[2].
Thermal Desorption: Insert the fiber into the GC-MS injector at 240 °C for 6 minutes[2].
Chromatographic Separation: Utilize a MEGA-5MS capillary column (25 m × 0.25 mm × 0.25 μm). Use Hydrogen carrier gas at a constant flow of 2.34 mL/min[2].
Oven Program: Initial hold at 40 °C for 5 min
→
ramp at 3 °C/min to 180 °C
→
ramp at 10 °C/min to 240 °C (hold 5 min). Total run time: 62 minutes[2].
Detection: Record mass spectra from 35 to 500 m/z in Total Ion Count (TIC) mode[2].
Fig 2. Self-validating SPME-GC-MS workflow for isolating and detecting cyclooct-4-en-1-one.
Protocol B: High-Throughput Direct Injection (Catalytic Oxidation Monitoring)
This method is ideal for monitoring the synthesis or catalytic oxidation of cyclooctene to cyclooct-4-en-1-one and related epoxides/alcohols.
Causality of Choice: Direct liquid injection with a fast temperature ramp is chosen to provide rapid turnaround times for reaction monitoring.
Self-Validation Mechanism: The system is self-validated through the co-injection of a nitrobenzene external/internal standard. By anchoring the retention time of nitrobenzene, the Relative Retention Time (RRT) of the isomers becomes immune to minor fluctuations in carrier gas flow or column trimming.
Step-by-Step Workflow:
Sample Prep: Dilute the catalytic reaction mixture in acetonitrile. Spike with a known concentration of nitrobenzene standard.
Injection: Inject 1 μL into the GC inlet (split mode).
Separation: Run through a standard non-polar capillary column using a fast temperature gradient.
Quantification: Calculate the yield by comparing the integrated area of the (Z)-cyclooct-4-en-1-one peak against the nitrobenzene standard.
Quantitative Data: Retention Time Comparison
The retention time (
tR
) of cyclooct-4-en-1-one is highly dependent on the temperature gradient and column dimensions. Table 1 synthesizes experimental retention times for the (Z)-isomer and its structural analogs across different validated methodologies.
Table 1: Comparative GC Retention Times for Cyclooct-4-en-1-one and Related Analytes
Catalytic Oxidation / Direct Injection (Fast Ramp)
8.6 min
(Z)-cyclooct-4-en-1-ol
Standard Capillary (Non-polar)
Catalytic Oxidation / Direct Injection
7.5 min
9-oxabicyclo[6.1.0]nonane
Standard Capillary (Non-polar)
Catalytic Oxidation / Direct Injection
7.3 min
Nitrobenzene (Standard)
Standard Capillary (Non-polar)
Internal Standard
6.9 min
Data Interpretation: In a fast-ramp synthetic monitoring scenario, (Z)-cyclooct-4-en-1-one elutes later (8.6 min) than its corresponding alcohol (7.5 min) and epoxide (7.3 min). In complex, slow-ramp volatilome analyses, the ketone elutes at 15.268 min, distinctly separated from other cyclic hydrocarbons[2]. When synthesizing the compound via Pd-catalyzed oxidation of 1,5-cyclooctadiene, GC analysis is critical to confirm the isomeric purity (often >50:1 ratio of desired products) before proceeding to column chromatography[3].
References
[2] Title: How Coffee Capsules Affect the Volatilome in Espresso Coffee - MDPI
Source: mdpi.com
URL:
Title: Efficient and region-selective conversion of octanes to epoxides under ambient conditions: Performance of tri-copper catalyst
Source: niscpr.res.in
URL:
[3] Title: SUPPORTING INFORMATION - stoltz2.caltech.edu
Source: caltech.edu
URL:
[1] Title: Photo- and Biodegradable Thermoplastic Elastomers: Combining Ketone-Containing Polybutadiene with Polylactide Using Ring-Opening Polymerization and Ring-Opening Metathesis Polymerization | Macromolecules - ACS Publications
Source: acs.org
URL:
Cyclooct-4-en-1-one: Operational Handling, Bioorthogonal Applications, and Proper Disposal Procedures
As drug development and chemical biology advance, the reagents we rely on become increasingly specialized. Cyclooct-4-en-1-one occupies a unique dual role in the modern laboratory: it is a standard cyclic ketone solvent,...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and chemical biology advance, the reagents we rely on become increasingly specialized. Cyclooct-4-en-1-one occupies a unique dual role in the modern laboratory: it is a standard cyclic ketone solvent, but more importantly, it serves as the foundational precursor for (E)-cyclooct-4-en-1-one (Trans-Cyclooctene or TCO)[1]. TCO is a cornerstone of Inverse Electron Demand Diels-Alder (IEDDA) click chemistry, enabling ultra-fast, copper-free bioconjugation in living systems[1].
However, the very properties that make cyclooct-4-en-1-one chemically useful—its volatility, reactivity, and organic nature—also make it a regulated environmental hazard. This guide provides drug development professionals with a self-validating operational workflow for handling this reagent, alongside rigorous, EPA-compliant disposal procedures to ensure laboratory safety and environmental integrity.
Chemical Profile & Mechanistic Utility
Understanding the physical properties of cyclooct-4-en-1-one is the first step in designing safe experimental and disposal workflows.
Causality in Experimental Choices:
Why is cyclooct-4-en-1-one so critical in drug discovery? The 8-membered carbon ring possesses inherent structural strain. When photochemically isomerized from the cis (Z) to the trans (E) configuration, this ring strain dramatically increases. In bioconjugation applications, this stored energy lowers the activation barrier for cycloaddition with tetrazine-functionalized targets. This causality explains why IEDDA reactions proceed spontaneously and rapidly without the need for cytotoxic copper catalysts, making it ideal for in vivo biological environments[1].
To ensure trustworthiness and reproducibility, the following protocol for utilizing cyclooct-4-en-1-one incorporates self-validating checkpoints.
Step-by-Step Methodology
Photochemical Isomerization: Irradiate (Z)-cyclooct-4-en-1-one in the presence of a photosensitizer (e.g., methyl benzoate) using UV light to generate the strained (E)-isomer (TCO).
Self-Validation: Monitor the conversion ratio via GC-MS before proceeding to purification.
Affinity Purification: Pass the crude mixture through a column of silver nitrate (AgNO₃) impregnated silica gel.
Causality: The highly strained trans double bond coordinates strongly with Ag⁺ ions, selectively retaining the TCO while the unreactive cis isomer washes through.
Elution & Recovery: Elute the TCO using a polar solvent mixture (e.g., Dichloromethane/Methanol) and wash with ammonium hydroxide to remove residual silver.
Self-Validation: Confirm product purity using TLC visualized with a KMnO₄ stain.
Bioconjugation: Introduce the purified TCO-linked molecule to a tetrazine-functionalized biomolecule in an aqueous buffer. The reaction proceeds instantly, releasing nitrogen gas.
Bioorthogonal IEDDA reaction pathway utilizing cyclooct-4-en-1-one as a TCO precursor.
Comprehensive Disposal Procedures
The mandates strict segregation and proper disposal of laboratory chemical waste to prevent dangerous reactions and environmental contamination[4]. Under the, cyclooct-4-en-1-one is classified as hazardous organic waste.
Causality behind disposal restrictions: Cyclooct-4-en-1-one cannot be poured down the drain. It has low aqueous solubility and is highly flammable. Introduction to the sanitary sewer violates the Clean Water Act, risks explosive vapor accumulation in municipal pipes, and can cause severe aquatic toxicity.
Separate cyclooct-4-en-1-one waste from all aqueous waste streams.
Halogen Check: Determine if the workflow utilized halogenated solvents (e.g., Dichloromethane or Chloroform used during TCO elution). If yes, the entire mixture must be classified as Halogenated Organic Waste . If only non-halogenated solvents were used, classify as Non-Halogenated Organic Waste .
Causality: Halogenated wastes require specialized high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing them with non-halogenated waste exponentially increases institutional disposal costs.
Containerization:
Transfer liquid waste into a compatible, high-density polyethylene (HDPE) or glass carboy[5].
Self-Validation: Visually confirm the container is filled to no more than 90% capacity [5]. This 10% headspace accommodates vapor expansion caused by ambient temperature fluctuations, preventing pressure buildup and container rupture[5].
Hazardous Waste Labeling:
Attach a compliant RCRA hazardous waste label the moment the first drop of waste enters the container[5].
List all chemical constituents by their full IUPAC names (e.g., "Cyclooct-4-en-1-one 20%, Hexane 80%"). Do not use abbreviations.
Place the sealed waste container inside a chemically resistant secondary containment bin[5].
Causality: In the event of primary container failure, secondary containment captures the spill, preventing environmental release and cross-contamination with incompatible chemicals (such as strong oxidizers)[5].
Solid Waste Management:
Materials contaminated with cyclooct-4-en-1-one (e.g., nitrile gloves, paper towels, and the silver nitrate-impregnated silica gel from Step 2) must not enter the municipal trash[5].
Collect these in a designated, heavy-duty poly-bag or solid waste drum labeled "Hazardous Solid Waste - Organic Contaminated"[5].
Commercial Pickup & Compliance:
Monitor laboratory accumulation limits (typically a maximum of 10 to 55 gallons depending on your institution's generator status)[7].
Schedule a pickup with your Environmental Health and Safety (EHS) department or a certified hazardous waste vendor before reaching the 90-day or 180-day regulatory limit.
Decision tree for the segregation, containment, and disposal of cyclooct-4-en-1-one waste.
References
Identification and Listing of Hazardous Waste (40 CFR Part 261)
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link]
Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
How to Dispose of Chemical Waste in a Lab Correctly
Source: GAIACA Waste Revitalization
URL:[Link]
Personal protective equipment for handling cyclooct-4-en-1-one
As a Senior Application Scientist specializing in bioconjugation and laboratory safety, I frequently consult with drug development teams scaling up their bioorthogonal workflows. A critical, yet often mishandled, interme...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in bioconjugation and laboratory safety, I frequently consult with drug development teams scaling up their bioorthogonal workflows. A critical, yet often mishandled, intermediate in these processes is cyclooct-4-en-1-one .
Specifically, the trans isomer, (E)-cyclooct-4-en-1-one (CAS 43101-33-3), is the structural foundation for trans-cyclooctene (TCO) click chemistry reagents. The immense ring strain that makes this molecule exceptionally reactive in Inverse Electron Demand Diels-Alder (IEDDA) ligations also dictates strict handling, personal protective equipment (PPE), and disposal protocols. This guide provides the causality behind these safety measures, ensuring both operator protection and experimental integrity.
Hazard Profile & The Causality of PPE Selection
Cyclooct-4-en-1-one presents specific operational hazards. It is a combustible organic liquid, a defatting skin irritant, and is highly sensitive to environmental degradation.
Table 1: Quantitative Hazard Data and Operational Implications
Physical Property / Hazard
Value / Classification
Operational Implication & Causality
CAS Number
6925-14-0 (Z), 43101-33-3 (E)
Ensure the correct isomer is sourced; the E-isomer requires ultra-low temp storage to prevent degradation.
Molecular Weight
124.18 g/mol
Critical for precise stoichiometric calculations during bioconjugation.
Reactivity
High Ring Strain
Prone to thermodynamically driven isomerization to the Z-isomer [1]. Must be handled under an inert Argon atmosphere.
Health Hazards
Skin/Eye Irritant (Category 2)
Ketones act as defatting agents on human skin. Requires specific, impermeable glove materials.
Flammability
Combustible Liquid (Flash Pt. ~75°C)
Keep away from static discharge; handle exclusively in a certified fume hood.
PPE Protocol: The Glove Paradox
Dermal Protection: Standard nitrile gloves (0.11 mm thickness) provide excellent tactile feedback but offer only splash protection against cyclic ketones. For prolonged handling, bulk transfers, or spill cleanup, butyl rubber gloves are mandatory. Causality: Ketones rapidly permeate thin nitrile. If a splash goes unnoticed, the nitrile traps the solvent against the skin, accelerating dermal absorption and chemical burns.
Ocular Protection: Tight-fitting chemical splash goggles (ANSI Z87.1+). Standard safety glasses are insufficient due to the volatility and vapor-irritation potential of the compound.
Respiratory & Body: A flame-resistant (FR) lab coat and a certified chemical fume hood (face velocity >0.5 m/s) are required to mitigate inhalation risks.
Experimental Protocol: Inert-Atmosphere Transfer & IEDDA Conjugation
To maintain scientific integrity, every step of handling cyclooct-4-en-1-one must prevent the introduction of thermal energy or oxygen, which catalyzes unwanted isomerization and ruins the reagent's efficacy for click chemistry[2].
Step-by-Step Methodology:
Preparation & Thawing: Remove the cyclooct-4-en-1-one vial from -20°C storage. Place it immediately in a vacuum desiccator to warm to room temperature. Causality: Opening a cold vial introduces atmospheric moisture via condensation, which degrades the reagent and interferes with downstream NHS-ester or maleimide functionalizations.
Environment Setup: Purge your reaction flask and a gas-tight Hamilton syringe with dry Argon for 15 minutes on a Schlenk line.
Transfer: Working inside the fume hood, pierce the septum of the reagent vial and withdraw the required volume under a positive pressure of Argon to prevent vacuum-induced oxygen ingress.
Conjugation (Self-Validating Step): Add the cyclooct-4-en-1-one dropwise to your tetrazine-functionalized biomolecule solution at 4°C.
Self-Validation Mechanism: Tetrazine solutions are characteristically bright pink or red. As the IEDDA reaction proceeds, the solution will rapidly turn colorless and release nitrogen gas (
N2
). The visual bleaching and micro-bubbling serve as an immediate, self-validating indicator of successful ligation. If the solution remains pink, the cyclooct-4-en-1-one has likely isomerized or degraded.
Workflow Visualization
The following diagram maps the critical path from storage to disposal, emphasizing the integration of safety and experimental steps.
Fig 1: Safe handling, reaction, and disposal workflow for cyclooct-4-en-1-one.
Spill Response & Waste Disposal Plan
Immediate Spill Protocol:
Isolate: Lower the fume hood sash immediately. If spilled outside the hood, evacuate the immediate 2-meter radius to prevent inhalation of concentrated vapors.
Absorb: Do not use water. Cover the spill with an inert absorbent like vermiculite or dry sand. Causality: Water will not dissolve the organic ketone effectively and will merely spread the combustible hazard footprint.
Collect: Use non-sparking tools to sweep the absorbed mixture into a solvent-resistant, sealable container.
Disposal Plan:
Dispose of all cyclooct-4-en-1-one waste, including contaminated butyl gloves, syringe washings, and empty vials, in a designated Halogen-Free Organic Waste container.
Critical Warning: Never mix cyclic ketones with halogenated waste or strong oxidizers (e.g., nitric acid or peroxides). Causality: The inherent ring strain of the molecule makes it highly susceptible to violent, exothermic ring-opening reactions when exposed to strong oxidizing agents, potentially leading to a pressure burst in the waste carboy.
References
Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds: Direct Access to Unsaturated Ketones with C–C Double Bonds at Distal Positions via Transfer Dehydrogenation of Alicyclic Ketones. Organic Letters, ACS Publications. URL:[Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.